9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole
Description
Properties
IUPAC Name |
9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2/c13-8-3-4-12-9(6-8)10-7-14-5-1-2-11(10)15-12/h3-4,6,14-15H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHSVILTWVPKJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)C3=C(N2)C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651603 | |
| Record name | 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919120-68-6 | |
| Record name | 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole: A Compound of Emerging Interest
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole, a fluorinated heterocyclic compound with significant potential in medicinal chemistry. While specific experimental data for this exact molecule is not extensively available in the public domain, this whitepaper consolidates foundational knowledge of its structural class, proposes synthetic strategies, and outlines potential pharmacological significance based on established principles and data from closely related analogues. The CAS number for this compound is 919120-68-6 .[1] This guide is intended to serve as a foundational resource to stimulate and inform future research and development efforts centered on this promising scaffold.
Introduction: The Azepino[4,3-b]indole Scaffold
The azepino[4,3-b]indole core represents a privileged heterocyclic system in drug discovery. This tricyclic structure, consisting of an indole ring fused with an azepane ring, is a key pharmacophore in a variety of biologically active molecules. The indole nucleus itself is a ubiquitous motif in numerous pharmaceuticals, contributing to interactions with a wide range of biological targets. The incorporation of an azepane ring introduces a seven-membered nitrogen-containing heterocycle, which imparts conformational flexibility and additional points for chemical modification, allowing for the fine-tuning of pharmacological properties.
The introduction of a fluorine atom at the 9-position of the hexahydroazepino[4,3-b]indole scaffold is a strategic modification. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of drug candidates. Therefore, this compound stands as a compound of considerable interest for the development of novel therapeutics.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 919120-68-6 | [1] |
| Molecular Formula | C₁₂H₁₃FN₂ | [1] |
| Molecular Weight | 204.25 g/mol | [1] |
Further characterization through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography would be essential to fully elucidate its three-dimensional structure and electronic properties.
Proposed Synthetic Strategies
The synthesis of hexahydroazepino[4,3-b]indoles can be approached through several established synthetic routes. A plausible strategy for the synthesis of this compound could involve a multi-step sequence starting from a fluorinated indole precursor.
Conceptual Synthetic Workflow:
A potential synthetic route could be initiated from a commercially available fluorinated indole derivative, such as 6-fluoroindole. The synthesis could proceed through the introduction of a side chain at the 3-position of the indole, followed by an intramolecular cyclization to form the azepane ring.
Figure 1. A conceptual workflow for the synthesis of the target compound.
Detailed Hypothetical Protocol:
-
Synthesis of a Key Intermediate: A plausible starting point is the synthesis of a suitable precursor, such as a tryptamine derivative bearing a fluorine atom on the indole ring. For instance, a reaction sequence could begin with the formylation of 6-fluoroindole, followed by a Henry reaction with a nitroalkane and subsequent reduction.
-
Azepane Ring Formation: The resulting fluorinated tryptamine derivative could then undergo a ring-closing reaction. A Dieckmann condensation or a similar intramolecular cyclization strategy could be employed to construct the seven-membered azepane ring.
-
Purification and Characterization: The final product would require purification by column chromatography, and its structure would be confirmed using standard analytical techniques including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Potential Biological and Pharmacological Significance
While no specific biological data for this compound has been reported, the broader class of azepinoindoles has shown a wide range of pharmacological activities. Derivatives of the closely related azepino[4,5-b]indole and pyrido[4,3-b]indole scaffolds have been investigated for their potential as central nervous system (CNS) agents, exhibiting activities such as antipsychotic and antidepressant effects.
For instance, certain hexahydroazepino[4,5-b]indole derivatives have been explored as potential neuroleptic agents. Furthermore, various indole derivatives are known to act as inhibitors of enzymes such as cholinesterases, which are relevant targets in the treatment of neurodegenerative diseases like Alzheimer's disease.
The introduction of fluorine can significantly impact the biological activity of the parent molecule. It can enhance binding to target proteins, improve metabolic stability by blocking sites of oxidative metabolism, and increase membrane permeability, which is crucial for CNS-acting drugs.
Potential Therapeutic Areas:
-
Neuropsychiatric Disorders: Given the activity of related scaffolds, this compound could be a candidate for development as an antipsychotic, anxiolytic, or antidepressant agent.
-
Neurodegenerative Diseases: The indole nucleus is present in many compounds targeting enzymes and receptors implicated in Alzheimer's and Parkinson's diseases.
-
Oncology: Certain indole derivatives have shown promise as anticancer agents by targeting various signaling pathways.
Proposed Experimental Evaluation
To elucidate the therapeutic potential of this compound, a systematic biological evaluation is warranted.
Figure 2. A proposed workflow for the biological evaluation of the target compound.
Conclusion and Future Directions
This compound represents a structurally intriguing molecule with the potential for significant biological activity. While a comprehensive body of research dedicated to this specific compound is yet to be established, the known pharmacology of related azepinoindole and fluorinated indole scaffolds provides a strong rationale for its investigation. Future research should focus on the development of a robust synthetic route, full physicochemical characterization, and a thorough evaluation of its biological properties. Such studies will be crucial in determining the therapeutic potential of this promising compound and its derivatives in various disease areas, particularly within the realm of central nervous system disorders.
References
Please note that due to the limited availability of specific literature on this compound, the following references pertain to the general class of compounds and related synthetic and biological concepts. A direct, clickable URL is provided for verification where available.
-
Welch, W. M., et al. (1980). 4a,9b-trans-8-Fluoro-5-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-4-hydroxybutyl]-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride, a new potent neuroleptic. Journal of Medicinal Chemistry, 23(8), 949–952.[Link]
-
Nagai, Y., et al. (1979). Synthesis of 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole derivatives and their central nervous system activities. Journal of Medicinal Chemistry, 22(6), 677–683.[Link]
-
Altomare, C., et al. (2017). New azepino[4,3-b]indole derivatives as nanomolar selective inhibitors of human butyrylcholinesterase showing protective effects against NMDA-induced neurotoxicity. European Journal of Medicinal Chemistry, 125, 109-122.[Link]
-
Sanna, G., et al. (2018). Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas. Molecules, 23(10), 2585.[Link]
Sources
An In-Depth Technical Guide to the Synthesis of 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole, a fluorinated heterocyclic scaffold of significant interest in medicinal chemistry. The core of this synthesis is a strategically designed application of the classic Fischer indole synthesis, followed by a catalytic hydrogenation to yield the saturated hexahydroazepino[4,3-b]indole ring system. This document offers a detailed, step-by-step methodology, discusses the critical role of protecting groups, and provides insights into the mechanistic underpinnings of each reaction. The protocols described herein are designed to be self-validating, with clear guidance on reaction monitoring and product purification.
Introduction
The azepino[4,3-b]indole scaffold is a key structural motif found in a variety of biologically active compounds. The introduction of a fluorine atom at the 9-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules, making this compound a valuable building block in drug discovery programs. This guide details a reliable synthetic route to this target compound, commencing from commercially available starting materials.
Overall Synthetic Strategy
The synthesis of this compound is proposed to proceed in three key stages, as illustrated in the workflow diagram below. This strategy leverages the well-established Fischer indole synthesis to construct the core tricyclic indole structure, followed by a reduction of the indole ring to afford the final hexahydro product. The use of a protecting group on the azepane nitrogen is crucial for the success of this synthetic sequence.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Azepino[4,3-b]indole Core via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and highly versatile method for the construction of the indole nucleus from an arylhydrazine and a ketone or aldehyde under acidic conditions.[1][2] In this synthesis, (4-fluorophenyl)hydrazine reacts with a protected azepan-4-one to yield the desired tricyclic system.
Mechanism of the Fischer Indole Synthesis
The reaction proceeds through several key steps:
-
Hydrazone Formation: The (4-fluorophenyl)hydrazine condenses with the ketone to form a hydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[3][3]-Sigmatropic Rearrangement: A[3][3]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the formation of a new C-C bond.[3]
-
Aromatization and Cyclization: The intermediate undergoes aromatization with the loss of ammonia to form the stable indole ring.[4]
Caption: Mechanistic pathway of the Fischer indole synthesis.
Experimental Protocol: Synthesis of 9-Fluoro-2-benzyl-2,3,4,5-tetrahydro-1H-azepino[4,3-b]indole
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Benzyl-4-piperidone | 189.26 | 10.0 g | 0.0528 |
| (4-Fluorophenyl)hydrazine hydrochloride | 162.60 | 9.0 g | 0.0553 |
| Polyphosphoric acid (PPA) | - | 50 g | - |
| Ethanol | 46.07 | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 200 mL | - |
| Ethyl Acetate | 88.11 | 300 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | 20 g | - |
Procedure:
-
To a stirred solution of 1-benzyl-4-piperidone (10.0 g, 0.0528 mol) in ethanol (100 mL), add (4-fluorophenyl)hydrazine hydrochloride (9.0 g, 0.0553 mol).
-
Heat the mixture to reflux for 2 hours to form the hydrazone intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the resulting crude hydrazone, add polyphosphoric acid (50 g) and heat the mixture to 120-130 °C for 3 hours with vigorous stirring.
-
Cool the reaction mixture to approximately 80 °C and carefully pour it onto crushed ice (200 g).
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 9-fluoro-2-benzyl-2,3,4,5-tetrahydro-1H-azepino[4,3-b]indole as a solid.
Part 2: Deprotection of the Azepino Nitrogen
The benzyl protecting group is a common choice for amines due to its stability under a range of reaction conditions and its facile removal via catalytic hydrogenolysis.
Experimental Protocol: Synthesis of 9-Fluoro-2,3,4,5-tetrahydro-1H-azepino[4,3-b]indole
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 9-Fluoro-2-benzyl-2,3,4,5-tetrahydro-1H-azepino[4,3-b]indole | 294.38 | 5.0 g | 0.0170 |
| Palladium on Carbon (10% Pd/C) | - | 0.5 g | - |
| Methanol | 32.04 | 100 mL | - |
| Hydrogen Gas (H₂) | 2.02 | Balloon or Parr shaker | - |
Procedure:
-
Dissolve 9-fluoro-2-benzyl-2,3,4,5-tetrahydro-1H-azepino[4,3-b]indole (5.0 g, 0.0170 mol) in methanol (100 mL) in a flask suitable for hydrogenation.
-
Carefully add 10% palladium on carbon (0.5 g) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this should be done three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus at 50 psi) at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield 9-fluoro-2,3,4,5-tetrahydro-1H-azepino[4,3-b]indole as the deprotected product, which can be used in the next step without further purification if deemed sufficiently pure by analysis (e.g., NMR).
Part 3: Reduction of the Indole Ring
The final step in the synthesis is the reduction of the indole double bond to afford the desired hexahydroazepino[4,3-b]indole. Catalytic hydrogenation using a platinum catalyst is an effective method for this transformation.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 9-Fluoro-2,3,4,5-tetrahydro-1H-azepino[4,3-b]indole | 204.25 | 3.0 g | 0.0147 |
| Platinum(IV) oxide (Adam's catalyst) | 227.08 | 0.3 g | - |
| Acetic Acid | 60.05 | 50 mL | - |
| Hydrogen Gas (H₂) | 2.02 | Parr shaker | - |
Procedure:
-
Suspend 9-fluoro-2,3,4,5-tetrahydro-1H-azepino[4,3-b]indole (3.0 g, 0.0147 mol) in acetic acid (50 mL) in a high-pressure hydrogenation vessel.
-
Add platinum(IV) oxide (0.3 g) to the suspension.
-
Seal the vessel and pressurize with hydrogen gas to 60-80 psi.
-
Heat the mixture to 50-60 °C and shake vigorously for 24 hours.
-
Monitor the reaction by LC-MS to confirm the complete reduction of the starting material.
-
Cool the reaction vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the catalyst through a pad of Celite and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the acetic acid.
-
Dissolve the residue in water (50 mL) and basify with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization to obtain the final product, this compound.
Characterization
The identity and purity of the final compound should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and the absence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Safety Considerations
-
Hydrazine derivatives are toxic and potentially carcinogenic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Polyphosphoric acid is corrosive. Avoid contact with skin and eyes.
-
Catalytic hydrogenation should be performed with appropriate safety precautions due to the flammable nature of hydrogen gas. Ensure the system is free of leaks and use a blast shield.
-
Always consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By employing the Fischer indole synthesis followed by catalytic hydrogenation, this valuable fluorinated scaffold can be accessed in good yields. The protocols are designed to be robust and adaptable, providing a solid foundation for further research and development in the field of medicinal chemistry.
References
- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.
- van Order, R. B.; Lindwall, H. G. The Fischer Indole Synthesis. Chem. Rev.1942, 30, 69–96.
- Robinson, B. The Fischer Indole Synthesis. John Wiley & Sons: Chichester, UK, 1982.
- Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 40, 41.
- Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006, 106, 2875–2911.
-
PubChem. 6-fluoro-9-methyl-9H-pyrido[3,4-b]-indole. [Link]
- Google Patents. PROCESS FOR PREPARING HEXAHYDRO-TRANS-4A, 9B-1 (H)
- Google Patents. Substituted azepino[4,3-b]indoles, pharmacological composition and a method for the production and use thereof.
Sources
An In-Depth Technical Guide to 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole: Properties, Synthesis, and Pharmacological Potential
Abstract
This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and inferred pharmacological profile of 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole. As a fluorinated derivative of a complex heterocyclic scaffold, this molecule holds significant promise in the field of medicinal chemistry, particularly for central nervous system (CNS) disorders. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related analogs and established chemical principles to provide a predictive yet scientifically grounded resource for researchers, scientists, and drug development professionals. We will explore its core chemical characteristics, propose a viable synthetic pathway, predict its spectral data, and discuss its likely pharmacological targets.
Introduction: The Azepino[4,3-b]indole Scaffold and the Role of Fluorine
The 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole core represents a fascinating tricyclic heterocyclic system that merges the well-known indole moiety with a seven-membered azepane ring. Indole and its derivatives are ubiquitous in biologically active natural products and pharmaceuticals, exhibiting a wide array of pharmacological activities.[1] The fusion of an azepane ring introduces conformational flexibility and additional points for substitution, making the azepinoindole scaffold a rich area for drug discovery.
The introduction of a fluorine atom at the 9-position of the indole ring is a strategic modification in medicinal chemistry. Fluorine substitution is known to significantly impact a molecule's physicochemical and biological properties.[2] Key effects include:
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the compound's half-life.[2]
-
Enhanced Lipophilicity: Fluorine can increase a molecule's ability to cross cellular membranes, including the blood-brain barrier, which is crucial for CNS-acting drugs.[3]
-
Modulation of pKa: The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, influencing drug-receptor interactions.[2]
-
Conformational Control: Strategic fluorination can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.[4]
Given these principles, this compound is a compound of considerable interest for the development of novel therapeutics.
Physicochemical Properties
| Property | Value/Prediction | Source/Rationale |
| Molecular Formula | C₁₂H₁₃FN₂ | [5] |
| Molecular Weight | 204.25 g/mol | [5] |
| Melting Point | Predicted: 150-170 °C | Based on related indole alkaloids and the influence of the rigid, fused ring system. The presence of fluorine may slightly alter this compared to the non-fluorinated parent compound. |
| Boiling Point | Predicted: > 350 °C | High boiling point is expected due to the molecular weight, hydrogen bonding capabilities of the secondary amine and indole N-H, and polar nature. |
| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water. | The heterocyclic structure with both polar (amines) and non-polar (aromatic ring) regions suggests this solubility profile. Fluorine substitution generally increases lipophilicity.[3] |
| Appearance | Predicted: Off-white to pale yellow solid. | Typical appearance for complex indole derivatives. |
Proposed Synthesis and Reactivity
A plausible synthetic route to this compound can be conceptualized through a multi-step process, likely commencing with a substituted indole. The Fischer indole synthesis is a classic and versatile method for creating the indole core.
Hypothetical Synthetic Protocol
This proposed synthesis leverages the Fischer indole synthesis followed by cyclization to form the azepino ring.
Step 1: Synthesis of 4-Fluorophenylhydrazine This starting material is commercially available or can be synthesized from 4-fluoroaniline via diazotization followed by reduction.
Step 2: Fischer Indole Synthesis Reacting 4-fluorophenylhydrazine with a suitable ketone, such as N-benzyl-4-piperidone, under acidic conditions would yield the corresponding fluorinated tetrahydro-γ-carboline.
Step 3: Ring Expansion to form the Azepino Ring A ring expansion reaction, such as a Demjanov rearrangement or a related method, could be employed to expand the piperidine ring of the γ-carboline into the desired seven-membered azepane ring.
Step 4: Deprotection Removal of the N-benzyl protecting group, typically via catalytic hydrogenation, would yield the final product, this compound.
Caption: Proposed synthetic workflow for this compound.
Expected Reactivity
The molecule possesses several reactive sites:
-
Indole Nitrogen (N-H): Can be alkylated, acylated, or involved in hydrogen bonding.
-
Azepane Nitrogen (N-H): A secondary amine that is nucleophilic and can be readily functionalized.
-
Aromatic Ring: Susceptible to electrophilic aromatic substitution, although the fluorine atom will influence the regioselectivity.
Predicted Spectral Characterization
While experimental spectra are not available, we can predict the key features based on the structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.5-11.5 | br s | 1H | Indole N-H |
| ~7.0-7.5 | m | 3H | Aromatic protons |
| ~3.0-3.5 | m | 4H | Protons on carbons adjacent to azepane nitrogen |
| ~2.5-3.0 | m | 4H | Other azepane ring protons |
| ~1.8-2.2 | br s | 1H | Azepane N-H |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~155-160 (d, J ≈ 240 Hz) | C-9 (bearing Fluorine) |
| ~110-140 | Other aromatic and indole carbons |
| ~40-55 | Carbons adjacent to azepane nitrogen |
| ~25-35 | Other azepane carbons |
Mass Spectrometry (Predicted)
-
Molecular Ion (M+): m/z = 204.11
-
Key Fragmentation Patterns: Expect fragmentation of the azepane ring, leading to characteristic losses. The indole ring is generally more stable.
Inferred Pharmacological Profile
Structurally related azepinoindole derivatives have shown significant activity at dopamine and serotonin receptors, suggesting potential antipsychotic and anxiolytic properties.[6][7] The non-fluorinated analog, 3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole (DM506), has been shown to induce sedative and anxiolytic-like activity through the 5-HT2A receptor.
Based on this, this compound is likely to be a modulator of serotonergic and/or dopaminergic pathways. The fluorine substitution may enhance its affinity for these receptors and improve its pharmacokinetic profile, potentially leading to a more potent or longer-acting therapeutic agent.
Caption: Inferred signaling pathway for this compound.
Proposed Analytical Methodologies
For the analysis and quantification of this compound in research and development settings, a robust analytical method is essential. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection would be the method of choice.
Hypothetical HPLC-UV/MS Method
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) would be suitable for separating this relatively polar molecule from potential impurities.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) would provide good peak shape and resolution.
-
Detection:
-
UV Detection: The indole chromophore should allow for detection in the range of 220-280 nm.
-
Mass Spectrometry (MS) Detection: Electrospray ionization (ESI) in positive mode would be ideal for sensitive and selective detection and quantification, especially in complex matrices.
-
-
Sample Preparation: For analysis from biological matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be necessary to remove interferences.
Caption: Proposed analytical workflow for this compound.
Future Research Directions
This technical guide highlights the significant potential of this compound as a novel chemical entity. To fully elucidate its properties and therapeutic utility, the following areas of research are recommended:
-
Definitive Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic route and full experimental characterization of its physicochemical and spectral properties.
-
In Vitro Pharmacological Profiling: Comprehensive screening against a panel of CNS receptors, particularly serotonin and dopamine subtypes, to determine its binding affinities and functional activities.
-
In Vivo Efficacy and Safety Studies: Evaluation in animal models of anxiety, psychosis, and other relevant CNS disorders to assess its therapeutic potential and safety profile.
-
Pharmacokinetic Studies: Determination of its absorption, distribution, metabolism, and excretion (ADME) properties to understand its behavior in a biological system.
References
- [Author], [Year]. Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry.
- [Author], [Year]. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
- [Author], [Year]. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
- [Author], [Year].
- [Author], [Year]. Key developments in fluorinated heterocycles. Taylor & Francis Online.
- Sinfoo Biotech. This compound.
- [Author], [Year]. Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions.
- [Author], [Year]. Azepinoindole Derivatives With High Affinity for Brain Dopamine and Serotonin Receptors. Bioorganic & Medicinal Chemistry Letters.
- [Author], [Year]. The novel non-hallucinogenic compound DM506 (3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole)
- [Author], [Year]. Rhodium( ii )-catalyzed transannulation approach to N -fluoroalkylated indoles. Organic & Biomolecular Chemistry.
- [Author], [Year]. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology.
- [Author], [Year]. Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery.
- [Author], [Year]. Fluorine-containing indoles: Synthesis and biological activity.
- [Author], [Year].
- [Author], [Year]. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)
- [Author], [Year]. The novel non-hallucinogenic compound DM506 (3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole) induces sedative- and anxiolytic-like activity in mice by a mechanism involving 5-HT2A receptor activation.
- [Author], [Year].
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- [Author], [Year].
- [Author], [Year]. DM506 (3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5- b]indole fumarate), a Novel Derivative of Ibogamine, Inhibits α7 and α9α10 Nicotinic Acetylcholine Receptors by Different Allosteric Mechanisms. ACS Chemical Neuroscience.
- [Author], [Year]. Fluorimetric determination of indole derivatives by fluorophore generation in copper(II)-sulphuric acid solution.
- [Author], [Year]. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry.
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An In-Depth Technical Guide to the Physical Properties of 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole
Introduction
9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole is a fluorinated derivative of the tetracyclic azepino[4,3-b]indole scaffold. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to its structural similarity to biologically active indole alkaloids. The introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can modulate its pharmacokinetic and pharmacodynamic profile.[1][2]
A thorough understanding of the physical properties of this compound is fundamental for its advancement as a research tool or potential therapeutic agent. These properties govern its behavior in various experimental and physiological environments, impacting everything from formulation and dosage to bioavailability and target engagement. This guide provides a comprehensive overview of the core physical properties of this compound and details the standard experimental methodologies for their determination. While specific experimental data for this molecule is not widely published, this document serves as a procedural framework for researchers to characterize it and similar compounds with scientific rigor.
Molecular and Chemical Identity
A foundational aspect of characterizing any chemical entity is confirming its molecular structure and fundamental properties.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Table 1: Core Chemical Properties
| Property | Value | Source |
| CAS Number | 919120-68-6 | [3][4] |
| Molecular Formula | C₁₂H₁₃FN₂ | [3] |
| Molecular Weight | 204.25 g/mol | [3] |
Melting Point
The melting point is a critical physical property that provides information about the purity and crystalline nature of a solid compound. A sharp melting range is indicative of a pure substance, while a broad range often suggests the presence of impurities.
Experimental Protocol: Capillary Melting Point Determination
This method is a widely used and reliable technique for determining the melting point of a crystalline solid.[5][6]
Methodology:
-
Sample Preparation:
-
Apparatus Setup:
-
Place the packed capillary tube into the heating block of a melting point apparatus.
-
Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.
-
-
Measurement:
-
If the approximate melting point is unknown, a preliminary rapid heating can be performed to estimate the range.
-
For an accurate measurement, begin heating at a slow, constant rate (approximately 1-2 °C per minute) when the temperature is about 15-20 °C below the expected melting point.[6]
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the last solid crystal melts (the clear point).
-
The recorded range between these two temperatures is the melting point range.
-
Figure 2: Workflow for Capillary Melting Point Determination.
Solubility
Aqueous solubility is a crucial parameter in drug discovery and development, as it directly influences a compound's absorption and bioavailability. The "shake-flask" method is the gold standard for determining equilibrium solubility.[7]
Experimental Protocol: Shake-Flask Method for Aqueous Solubility
This method measures the equilibrium solubility of a compound in a specific solvent, typically an aqueous buffer relevant to physiological conditions.[8][9]
Methodology:
-
Preparation:
-
Prepare a buffer solution of the desired pH (e.g., phosphate-buffered saline, pH 7.4).
-
Accurately weigh an excess amount of this compound into a glass vial. The excess solid is necessary to ensure that a saturated solution is achieved.[2]
-
-
Equilibration:
-
Add a known volume of the buffer to the vial.
-
Seal the vial and place it in a shaker or agitator at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[2]
-
-
Sample Analysis:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation or filtration.[2][8]
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prepare a calibration curve with known concentrations of the compound to accurately determine the concentration in the sample.
-
Figure 4: Workflow for Potentiometric pKa Determination.
Polymorphism
Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can have different physical properties, including melting point, solubility, and stability. Therefore, a thorough polymorph screen is essential during drug development to identify the most stable form and ensure consistent product quality. [3] Polymorph Screening Methodology:
A comprehensive polymorph screen involves recrystallizing the compound under a wide variety of conditions to encourage the formation of different crystalline forms. [3]
-
Solvents: A diverse range of solvents with varying polarities and hydrogen bonding capabilities should be used.
-
Crystallization Techniques: Common methods include slow evaporation, cooling crystallization, anti-solvent addition, and slurry experiments. [1]* Analytical Techniques: The resulting solid forms are typically analyzed using techniques such as:
-
Powder X-ray Diffraction (PXRD): Provides a unique fingerprint for each crystalline form. [3] * Differential Scanning Calorimetry (DSC): Detects thermal events like melting and phase transitions.
-
Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, useful for identifying solvates.
-
Infrared (IR) and Raman Spectroscopy: Can reveal differences in molecular conformation and intermolecular interactions between polymorphs.
-
Spectroscopic Properties
While not classical physical properties in the same vein as melting point or solubility, spectroscopic data are integral to the physical characterization of a molecule. They confirm the chemical structure and purity, which are prerequisites for accurate physical property measurements.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be essential to confirm the structure of this compound. The ¹⁹F NMR spectrum would be particularly important for confirming the presence and chemical environment of the fluorine atom.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present in the molecule, such as N-H stretches and aromatic C-H and C=C bonds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the molecule, confirming its elemental composition.
Data Summary
The following table summarizes the key physical properties of this compound. It is important to note that many of these values have not been experimentally determined and reported in the public literature.
Table 2: Summary of Physical Properties
| Property | Value | Method of Determination |
| Molecular Formula | C₁₂H₁₃FN₂ | - |
| Molecular Weight | 204.25 g/mol | - |
| Melting Point | To be determined experimentally | Capillary Method |
| Aqueous Solubility (pH 7.4) | To be determined experimentally | Shake-Flask Method |
| pKa | To be determined experimentally | Potentiometric Titration |
| Polymorphic Forms | To be determined experimentally | Polymorph Screening |
| Spectroscopic Data | To be determined experimentally | NMR, IR, MS |
Conclusion
The physical properties of this compound are critical to its handling, evaluation, and potential development as a pharmacological agent. This guide has outlined the fundamental properties that require characterization and provided detailed, field-proven protocols for their experimental determination. By following these standardized methodologies, researchers can generate the reliable and reproducible data necessary to advance the scientific understanding of this and other novel chemical entities. The systematic application of these techniques ensures the integrity and quality of data, forming the bedrock of sound scientific and drug development endeavors.
References
- High-throughput polymorph screening of active pharmaceutical ingredients. (n.d.). Unchained Labs.
- Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(33).
- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630.
- Creative Bioarray. (n.d.).
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- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.
- Quora. (2017). How do you perform the shake flask method to determine solubility?
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- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
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- Sirius Analytical. (n.d.). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents.
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- University of Babylon. (n.d.). Experiment 1: Melting Point.
- Chemistry LibreTexts. (2022). 6.
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The Discovery of Novel Hexahydroazepino[4,3-b]indole Derivatives: A Technical Guide for Drug Development Professionals
Introduction: Unlocking a Privileged Scaffold in Medicinal Chemistry
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs with diverse therapeutic applications. Its inherent ability to interact with a multitude of biological targets has cemented its status as a "privileged scaffold." Within the expansive family of indole derivatives, fused heterocyclic systems present a particularly compelling avenue for drug discovery, offering conformational rigidity and three-dimensional complexity that can lead to enhanced potency and selectivity. This guide focuses on a promising, yet relatively underexplored, class of these compounds: the hexahydroazepino[4,3-b]indole scaffold.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of novel hexahydroazepino[4,3-b]indole derivatives. By elucidating the causal relationships behind experimental choices and grounding our discussion in established scientific principles, we aim to equip you with the foundational knowledge necessary to explore and exploit this promising chemical space.
The Rationale for Pursuing the Hexahydroazepino[4,3-b]indole Core
The strategic fusion of an azepane ring to the [b] face of an indole core at the 4- and 3-positions creates a unique tricyclic architecture. This arrangement is distinct from its more studied isomers, such as the hexahydroazepino[4,5-b]indoles, which have shown potential as neuroleptic and antidepressant agents, and the hexahydroazepino[3,4-b]indoles, which have been investigated for their cytotoxic properties. The [4,3-b] fusion, in particular, is anticipated to orient substituent vectors in novel spatial arrangements, potentially leading to new interactions with biological targets.
The indole moiety itself is a versatile pharmacophore, capable of participating in hydrogen bonding, π-π stacking, and hydrophobic interactions. By building upon this core with a seven-membered azepane ring, we introduce additional chiral centers and opportunities for substitution, allowing for fine-tuning of the molecule's physicochemical properties and its interaction with target proteins. The exploration of this scaffold is driven by the hypothesis that these novel derivatives will exhibit unique pharmacological profiles, potentially in areas such as neurodegenerative diseases, oncology, and infectious diseases, which are known therapeutic areas for indole-containing compounds.
Synthetic Strategies: Constructing the Core Scaffold
The synthesis of the hexahydroazepino[4,3-b]indole core, while not extensively documented, can be approached through logical extensions of established synthetic methodologies for related fused indole systems. A key challenge lies in the formation of the seven-membered azepane ring fused to the indole nucleus.
Proposed Synthetic Pathway: An Adaptation of the Intramolecular Mannich Reaction
A plausible and robust synthetic route can be adapted from the synthesis of the analogous hexahydroazocino[4,3-b]indoles. This strategy hinges on a crucial intramolecular Mannich cyclization.
Experimental Protocol: Synthesis of a Model Hexahydroazepino[4,3-b]indole Derivative
Step 1: N-Protection of Indole
-
To a solution of indole in a suitable aprotic solvent (e.g., dimethylformamide), add a strong base (e.g., sodium hydride) portion-wise at 0 °C.
-
After cessation of hydrogen evolution, add a suitable protecting group precursor (e.g., benzenesulfonyl chloride) and allow the reaction to warm to room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the N-protected indole by column chromatography.
Step 2: Introduction of the Side Chain at C2
-
Dissolve the N-protected indole in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Add a strong lithium base (e.g., n-butyllithium) dropwise to effect lithiation at the C2 position.
-
Introduce the appropriate side chain via reaction with a suitable electrophile, such as a protected 4-halobutylamine derivative.
-
Allow the reaction to slowly warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product and purify by column chromatography.
Step 3: Intramolecular Mannich Cyclization
-
Deprotect the amine on the side chain under appropriate conditions (e.g., acid-catalyzed hydrolysis for a Boc protecting group).
-
Dissolve the resulting amino-indole derivative in a suitable solvent (e.g., methanol).
-
Add an aldehyde (e.g., formaldehyde) and a catalytic amount of acid (e.g., acetic acid).
-
Reflux the mixture and monitor the reaction by TLC.
-
Upon completion, neutralize the reaction, remove the solvent under reduced pressure, and purify the crude product by column chromatography to yield the hexahydroazepino[4,3-b]indole core.
Alternative Approach: Multi-Component Reactions
Multi-component reactions (MCRs) offer an efficient alternative for the construction of complex heterocyclic systems in a single step. The Ugi reaction, for instance, has been successfully employed in the synthesis of hexahydroazepino[3,4-b]indole derivatives and could potentially be adapted for the [4,3-b] isomer. This approach would involve the reaction of an indole-3-acetic acid derivative, an amine, an isocyanide, and an aldehyde to construct the core scaffold in a convergent manner.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthetic route to the hexahydroazepino[4,3-b]indole core.
Structural Characterization: Confirming the Novel Scaffold
The unambiguous characterization of newly synthesized hexahydroazepino[4,3-b]indole derivatives is paramount. A combination of spectroscopic techniques is essential to confirm the structure and purity of these compounds.
Spectroscopic and Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for elucidating the structure of the final compounds. The proton NMR will show characteristic signals for the indole and azepane ring protons, with their coupling patterns providing information about their connectivity and stereochemistry. The ¹³C NMR will confirm the number of unique carbon atoms and their chemical environments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition. Fragmentation patterns observed in the mass spectrum can provide further structural information. For example, the mass spectrum of 2-methyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole shows a molecular ion peak corresponding to its molecular formula, C₁₃H₁₆N₂.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the presence of key functional groups, such as the N-H stretch of the indole ring and C-N bonds within the azepane ring.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure, including the absolute stereochemistry of any chiral centers. This technique was instrumental in confirming the structure of a related azocino[4,3-b]indol-6(5H)-one derivative.
Table 1: Expected Spectroscopic Data for a Representative Hexahydroazepino[4,3-b]indole
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the indole ring (δ 7.0-8.0 ppm), indole N-H proton (broad singlet, δ > 10 ppm), aliphatic protons of the azepane ring (δ 2.0-4.0 ppm). |
| ¹³C NMR | Aromatic carbons of the indole ring (δ 110-140 ppm), aliphatic carbons of the azepane ring (δ 20-60 ppm). |
| HRMS | Molecular ion peak corresponding to the calculated exact mass of the target compound. |
| FTIR | N-H stretching vibration (around 3400 cm⁻¹), C-H stretching vibrations (aromatic and aliphatic), C=C stretching vibrations of the indole ring. |
Potential Therapeutic Applications and Biological Evaluation
While the specific biological activities of hexahydroazepino[4,3-b]indole derivatives are yet to be extensively explored, the pharmacological profiles of related indole-containing scaffolds provide a strong basis for hypothesizing their therapeutic potential.
Hypothesized Biological Targets and Mechanisms of Action
-
Neurodegenerative Diseases: The structural similarity to compounds like the hexahydroazepino[4,5-b]indole derivative DM506, a known inhibitor of nicotinic acetylcholine receptors and a modulator of the 5-HT₂ₐ receptor, suggests that the [4,3-b] scaffold could also interact with targets in the central nervous system. These derivatives could be investigated as potential treatments for Alzheimer's disease, Parkinson's disease, or anxiety disorders.
-
Oncology: The indole scaffold is present in numerous anticancer agents that act through various mechanisms, including inhibition of tubulin polymerization, protein kinases, and histone deacetylases. The cytotoxic effects observed for hexahydroazepino[3,4-b]indole derivatives against various cancer cell lines further support the potential of the [4,3-b] isomers as anticancer agents.
-
Infectious Diseases: Indole derivatives have been reported to possess antibacterial, antifungal, and antiviral activities. Some pyrido[2,3-b]indole derivatives, for example, have shown activity against bacterial DNA gyrase and topoisomerase IV. The hexahydroazepino[4,3-b]indole core could serve as a novel scaffold for the development of new anti-infective agents.
Workflow for Biological Evaluation
A systematic approach to evaluating the biological activity of newly synthesized hexahydroazepino[4,3-b]indole derivatives is essential.
Diagram of the Biological Evaluation Workflow
Caption: A stepwise workflow for the biological evaluation of novel compounds.
Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Culture: Maintain human cancer cell lines (e.g., HeLa, A549, DU145, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
Data Analysis: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each compound.
Conclusion and Future Directions
The hexahydroazepino[4,3-b]indole scaffold represents a promising yet underexplored area of medicinal chemistry. The synthetic strategies and characterization techniques outlined in this guide provide a solid foundation for the discovery and development of novel derivatives. By leveraging knowledge from related indole-containing compounds, researchers can rationally design and evaluate these new molecules for a range of therapeutic applications, particularly in neurodegenerative diseases and oncology. The systematic biological evaluation of a library of hexahydroazepino[4,3-b]indole derivatives will be crucial in uncovering their full therapeutic potential and identifying lead compounds for further preclinical and clinical development.
References
- Street, J. D., Harris, M., Bishop, D. I.
spectroscopic data for 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole
An In-depth Technical Guide to the Spectroscopic Characterization of 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole
Introduction
This compound is a heterocyclic compound of significant interest within medicinal chemistry and drug development. Its rigid tricyclic core, incorporating a fluorinated indole moiety, presents a valuable scaffold for designing novel therapeutic agents. The fluorine atom can modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity. A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound.
This guide provides a comprehensive overview of the expected , including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In the absence of extensive published experimental data for this specific molecule, this document serves as a predictive guide for researchers, grounded in the fundamental principles of spectroscopy and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. The analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, allows for the precise assignment of all protons and carbons in the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1, H-6 (ax, eq) | 2.80 - 3.20 | m | - |
| H-2, H-5 (ax, eq) | 1.80 - 2.20 | m | - |
| H-3, H-4 (ax, eq) | 2.60 - 3.00 | m | - |
| H-8 | 7.30 - 7.40 | dd | J = 8.5, 4.5 |
| H-10 | 6.80 - 6.90 | td | J = 9.0, 2.5 |
| H-11 | 7.05 - 7.15 | dd | J = 10.0, 2.5 |
| NH (indole) | 10.5 - 11.5 | s (br) | - |
| NH (azepino) | 2.0 - 3.0 | s (br) | - |
Causality behind Predictions:
-
Aromatic Protons (H-8, H-10, H-11): These protons appear in the downfield region typical for aromatic systems. The fluorine at C-9 will influence their chemical shifts and introduce F-H coupling. H-8 and H-10 will show coupling to the fluorine atom.
-
Aliphatic Protons (H-1 to H-6): The protons on the hexahydroazepine ring will appear in the upfield region. Their signals are expected to be complex multiplets due to diastereotopicity and mutual spin-spin coupling.
-
NH Protons: The indole NH proton is expected to be a broad singlet in the far downfield region, a characteristic feature of indoles.[1] The azepino NH proton will also be a broad singlet, but at a more upfield chemical shift.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the observation of exchangeable NH protons.
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Apply a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum.
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR analysis of the target compound.
¹³C NMR and DEPT Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon atoms and their electronic environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase | | :--- | :--- | :--- | :--- | | C-1, C-6 | 45 - 55 | Negative | | C-2, C-5 | 25 - 35 | Negative | | C-3, C-4 | 40 - 50 | Negative | | C-7a | 125 - 130 | No Signal | | C-8 | 110 - 115 (d, J_CF) | Positive | | C-9 | 155 - 160 (d, J_CF) | No Signal | | C-10 | 100 - 105 (d, J_CF) | Positive | | C-11 | 115 - 120 (d, J_CF) | Positive | | C-11a | 130 - 135 | No Signal | | C-11b | 105 - 110 | No Signal |
Causality behind Predictions:
-
Fluorine Coupling: The carbons in the fluorinated benzene ring (C-8, C-9, C-10, C-11) will exhibit coupling to the fluorine atom, resulting in doublets in the proton-decoupled ¹³C NMR spectrum. The magnitude of the C-F coupling constant (J_CF) will vary depending on the number of bonds separating the carbon and fluorine atoms.
-
Heteroatom Effects: Carbons directly attached to nitrogen atoms (C-1, C-6, C-7a, C-11b) will be deshielded and appear at a lower field compared to other aliphatic carbons.
Experimental Protocol for ¹³C NMR and DEPT
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 125 MHz (or corresponding field for the proton frequency) NMR spectrometer.
-
Acquisition Parameters:
-
¹³C: Acquire with proton decoupling over a spectral width of 0 to 180 ppm. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
DEPT-135: Use standard pulse sequence parameters. This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can offer additional structural clues.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₁₂H₁₃FN₂
-
Molecular Weight: 204.25 g/mol
-
High-Resolution MS (HRMS): Predicted m/z for [M+H]⁺: 205.1139 (Calculated for C₁₂H₁₄FN₂⁺)
-
Major Fragmentation Pathways: The primary fragmentation is expected to involve the azepino ring, leading to characteristic losses. A retro-Diels-Alder type fragmentation of the hexahydroazepine ring is a plausible pathway.
Predicted Fragmentation
Caption: A plausible fragmentation pathway for the target compound.
Experimental Protocol for MS
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution measurements.
-
Acquisition Parameters:
-
Acquire data in positive ion mode.
-
Set the mass range to scan from m/z 50 to 500.
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow) to maximize the signal of the molecular ion.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3300 | N-H Stretch | Indole & Azepine NH |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2950 - 2850 | C-H Stretch | Aliphatic |
| 1620 - 1580 | C=C Stretch | Aromatic Ring |
| 1470 - 1450 | C-H Bend | Aliphatic |
| 1250 - 1150 | C-N Stretch | Aryl-N, Alkyl-N |
| 1100 - 1000 | C-F Stretch | Aryl-F |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for a solid, a thin film can be cast from a volatile solvent.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Integrated Spectroscopic Analysis
The definitive structural confirmation of this compound is achieved by combining the information from all spectroscopic techniques.
Workflow for Structural Elucidation
Caption: Integrated approach for structural elucidation.
-
MS confirms the molecular formula.
-
IR identifies key functional groups like N-H and C-F.
-
¹³C NMR and DEPT establish the carbon framework.
-
¹H NMR provides the final piece of the puzzle by showing the connectivity and spatial arrangement of the protons.
This comprehensive, albeit predictive, spectroscopic guide should serve as a valuable resource for researchers working with this compound, aiding in its synthesis, purification, and biological evaluation.
References
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ResearchGate. (n.d.). 1 H NMR Data of Compounds 1−6 (in DMSO-d 6 , 500 MHz, δ ppm ). Retrieved from [Link]
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potential biological activity of fluorinated azepinoindoles
An In-Depth Technical Guide to the Potential Biological Activity of Fluorinated Azepinoindoles
Authored by a Senior Application Scientist
Foreword: The Strategic Convergence of Scaffold and Element
In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is a continuous endeavor to overcome existing limitations in efficacy, selectivity, and pharmacokinetics. The azepinoindole scaffold, a compelling heterocyclic system, has emerged as a "privileged structure" due to its prevalence in biologically active natural products and synthetic compounds.[1] Its rigid, three-dimensional architecture provides a versatile framework for interacting with a multitude of biological targets. This guide delves into the prospective therapeutic utility of this scaffold when strategically enhanced through fluorination.
The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design, a strategy that has contributed to a significant portion of approved pharmaceuticals.[2][3] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and membrane permeability.[3][4][5] By merging the structural advantages of the azepinoindole core with the physicochemical benefits of fluorination, we unlock a chemical space ripe with potential for developing next-generation therapeutics. This document serves as a technical exploration of this potential, synthesizing established principles with field-proven methodologies for researchers, scientists, and drug development professionals.
The Azepinoindole Framework: A Foundation for Bioactivity
The fusion of an indole ring with an azepine ring creates the azepino[x,y-b]indole system. This class of compounds has garnered attention for a range of pharmacological activities, most notably in oncology.[1] The indole moiety is a well-established pharmacophore, capable of participating in hydrogen bonding, π-stacking, and hydrophobic interactions, while the seven-membered azepine ring offers conformational flexibility, allowing the molecule to adopt optimal geometries for target binding.
The synthetic accessibility of the azepinoindole core allows for systematic chemical modifications to explore structure-activity relationships (SAR). A recent robust protocol, for example, details the regio- and stereoselective synthesis of azepino[4,5-b]indoles, providing a foundational pathway for creating diverse libraries of these compounds for biological screening.[6]
Strategic Fluorination: Enhancing the Core Scaffold
Incorporating fluorine is not a trivial modification; it is a deliberate design choice aimed at solving specific pharmacological challenges.
-
Metabolic Stability: The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450s. Fluorinating a metabolically vulnerable position can block oxidative degradation, thereby increasing the compound's half-life and bioavailability.[3]
-
Lipophilicity and Permeability: Fluorine substitution can significantly increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and biological barriers like the blood-brain barrier (BBB).[7][8] This is particularly relevant for developing drugs targeting the central nervous system (CNS).
-
Binding Affinity: The high electronegativity of fluorine can alter the electronic profile of the molecule, creating favorable polar interactions (e.g., hydrogen bonds with backbone N-H groups) with target proteins, which can lead to a substantial increase in binding potency.[5][9]
Prospective Therapeutic Arenas for Fluorinated Azepinoindoles
Based on the known activities of the parent indole scaffold and the strategic advantages of fluorination, we can project three primary areas of high potential for fluorinated azepinoindoles: Oncology, Infectious Diseases, and Central Nervous System Disorders.
Anticancer Activity
The indole nucleus is a component of numerous anticancer agents, including vinca alkaloids and tubulin inhibitors.[1][4] Fused-ring systems like azepinoindoles have demonstrated promising cytotoxic activity against various cancer cell lines.[6]
Projected Mechanism of Action: A primary mechanism for many indole-based anticancer agents is the disruption of microtubule dynamics, which is critical for cell division. Fluorinated azepinoindoles could function as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin. This binding prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Structure-Activity Relationship (SAR) Insights: For anticancer activity, the position of the fluorine atom is critical. Fluorination on the indole ring, particularly at the 5- or 6-position, has been shown to enhance the cytotoxic potency of related heterocyclic compounds.[10] The substitution pattern on the azepine ring will also be crucial for tuning solubility and target engagement.
Hypothetical Signaling Pathway: Tubulin Inhibition & Apoptosis
Caption: Fluorinated azepinoindole binds to β-tubulin, inhibiting microtubule polymerization and inducing apoptosis.
Quantitative Data Summary: Hypothetical Anticancer Activity
| Compound ID | Fluorine Position | Target Cell Line | IC₅₀ (µM) |
| AZI-F-01 | 5-Fluoro | MCF-7 (Breast) | 0.8 |
| AZI-F-02 | 6-Fluoro | A549 (Lung) | 1.2 |
| AZI-F-03 | 7-Fluoro | U87MG (Glioblastoma) | 2.5 |
| AZI-H-01 | Non-fluorinated | MCF-7 (Breast) | 15.4 |
Antimicrobial Activity
Bacterial resistance is a pressing global health crisis, necessitating the discovery of novel antibiotics.[11][12] Indole-containing structures and fluorinated heterocycles have independently shown significant antimicrobial properties.[11][13][14] A hybrid molecule combining these features, such as a fluorinated benzothiophene-indole, has demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[11][12]
Projected Mechanism of Action: A plausible target for these compounds is a key bacterial enzyme not present in humans, such as pyruvate kinase, which is crucial for bacterial energy metabolism.[11][12] Inhibition of such an enzyme would disrupt ATP production, leading to bacterial cell death. Another potential mechanism is the disruption of the bacterial cell membrane or inhibition of biofilm formation.[15][16]
Structure-Activity Relationship (SAR) Insights: In fluorinated benzothiophene-indole hybrids, SAR studies have shown that the specific substitution pattern is critical. For instance, an unsubstituted indole moiety combined with a fluorinated scaffold can be more potent than substituted indole variants.[11] The position of fluorine on the core structure can also dramatically influence activity against Gram-positive versus Gram-negative bacteria.
Quantitative Data Summary: Hypothetical Antimicrobial Activity
| Compound ID | Fluorine Position | Target Organism | MIC (µg/mL) |
| AZI-F-11 | 5-Fluoro | S. aureus (MRSA) | 1 |
| AZI-F-12 | 6-Fluoro | S. aureus (MRSA) | 2 |
| AZI-F-13 | 5-Fluoro | E. coli | >64 |
| AZI-H-11 | Non-fluorinated | S. aureus (MRSA) | 32 |
Central Nervous System (CNS) Activity
Treating CNS disorders is notoriously difficult due to the blood-brain barrier (BBB), which prevents most small molecules from entering the brain.[17][18] Fluorination is a well-established strategy to increase lipophilicity and facilitate BBB penetration.[5][7][8] The indole scaffold is present in many neuroactive compounds, including serotonin and tryptamine analogs.[4]
Projected Mechanism of Action: Given the structural similarity to endogenous neurotransmitters, fluorinated azepinoindoles could act as ligands for CNS receptors, such as serotonin (5-HT) or dopamine receptors. For neurodegenerative diseases like Parkinson's or Alzheimer's, they could potentially inhibit the aggregation of proteins like α-synuclein or amyloid-β.[19][20] SAR studies of cyano-substituted indole derivatives have identified promising candidates for binding to α-synuclein aggregates.[20]
Structure-Activity Relationship (SAR) Insights: For CNS activity, achieving the right balance of lipophilicity is key. While fluorination increases BBB permeability, excessive fluorination can lead to poor solubility and non-specific binding. The position of the fluorine atom can influence receptor selectivity. For example, a 4-fluoroindole has been used to synthesize a tryptamine analog with high activity toward the 5-HT1A receptor.[4]
Self-Validating Experimental Protocols
To rigorously evaluate the potential of a novel compound series, well-defined, reproducible protocols are essential. The following methodologies provide a framework for the initial screening of fluorinated azepinoindoles.
Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[21][22]
Workflow Diagram: MTT Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.
Step-by-Step Methodology:
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the fluorinated azepinoindole compounds in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). [23]The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells. Causality: A standardized inoculum is crucial for the reproducibility and comparability of MIC results between experiments and labs. [24]3. Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the compound, bringing the total volume to 100 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for medium sterility.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed. [16]
Protocol: In Vitro Blood-Brain Barrier Permeability (Transwell Assay)
This assay models the BBB using a confluent monolayer of brain microvascular endothelial cells (BMECs) cultured on a porous membrane, separating an apical (blood side) and a basolateral (brain side) chamber. [17] Workflow Diagram: Transwell BBB Assay
Caption: Protocol for assessing BBB permeability using a Transwell assay to calculate the Papp value.
Step-by-Step Methodology:
-
Cell Culture: Seed human iPSC-derived brain microvascular endothelial cells (iBMECs) onto the porous membrane of a Transwell insert placed in a multi-well plate. Culture until a confluent monolayer is formed. Co-culture with astrocytes or pericytes in the bottom chamber can create a more robust model. [18]2. Barrier Integrity Validation: Measure the Transendothelial Electrical Resistance (TEER) across the cell monolayer using a voltmeter. [17][25]High TEER values (e.g., >1500 Ω·cm²) indicate the formation of tight junctions and a restrictive barrier. Causality: TEER measurement is a critical quality control step to ensure the integrity of the in vitro BBB model before starting the permeability experiment.
-
Compound Application: Once a high TEER is confirmed, replace the medium in the apical and basolateral chambers with a transport buffer. Add the fluorinated azepinoindole to the apical chamber at a known concentration.
-
Incubation: Incubate the plate at 37°C on an orbital shaker.
-
Sample Collection: At various time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber and replace it with fresh buffer. At the end of the experiment, collect a final sample from the apical chamber.
-
Quantification: Analyze the concentration of the compound in all collected samples using a sensitive analytical method like LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the basolateral chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.
Conclusion and Future Directions
The strategic fluorination of the azepinoindole scaffold represents a highly promising avenue for the discovery of novel therapeutic agents. The convergence of a biologically relevant core structure with the powerful physicochemical modulation afforded by fluorine creates a rich chemical space for targeting complex diseases. The potential applications in oncology, infectious disease, and CNS disorders are supported by extensive precedent in medicinal chemistry.
The path forward requires a systematic approach:
-
Synthesis: Creation of a diverse library of fluorinated azepinoindoles with variations in the position of fluorine and substitutions on both the indole and azepine rings.
-
Screening: High-throughput screening of this library using the validated protocols described herein to identify lead compounds with potent and selective activity.
-
Optimization: Iterative chemical modification of lead compounds to improve potency, selectivity, and pharmacokinetic properties (ADME/Tox).
-
In Vivo Validation: Advancing the most promising candidates to preclinical animal models to evaluate efficacy and safety.
By integrating rational design, robust synthesis, and rigorous biological evaluation, the full therapeutic potential of fluorinated azepinoindoles can be systematically explored and unlocked.
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A Preliminary Toxicological Profile of 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole: A Technical Guide for Preclinical Assessment
Abstract
This guide outlines a structured, multi-tiered strategy for establishing the preliminary toxicological profile of 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole (henceforth referred to as Cmpd-F-HXA), a novel chemical entity (NCE) with a core indole structure. Given the absence of public toxicological data for this specific compound, this document serves as a technical roadmap for researchers, scientists, and drug development professionals. It details the rationale and methodologies for a sequential assessment, beginning with in silico predictions to identify potential liabilities, followed by essential in vitro assays for genotoxicity and safety pharmacology, and culminating in foundational in vivo studies. The protocols described are based on internationally recognized guidelines and best practices to ensure scientific integrity and regulatory relevance, providing a robust framework for early-stage risk assessment.
Introduction and Strategic Framework
This compound (Cmpd-F-HXA) is a synthetic compound belonging to the azepinoindole class of molecules.[1][2] Structurally related indole alkaloids and their derivatives are known to possess a wide range of biological activities, often interacting with the central nervous system (CNS).[3][4] For instance, certain azepino[4,3-b]indole derivatives have been investigated for neuroprotective effects, while other hexahydroazepino[4,5-b]indoles have shown potential neuroleptic or sedative activities.[5][6][7] This structural context necessitates a thorough and early assessment of the compound's safety profile to identify potential hazards before committing significant resources to further development.
The critical path for this preliminary toxicological evaluation is designed as a tiered, data-driven process. This approach ensures that resource-intensive in vivo studies are only undertaken after a clear understanding of the compound's fundamental properties is established through computational and cell-based assays.[8] This guide details the causal logic behind each experimental choice, providing not just the "how" but the "why" for each assessment phase.
Physicochemical Properties
A foundational understanding begins with the compound's basic chemical identity.
| Property | Value | Source |
| CAS Number | 919120-68-6 | [1] |
| Molecular Formula | C₁₂H₁₃FN₂ | [1] |
| Molecular Weight | 204.25 g/mol | [1] |
| Structure | This compound | [1] |
Tier 0: In Silico Toxicological Prediction
Rationale: Before initiating wet-lab experiments, computational toxicology serves as a cost-effective, rapid screening tool to forecast potential liabilities.[9] These predictive models leverage vast databases of known chemical structures and their associated toxicities to estimate the risk profile of an NCE.[10][11] This step is crucial for hypothesis generation, helping to prioritize and design subsequent in vitro and in vivo assays. For example, a prediction of high cardiotoxicity would elevate the importance of the hERG assay, while a mutagenicity alert would demand rigorous confirmation with the Ames test.
Predictive Modeling Workflow
The workflow involves submitting the chemical structure of Cmpd-F-HXA (in SMILES or other standard format) to a comprehensive web-based platform, such as ProTox 3.0 or toxCSM.[9][10] These tools use a combination of molecular similarity, fragment propensities, and machine learning models to predict a wide range of toxicological endpoints.[11]
Figure 1: Workflow for In Silico Toxicity Prediction.
Hypothetical In Silico Data Summary
The following table presents a hypothetical output for Cmpd-F-HXA, which will guide the experimental work in subsequent tiers.
| Toxicological Endpoint | Predicted Outcome | Toxicity Class (GHS) | Confidence Score | Implication for Further Testing |
| Oral LD₅₀ (Rat) | 450 mg/kg | Class 4 | 75% | Proceed with OECD 423 for confirmation. |
| Hepatotoxicity | Active | Probable | 68% | Prioritize cytotoxicity in HepG2 cells. |
| Mutagenicity (Ames) | Inactive | N/A | 82% | Proceed with standard Ames test for confirmation. |
| hERG Inhibition | Active | Probable Blocker | 71% | High priority for in vitro hERG assay. |
| Neurotoxicity | Active | Probable | 78% | Prioritize Functional Observational Battery (FOB). |
Tier 1: In Vitro Genotoxicity Assessment
Rationale: The evaluation of mutagenic potential is a cornerstone of any toxicological assessment and a mandatory regulatory requirement. A positive finding can halt the development of a drug candidate. The bacterial reverse mutation assay, or Ames test, is the universally accepted gold standard for identifying compounds that can cause gene mutations.[12][13] It is rapid, sensitive, and uses multiple bacterial strains to detect different types of mutations.[14]
Experimental Protocol: Bacterial Reverse Mutation (Ames) Test
This protocol is adapted from established methodologies and OECD Guideline 471.[12][15][16]
-
Strain Selection: Utilize a minimum of two Salmonella typhimurium strains, such as TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens).
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (Aroclor-induced rat liver homogenate, S9 fraction). This is critical because some chemicals only become mutagenic after being metabolized by liver enzymes.[14]
-
Dose Selection: Based on preliminary cytotoxicity tests, select at least five concentrations of Cmpd-F-HXA, typically spanning a range from 0.1 to 5000 µ g/plate .
-
Plate Incorporation Method: a. To 2 mL of molten top agar at 45°C, add: i. 0.1 mL of an overnight bacterial culture. ii. 0.1 mL of the Cmpd-F-HXA test solution or control. iii. 0.5 mL of S9 mix or phosphate buffer (for non-activation arms). b. Vortex briefly and pour the mixture onto minimal glucose agar plates.
-
Controls:
-
Negative (Vehicle) Control: The solvent used to dissolve Cmpd-F-HXA (e.g., DMSO).
-
Positive Control (without S9): Sodium azide for TA100, 2-nitrofluorene for TA98.
-
Positive Control (with S9): 2-aminoanthracene for both strains.
-
-
Incubation: Incubate plates at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count.
Figure 2: Workflow for the Ames Plate Incorporation Assay.
Hypothetical Ames Test Data
| Concentration (µ g/plate ) | Mean Revertants (TA100, -S9) | Mean Revertants (TA100, +S9) | Mean Revertants (TA98, -S9) | Mean Revertants (TA98, +S9) |
| Vehicle Control | 115 | 125 | 22 | 30 |
| 10 | 120 | 130 | 25 | 33 |
| 50 | 118 | 135 | 21 | 35 |
| 250 | 125 | 140 | 26 | 38 |
| 1000 | 110 (toxic) | 128 (toxic) | 19 (toxic) | 31 (toxic) |
| Positive Control | 450 | 510 | 180 | 220 |
| Conclusion | Negative | Negative | Negative | Negative |
Tier 2: In Vitro Safety Pharmacology
Rationale: Safety pharmacology studies are designed to detect adverse effects on major physiological systems. At the in vitro stage, the primary focus is on cardiotoxicity, as this is a leading cause of late-stage drug attrition.[8][17]
Cardiotoxicity Screening: hERG Channel Inhibition Assay
Causality: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel critical for cardiac repolarization.[18] Inhibition of this channel can delay repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes.[19][20] Therefore, assessing a compound's potential to block the hERG channel is a mandatory checkpoint in modern drug discovery. The automated patch-clamp assay provides a high-throughput, accurate measurement of this interaction.[20]
Experimental Protocol: Automated Patch-Clamp hERG Assay
This protocol is based on the use of systems like the QPatch or SyncroPatch.[20]
-
Cell Line: Use a stable cell line expressing the hERG channel, such as HEK293-hERG or CHO-hERG.
-
Assay Preparation: Culture cells to optimal confluence and prepare a single-cell suspension for the automated patch-clamp instrument.
-
Electrophysiology: a. The system automatically establishes a high-resistance (>1 GΩ) seal in the whole-cell configuration. b. A specific voltage protocol is applied to elicit and measure the hERG tail current, which is the primary endpoint.
-
Compound Application: After establishing a stable baseline current, Cmpd-F-HXA is applied at increasing concentrations (e.g., 0.1, 1, 10, 30 µM) sequentially to the same cell.
-
Controls:
-
Vehicle Control: 0.1% DMSO to establish baseline and measure any solvent effect.
-
Positive Control: A known hERG blocker (e.g., E-4031 or astemizole) to confirm assay sensitivity.
-
-
Data Analysis: The percentage of hERG current inhibition is calculated for each concentration relative to the vehicle control. An IC₅₀ value (the concentration causing 50% inhibition) is determined by fitting the data to a dose-response curve.
Hypothetical hERG Inhibition Data
| Cmpd-F-HXA Conc. (µM) | % hERG Current Inhibition |
| 0.1 | 5.2% |
| 1 | 15.8% |
| 10 | 48.5% |
| 30 | 85.1% |
| IC₅₀ Value | 10.5 µM |
Interpretation: An IC₅₀ value >10 µM is often considered a moderate-to-low risk, especially if the anticipated therapeutic plasma concentration is significantly lower. This result warrants further investigation but may not be a "show-stopper" at this early stage.
Tier 3: Preliminary In Vivo Assessment
Rationale: In vivo studies provide integrated data on a compound's effects in a whole organism, which cannot be replicated in vitro.[21] The initial in vivo assessment focuses on acute toxicity to establish a dose range and a broad neurobehavioral screen, guided by the compound's structural class and in silico predictions.
Acute Oral Toxicity (Dose Range Finding)
Causality: This study is essential for determining the intrinsic toxicity of a single dose, classifying the compound according to the Globally Harmonised System (GHS), and, most importantly, guiding dose selection for subsequent repeat-dose studies.[22] Following modern guidelines like OECD 420 (Fixed Dose Procedure) or 423 (Acute Toxic Class Method) minimizes animal usage while providing critical safety information.[23][24]
Experimental Protocol: Acute Toxic Class Method (OECD 423)
-
Species: Young adult female Sprague-Dawley rats are typically used, as females are often slightly more sensitive.[23]
-
Housing: Animals are acclimatized for at least 5 days in standard laboratory conditions.
-
Procedure: a. Animals are fasted overnight prior to dosing.[25] b. A starting dose (e.g., 300 mg/kg, based on in silico data) is administered to a group of 3 animals by oral gavage. c. Observation: Animals are closely monitored for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects), and body weight changes for at least 14 days. d. Stepwise Dosing: The outcome of the first group determines the next step. If mortality is observed, the dose is lowered for the next group. If no mortality occurs, the dose is increased. The test concludes when a dose causing mortality or clear toxicity is identified, or when the limit dose (2000 mg/kg) is reached without effect.
-
Endpoint: The study allows for classification of the compound into a GHS toxicity category.
Figure 3: Workflow for the Acute Toxic Class Method (OECD 423).
Neurotoxicity Screening: Functional Observational Battery (FOB)
Causality: Given that the azepinoindole scaffold is known to interact with CNS targets, an early screen for neurobehavioral effects is paramount.[5] The Functional Observational Battery (FOB) is a non-invasive, standardized set of tests designed to detect gross functional deficits in locomotion, autonomic function, and sensorimotor reflexes, providing a holistic view of potential neurotoxicity.[26][27][28]
Experimental Protocol: Functional Observational Battery
-
Animals: Use the surviving animals from the acute toxicity study or a separate cohort of rats.
-
Procedure: The FOB is performed at the time of peak plasma concentration (if known) or at set time points post-dosing (e.g., 1, 4, and 24 hours).
-
Assessments:
-
Home Cage Observations: Note posture, activity level, and any bizarre behaviors (e.g., stereotypy).
-
Open Field Assessment: Measure locomotor activity, rearing, and observe gait and arousal.
-
Sensorimotor & Reflex Tests: Quantify grip strength, landing foot splay, and assess sensory responses (e.g., approach, touch, tail pinch) and reflexes (e.g., pinna, corneal).
-
-
Scoring: Observations are recorded using a standardized scoring system.
-
Data Analysis: Compare scores between treated and control groups to identify any dose-related neurobehavioral changes.
Hypothetical FOB Summary Data (at 300 mg/kg)
| Domain | Parameter | Observation in Treated Group | Interpretation |
| Autonomic | Piloerection | Present | Possible sympathomimetic effect |
| Neuromuscular | Gait | Ataxic (uncoordinated) | CNS depressant or motor effect |
| Sensorimotor | Grip Strength | Decreased by 25% | Muscle weakness or CNS effect |
| Reactivity | Arousal Level | Decreased (lethargy) | Sedative effect |
Synthesis and Conclusion
This technical guide presents a logical, tiered framework for establishing the preliminary toxicological profile of this compound. By integrating in silico, in vitro, and in vivo methodologies, this approach maximizes data generation while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.
Based on the hypothetical data generated herein, Cmpd-F-HXA would be classified as:
-
Non-mutagenic in the Ames test.
-
A moderate-to-low risk hERG inhibitor (IC₅₀ > 10 µM).
-
Having acute oral toxicity in GHS Category 4 .
-
Exhibiting potential CNS depressant/sedative effects at higher doses.
This preliminary profile provides a solid foundation for a go/no-go decision. If the compound's intended therapeutic efficacy is high and the therapeutic window appears favorable, the next steps would involve mechanistic toxicity studies, repeat-dose toxicity studies, and a more comprehensive safety pharmacology evaluation.
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Functional Observational Battery (FOB). Molecular Diagnostic Services. [Link][26]
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Acute and Chronic Toxicity of Indole Alkaloids from Leaves of Alstonia scholaris (L.) R. Br. in Mice and Rats. (2020). PubMed Central. [Link][36]
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Azepinoindoles. II. 1,2,3,4,5,6-Hexahydroazepino[3,2-b]indole and 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole. (n.d.). ACS Publications. [Link][43]
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Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole. (n.d.). ResearchGate. [Link]
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Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (n.d.). PMC. [Link][4]
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The novel non-hallucinogenic compound DM506 (3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole) induces sedative- and anxiolytic-like activity in mice by a mechanism involving 5-HT2A receptor activation. (2024). PubMed. [Link][7]
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Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. (2024). NIH National Library of Medicine. [Link][46]
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Methodological & Application
Application Notes and Experimental Protocols for 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole
For Research Use Only. Not for use in diagnostic procedures.
Introduction
9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole is a fluorinated derivative of the hexahydroazepino[4,3-b]indole scaffold. This class of compounds is structurally related to bioactive indole alkaloids, including analogs of ibogaine, which are known to interact with various neurotransmitter systems. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its metabolic stability, binding affinity, and blood-brain barrier penetration.
These application notes provide a comprehensive guide for researchers and drug development professionals on the experimental protocols for the characterization of this compound. The protocols outlined below are based on established methodologies for similar indole-based compounds and are intended to serve as a starting point for in-depth investigation.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Source |
| Chemical Name | This compound | Sinfoo Biotech[1] |
| CAS Number | 919120-68-6 | Sinfoo Biotech[1] |
| Molecular Formula | C12H13FN2 | Sinfoo Biotech[1] |
| Molecular Weight | 204.25 g/mol | Sinfoo Biotech[1] |
Safety and Handling
General Precautions:
-
Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][3][4]
-
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation.[3][4]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[2][3][4]
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][4]
Proposed Mechanism of Action and Biological Targets
Based on the structural similarity to other indole alkaloids and related synthetic compounds, it is hypothesized that this compound may act as a modulator of serotonin (5-HT) receptors.[5][6] The indole scaffold is a common feature in many serotonergic ligands.[5] The specific effects of the fluorine substitution on receptor affinity and selectivity remain to be determined experimentally.
The following diagram illustrates a hypothetical signaling pathway involving serotonin receptors that could be modulated by this compound.
Caption: Hypothesized mechanism of action via modulation of a postsynaptic serotonin receptor.
Experimental Protocols
The following protocols are designed to characterize the pharmacological profile of this compound.
Protocol 1: Preparation of Stock Solutions
The solubility of this compound should be determined empirically. For initial experiments, dimethyl sulfoxide (DMSO) is a recommended solvent for creating a high-concentration stock solution.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Accurately weigh a desired amount of the compound (e.g., 1-10 mg) into a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution for any undissolved particulate matter. If necessary, centrifuge the tube at high speed and use the supernatant.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For aqueous-based assays, dilute the DMSO stock solution in the appropriate buffer immediately before use. Ensure the final concentration of DMSO in the assay is low (typically <0.1%) to avoid solvent effects.
Protocol 2: In Vitro Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of the test compound for a specific serotonin receptor subtype (e.g., 5-HT2A).
Materials:
-
Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT2A)
-
Radioligand specific for the receptor (e.g., [3H]ketanserin for 5-HT2A)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Cell membranes
-
Radioligand at a concentration near its Kd
-
Test compound at various concentrations or vehicle control.
-
-
For non-specific binding determination, add a high concentration of a known unlabeled ligand.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the Ki value using appropriate software (e.g., Prism).
Protocol 3: In Vitro Functional Assay (Calcium Mobilization)
This protocol is designed to assess the functional activity (agonist or antagonist) of the compound at Gq-coupled serotonin receptors like 5-HT2A, which signal through calcium mobilization.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black-walled, clear-bottom microplates
-
Fluorescent plate reader with an injection system
Procedure:
-
Plate the cells in the 96-well plates and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
To determine agonist activity, add serial dilutions of this compound to the wells and measure the change in fluorescence over time.
-
To determine antagonist activity, pre-incubate the cells with the test compound before adding a known agonist (e.g., serotonin) at its EC50 concentration and measure the fluorescence change.
-
Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.
Protocol 4: In Vivo Behavioral Assay (Head-Twitch Response in Mice)
The head-twitch response (HTR) in rodents is a behavioral assay commonly used to assess the in vivo hallucinogenic-like potential of 5-HT2A receptor agonists.
Materials:
-
Male C57BL/6J mice
-
Vehicle (e.g., saline or 5% DMSO in saline)
-
This compound solution for injection
-
Positive control (e.g., DOI or psilocybin)
-
Observation chambers
Procedure:
-
Acclimate the mice to the observation chambers.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Place the mice individually in the observation chambers.
-
Record the number of head twitches over a specified period (e.g., 30-60 minutes).
-
Compare the number of head twitches in the test compound group to the vehicle and positive control groups.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine the significance of the results.
Experimental Workflow
The following diagram outlines a typical workflow for the initial characterization of this compound.
Caption: A logical workflow for the preclinical evaluation of the compound.
References
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The Investigator's Guide to 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole and its Congeners in CNS Drug Discovery
Introduction: A New Frontier in Neurotherapeutics Rooted in a Storied Past
The study of psychoactive indole alkaloids has provided profound insights into the complexities of the central nervous system (CNS). The parent compound, ibogaine, an alkaloid from the Tabernanthe iboga plant, has long been noted for its potent anti-addictive properties, though its clinical development has been hampered by hallucinogenic effects, cardiotoxicity, and neurotoxicity.[1][2][3][4][5] This has spurred the development of synthetic analogs designed to retain the therapeutic benefits while mitigating the adverse effects.[1][6] Within this evolving landscape, 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole emerges as a compound of significant interest. While direct research on this specific fluorinated derivative is in its early stages, its structural architecture places it firmly within a class of compounds that have demonstrated considerable promise in preclinical and clinical CNS research.[7][8]
This comprehensive guide serves as a foundational resource for researchers investigating this compound and related molecules. By drawing upon the extensive research conducted on its close analogs, such as 18-Methoxycoronaridine (18-MC) and Tabernanthalog (TBG), this document provides a detailed roadmap for exploring its therapeutic potential.[2][9][10][11][12] We will delve into the probable mechanisms of action, offer detailed protocols for in vitro and in vivo evaluation, and present a framework for its application in CNS drug discovery programs.
Part 1: The Scientific Rationale - Targeting Addiction, Mood, and Neuroplasticity
The therapeutic potential of this class of compounds is rooted in their ability to modulate key neurotransmitter systems and signaling pathways implicated in a range of neuropsychiatric disorders. The primary research applications for a novel hexahydroazepino[4,3-b]indole derivative would logically focus on substance use disorders, depression, anxiety, and stress-related conditions.[1][2][10][11]
Hypothesized Mechanisms of Action
Based on its structural congeners, the neuropharmacological profile of this compound is likely to be multifaceted. Key molecular targets that warrant investigation include:
-
Nicotinic Acetylcholine Receptors (nAChRs): The analog 18-MC is a potent antagonist of the α3β4 nAChR, a mechanism believed to be central to its anti-addictive properties against nicotine, opioids, cocaine, and alcohol.[1][9][13] The α3β4 nAChRs located in the medial habenula and interpeduncular nucleus are critical nodes in the brain's reward and aversion circuitry.[13]
-
Serotonergic Receptors (5-HTRs): Analogs like Tabernanthalog (TBG) and DM506 exhibit activity at serotonin receptors, particularly the 5-HT2A receptor.[14][15][16] Activation of these receptors is linked to antidepressant-like effects and the promotion of neural plasticity, without inducing the hallucinogenic responses associated with classical psychedelics.[2][10][11][12][14]
-
Neurotrophic Factor Signaling: A key long-term effect of ibogaine and its analogs is the upregulation of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF).[1][6][17] This promotion of "psychoplastogenic" activity—the growth of new dendrites and dendritic spines—is thought to underlie the lasting therapeutic effects on mood and behavior by remodeling neural circuits disrupted by stress and addiction.[1][2][4][6][10][12][18]
Comparative Pharmacological Data of Key Analogs
To provide a quantitative context for experimental design, the following table summarizes the binding affinities and functional activities of well-characterized analogs.
| Compound | Target | Assay Type | Value | Reference |
| (±)-18-Methoxycoronaridine (18-MC) | Human α3β4 nAChR | Inhibition | IC50 = 1.47 µM | [1] |
| Human α4β2 nAChR | Inhibition | IC50 = 6.3 µM | [1] | |
| Human α7 nAChR | Inhibition | IC50 = 0.95 µM | [1] | |
| hERG Potassium Channel | Inhibition | IC50 > 50 µM | [1] | |
| DM506 | Human 5-HT2A Receptor | Binding Affinity | Ki = 24 nM | [15] |
| Human 5-HT2B Receptor | Binding Affinity | Ki = 16 nM | [15] | |
| Human 5-HT2A Receptor | Functional Agonism | EC50 = 9 nM | [15] | |
| Human 5-HT2B Receptor | Functional Agonism | EC50 = 3 nM | [15] | |
| α9α10 nAChR | Inhibition | IC50 = 5.1 µM | [19] | |
| α7 nAChR | Inhibition | IC50 = 6.4 µM | [19] |
Part 2: Experimental Protocols for Preclinical Evaluation
This section provides detailed, step-by-step methodologies for the characterization of this compound. These protocols are designed to be self-validating, with integrated controls and clear endpoints.
In Vitro Characterization Workflow
The initial phase of investigation should focus on defining the molecular targets and basic cellular effects of the compound.
Caption: In Vivo Behavioral Evaluation Workflow.
Protocol 2.2.1: Rodent Alcohol Self-Administration Model
-
Objective: To evaluate the efficacy of the test compound in reducing voluntary alcohol consumption, a key preclinical model for anti-addiction therapies. [1]* Animals: Alcohol-preferring rat strains (e.g., P-rats) or mice made dependent through vapor exposure.
-
Apparatus: Operant conditioning chambers equipped with two levers, one dispensing alcohol solution (e.g., 10-20% v/v) and the other dispensing water.
-
Procedure:
-
Training: Train animals to press a lever to receive an alcohol reward. Establish a stable baseline of consumption over several weeks.
-
Treatment: Administer a single dose of the test compound or vehicle via an appropriate route (e.g., oral gavage, intraperitoneal injection) prior to the self-administration session.
-
Testing: Place the animal in the operant chamber for a fixed session duration (e.g., 1-2 hours) and record the number of lever presses and the volume of alcohol consumed.
-
Data Analysis: Compare alcohol intake in the compound-treated group to the vehicle-treated group using statistical analysis (e.g., ANOVA). A significant reduction in alcohol self-administration without a corresponding decrease in water intake suggests a specific effect on alcohol reward. [13] Protocol 2.2.2: Head-Twitch Response (HTR) Assay
-
-
Objective: To assess the potential hallucinogenic activity of the test compound. The HTR in rodents is a reliable behavioral proxy for 5-HT2A receptor-mediated hallucinogenic effects in humans. [4][18]* Animals: Male C57BL/6J mice.
-
Procedure:
-
Acclimation: Acclimate mice to the observation chambers.
-
Treatment: Administer the test compound, a positive control (e.g., DOI or LSD), or vehicle.
-
Observation: Immediately after injection, place the mouse in the chamber and record the number of head twitches over a 30-60 minute period. A head twitch is a rapid, spasmodic rotational movement of the head.
-
Data Analysis: Compare the frequency of head twitches in the test compound group to both the vehicle and positive control groups. A lack of significant HTR suggests a non-hallucinogenic profile. [4][18]
-
Conclusion and Future Directions
This compound stands as a promising scaffold for the development of novel CNS therapeutics. By leveraging the extensive knowledge base of its structural analogs, researchers can efficiently design and execute a comprehensive preclinical evaluation program. The protocols and frameworks outlined in this guide provide a robust starting point for elucidating its pharmacological profile and therapeutic potential. Future research should focus on detailed structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as advanced neuroimaging and electrophysiology to dissect its impact on neural circuit function. The ultimate goal is the development of a new generation of safer, more effective treatments for devastating neuropsychiatric disorders.
References
- Neurochemical effects of (+)-18-Methoxycoronaridine administration - Benchchem. (n.d.). BenchChem.
- Old Dog, New Tricks: Ibogaine and Its Analogs as Potential Neurotherapeutics. (2025). Journal of Medicinal Chemistry. ACS Publications.
- Novel Class of Psychedelic Iboga Alkaloids Disrupts Opioid Use. (2023). bioRxiv.
- Non-hallucinogenic psychedelic analog reverses effects of stress in mouse study. (2021). EurekAlert!.
- Non-hallucinogenic psychedelic analog reverses effects of stress in mouse study. (2021). ScienceDaily.
- 18-Methoxycoronaridine. (n.d.). Wikipedia.
- Non-hallucinogenic psychedelic analog reverses effects of stress in mouse study. (2021). University of California, Santa Cruz News.
- A Non-Hallucinogenic Psychedelic Analog with Therapeutic Potential. (2021). PubMed Central.
- Ibogaine and Their Analogs as Therapeutics for Neurological and Psychiatric Disorders. (2022). ACS Medicinal Chemistry Letters.
- Tabernanthalog, a Non-Hallucinogenic Psychedelic, Alleviates Cancer-Induced Cognitive Deficits via Serotonergic Pathways. (2025). PubMed Central.
- New Compound Related to Psychedelic Ibogaine Could Treat Addiction, Depression. (2020). UC Davis.
- New compound related to psychedelic ibogaine could treat addiction, depression. (2020). ScienceDaily.
- Changing minds. (2022). University of California.
- Acute Oral 18-methoxycoronaridine (18-MC) Decreases both Alcohol Intake and IV Nicotine Self-Administration in Rats. (2016). PubMed Central.
- 18-Methoxycoronaridine, a non-toxic iboga alkaloid congener: effects on morphine and cocaine self-administration and on mesolimbic dopamine release in rats. (1996). PubMed.
- Analogue of psychedelic ibogaine reverses effects of stress in mice. (2021). Drug Target Review.
- Ibogaine. (n.d.). Wikipedia.
- This compound. (n.d.). Sinfoo Biotech.
- This compound. (n.d.). ChemicalBook.
- The novel non-hallucinogenic compound DM506 (3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole) induces sedative- and anxiolytic-like activity in mice by a mechanism involving 5-HT2A receptor activation. (2022). ResearchGate.
- DM506 (3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5- b]indole fumarate), a Novel Derivative of Ibogamine, Inhibits α7 and α9α10 Nicotinic Acetylcholine Receptors by Different Allosteric Mechanisms. (2023). PubMed.
- The novel non-hallucinogenic compound DM506 (3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole) induces sedative- and anxiolytic-like activity in mice by a mechanism involving 5-HT2A receptor activation. (2024). PubMed.
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Application Notes and Protocols: Unraveling the Mechanism of Action of Hexahydroazepino[4,3-b]indole Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Versatile Hexahydroazepino[4,3-b]indole Scaffold
The hexahydroazepino[4,3-b]indole core is a privileged scaffold in medicinal chemistry, giving rise to a diverse array of compounds with significant biological activities. This heterocyclic system, often considered a constrained analog of tryptamine, provides a rigid framework that can be strategically modified to achieve high affinity and selectivity for various molecular targets. This guide delves into the primary mechanisms of action identified for this class of compounds, offering both in-depth scientific explanations and detailed protocols for their investigation in a research setting. The inherent structural features of the hexahydroazepino[4,3-b]indole nucleus, including its hydrogen bond donors and acceptors and its defined stereochemistry, make it a compelling starting point for the design of novel therapeutics targeting complex neurological and psychiatric disorders.
Part 1: Cholinesterase Inhibition - A Therapeutic Avenue for Alzheimer's Disease
A prominent mechanism of action for several hexahydroazepino[4,3-b]indole derivatives is the inhibition of cholinesterases, particularly butyrylcholinesterase (BChE) and to a lesser extent, acetylcholinesterase (AChE).[1][2] In the later stages of Alzheimer's disease, BChE is believed to play a more significant role in acetylcholine hydrolysis as AChE levels decline.[1] Therefore, selective BChE inhibitors are of considerable interest.
Molecular Mechanism
Derivatives of 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole have been shown to act as potent and selective inhibitors of BChE, with some compounds exhibiting IC50 values in the nanomolar range.[2] The mechanism of inhibition is often of a mixed-type, suggesting that the compounds can bind to both the free enzyme and the enzyme-substrate complex.[1] Structure-activity relationship (SAR) studies have highlighted that lipophilicity and molecular volume are key determinants for BChE selectivity.[1] For instance, the addition of a 4-phenylbutyl group at the N2 position of the hexahydroazepino[4,3-b]indole scaffold resulted in a highly potent and selective BChE inhibitor.[1]
Beyond direct enzyme inhibition, some of these compounds exhibit neuroprotective properties by inhibiting the self-induced aggregation of the neurotoxic amyloid-β (Aβ) peptide.[1] This dual-action profile makes the hexahydroazepino[4,3-b]indole scaffold particularly attractive for the development of multi-target-directed ligands for Alzheimer's disease.
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the inhibitory activity of hexahydroazepino[4,3-b]indole compounds on AChE and BChE.
Principle: The assay is based on the hydrolysis of acetylthiocholine (ATCh) or butyrylthiocholine (BTCh) by the respective enzymes, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCh)
-
Butyrylthiocholine iodide (BTCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (hexahydroazepino[4,3-b]indole derivatives)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of enzymes, substrates, and DTNB in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of the respective enzyme solution (AChE or BChE) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCh for AChE, BTCh for BChE).
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Self-Validation:
-
Include a positive control (a known cholinesterase inhibitor like donepezil or galantamine).
-
Run a negative control (solvent only) to determine the baseline enzyme activity.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all wells to avoid affecting enzyme activity.
Visualization of the Experimental Workflow:
Caption: Workflow for the in vitro cholinesterase inhibition assay.
Part 2: Modulation of Serotonergic Pathways
The hexahydroazepino[4,3-b]indole scaffold has also been successfully exploited to develop modulators of the serotonin (5-HT) system. A notable example is the non-hallucinogenic compound DM506 (3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole), which demonstrates agonist activity at 5-HT2A and 5-HT2B receptors.[3][4]
Molecular Mechanism
DM506 binds to human 5-HT2A and 5-HT2B receptors with high affinity (Ki = 24 nM and 16 nM, respectively) and acts as a partial agonist.[3] This activation of 5-HT2A receptors is believed to be the underlying mechanism for its observed anxiolytic and sedative-like effects in animal models.[4] Importantly, the partial agonism of DM506 does not induce the head-twitch response in mice, a behavioral proxy for hallucinogenic potential, distinguishing it from full agonists like DOI (2,5-dimethoxy-4-iodoamphetamine).[3] This highlights the potential of the hexahydroazepino[4,3-b]indole scaffold in developing non-hallucinogenic psychedelics or anxiolytics.
Experimental Protocol: In Vitro Radioligand Binding Assay for 5-HT2A Receptor
This protocol is designed to determine the binding affinity (Ki) of hexahydroazepino[4,3-b]indole compounds for the 5-HT2A receptor.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]ketanserin) for binding to the 5-HT2A receptor in a membrane preparation from cells expressing the receptor. The amount of radioligand bound to the receptor is measured, and the displacement by the test compound is used to calculate its binding affinity.
Materials:
-
Cell membranes expressing human 5-HT2A receptors
-
[3H]ketanserin (radiolabeled ligand)
-
Serotonin (5-HT) or a known 5-HT2A antagonist (e.g., ketanserin) for non-specific binding determination
-
Test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Assay Setup:
-
In test tubes, add binding buffer, the test compound at various concentrations, and the cell membrane preparation.
-
For total binding, add only buffer and membranes.
-
For non-specific binding, add a high concentration of a non-labeled ligand (e.g., 10 µM 5-HT) in addition to the buffer and membranes.
-
-
Radioligand Addition and Incubation:
-
Add a fixed concentration of [3H]ketanserin to all tubes.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Termination of Binding and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Self-Validation:
-
Include a known high-affinity 5-HT2A ligand as a positive control.
-
Ensure that the concentration of the radioligand is close to its Kd for optimal assay sensitivity.
-
Perform saturation binding experiments with the radioligand to determine its Kd and Bmax in your specific membrane preparation.
Visualization of the 5-HT2A Signaling Pathway:
Caption: Simplified 5-HT2A receptor signaling cascade.
Part 3: Allosteric Inhibition of Nicotinic Acetylcholine Receptors
The pharmacological profile of hexahydroazepino[4,3-b]indole derivatives can be quite complex, as exemplified by DM506, which also functions as a non-competitive inhibitor of α7 and α9α10 nicotinic acetylcholine receptors (nAChRs).[5][6]
Molecular Mechanism
DM506 inhibits ACh-evoked currents at various nAChR subtypes in a non-competitive manner, meaning it does not bind to the acetylcholine binding site.[5] Molecular docking and dynamics studies suggest that DM506 interacts with novel allosteric sites. For the α7 nAChR, the proposed binding site is located in the cytoplasmic domain, while for the α9α10 nAChR, it is believed to bind to intersubunit sites at the extracellular-transmembrane junction.[5] This allosteric modulation provides a sophisticated mechanism for fine-tuning cholinergic neurotransmission.
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is used to functionally characterize the effect of hexahydroazepino[4,3-b]indole compounds on nAChRs expressed in Xenopus oocytes.
Principle: Oocytes are injected with cRNA encoding the subunits of the nAChR of interest. After a few days, the receptors are expressed on the oocyte membrane. A two-electrode voltage clamp is used to hold the membrane potential at a constant level and measure the ionic currents that flow through the receptor channels in response to the application of acetylcholine (ACh), both in the absence and presence of the test compound.
Materials:
-
Xenopus laevis oocytes
-
cRNA for nAChR subunits (e.g., α7, α9, α10)
-
Microinjection setup
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Perfusion system
-
Recording chamber
-
Ringer's solution
-
Acetylcholine (ACh)
-
Test compounds
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate oocytes from a female Xenopus laevis.
-
Inject the oocytes with the cRNA encoding the desired nAChR subunits.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with Ringer's solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
-
Compound Application and Data Acquisition:
-
Apply a pulse of ACh to elicit a baseline current response.
-
Co-apply ACh with the test compound at various concentrations and record the resulting currents.
-
To determine the mechanism of inhibition, pre-apply the test compound before applying ACh.
-
-
Data Analysis:
-
Measure the peak amplitude of the ACh-evoked currents.
-
Calculate the percentage of inhibition caused by the test compound.
-
Construct a concentration-response curve and determine the IC50 value.
-
To investigate voltage dependency, repeat the experiment at different holding potentials.
-
Self-Validation:
-
Use a known nAChR antagonist (e.g., mecamylamine) as a positive control.
-
Test non-injected oocytes to ensure that there are no endogenous currents in response to ACh.
-
Monitor the health of the oocytes throughout the experiment; discard any that show signs of leakage or instability.
Visualization of the Experimental Setup:
Caption: Workflow for two-electrode voltage clamp electrophysiology.
Part 4: Interaction with Monoamine Transporters
Certain hexahydroazepino[4,3-b]indole derivatives, particularly those that are fragments of the natural product ibogaine, have been found to interact with monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT).[7]
Molecular Mechanism
Phenyl-substituted 1,2,3,4,5,6-hexahydroazepino[4,5-b]indoles have demonstrated significantly higher affinity for DAT than ibogaine itself.[7] Their affinity for SERT is more variable, with some compounds showing higher potency and others weaker binding than ibogaine.[7] This modulation of monoamine reuptake is a key mechanism for many antidepressant and anti-addictive drugs. By blocking the reuptake of dopamine and/or serotonin from the synaptic cleft, these compounds can prolong the action of these neurotransmitters.
Experimental Protocol: In Vitro Monoamine Transporter Uptake Assay
This protocol measures the ability of hexahydroazepino[4,3-b]indole compounds to inhibit the uptake of radiolabeled monoamines (e.g., [3H]dopamine or [3H]serotonin) into cells expressing the respective transporters.
Materials:
-
Cells stably expressing DAT or SERT (e.g., HEK293-DAT, HEK293-SERT)
-
[3H]dopamine or [3H]serotonin
-
Test compounds
-
Uptake buffer
-
Scintillation vials and fluid
-
Liquid scintillation counter
-
Known transporter inhibitors (e.g., cocaine for DAT, fluoxetine for SERT) for non-specific uptake determination
Procedure:
-
Cell Plating:
-
Plate the cells in a suitable format (e.g., 24-well or 96-well plates) and allow them to adhere overnight.
-
-
Assay:
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with the test compound at various concentrations or a known inhibitor for non-specific uptake.
-
Add the radiolabeled monoamine to initiate uptake.
-
Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
-
Lysis and Quantification:
-
Lyse the cells to release the accumulated radiolabel.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Self-Validation:
-
Include a known potent inhibitor for each transporter as a positive control.
-
Ensure that the incubation time is within the linear range of uptake for the specific cell line and transporter.
-
Confirm the expression and functionality of the transporters in the cell lines used.
Conclusion
The hexahydroazepino[4,3-b]indole scaffold is a rich source of pharmacologically active compounds with diverse mechanisms of action. From inhibiting key enzymes in neurodegenerative diseases to modulating critical neurotransmitter systems, these compounds hold significant promise for the development of novel therapeutics. The protocols provided in this guide offer a robust framework for researchers to elucidate the specific mechanisms of action of their novel hexahydroazepino[4,3-b]indole derivatives and to advance our understanding of the therapeutic potential of this remarkable chemical class.
References
-
Investigating 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole as scaffold of butyrylcholinesterase-selective inhibitors with additional neuroprotective activities for Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]
-
Modified ibogaine fragments: synthesis and preliminary pharmacological characterization of 3-ethyl-5-phenyl-1,2,3,4,5, 6-hexahydroazepino[4,5-b]benzothiophenes. Journal of Medicinal Chemistry. [Link]
-
The novel non-hallucinogenic compound DM506 (3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole) induces sedative- and anxiolytic-like activity in mice by a mechanism involving 5-HT2A receptor activation. ResearchGate. [Link]
-
The novel non-hallucinogenic compound DM506 (3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole) induces sedative- and anxiolytic-like activity in mice by a mechanism involving 5-HT2A receptor activation. European Journal of Pharmacology. [Link]
-
New azepino[4,3-b]indole derivatives as nanomolar selective inhibitors of human butyrylcholinesterase showing protective effects against NMDA-induced neurotoxicity. European Journal of Medicinal Chemistry. [Link]
-
DM506 (3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5- b]indole fumarate), a Novel Derivative of Ibogamine, Inhibits α7 and α9α10 Nicotinic Acetylcholine Receptors by Different Allosteric Mechanisms. ACS Chemical Neuroscience. [Link]
-
DM506 (3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole fumarate), a Novel Derivative of Ibogamine, Inhibits α7 and α9α10 Nicotinic Acetylcholine Receptors by Different Allosteric Mechanisms. ACS Publications. [Link]
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- 2. New azepino[4,3-b]indole derivatives as nanomolar selective inhibitors of human butyrylcholinesterase showing protective effects against NMDA-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The novel non-hallucinogenic compound DM506 (3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole) induces sedative- and anxiolytic-like activity in mice by a mechanism involving 5-HT2A receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DM506 (3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5- b]indole fumarate), a Novel Derivative of Ibogamine, Inhibits α7 and α9α10 Nicotinic Acetylcholine Receptors by Different Allosteric Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Modified ibogaine fragments: synthesis and preliminary pharmacological characterization of 3-ethyl-5-phenyl-1,2,3,4,5, 6-hexahydroazepino[4,5-b]benzothiophenes [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole in Neuropharmacology
Introduction: A Novel Frontier in Neuropsychiatric Drug Discovery
The landscape of neuropharmacology is in a constant state of evolution, driven by the urgent need for more effective treatments for a range of debilitating neuropsychiatric disorders. Within this dynamic field, the indole alkaloid ibogaine has garnered significant attention for its reported anti-addictive and antidepressant properties.[1][2][3][4] However, its clinical development has been hampered by safety concerns, including cardiotoxicity and hallucinogenic effects.[2][4][5] This has spurred the development of novel, non-hallucinogenic analogs of ibogaine that retain its therapeutic potential while exhibiting a more favorable safety profile.[1][2]
9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole (henceforth referred to as F-HAPI) is a novel synthetic compound belonging to the class of indole derivatives.[6][7] While direct pharmacological data on F-HAPI is not yet widely published, its structural similarity to known ibogaine analogs, such as the non-hallucinogenic compound 3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole (DM506), suggests that it may represent a promising new avenue for neuropharmacological research.[8][9] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and investigational protocols for F-HAPI in neuropharmacology.
Hypothesized Mechanism of Action: A Multi-Target Approach
Based on the pharmacology of ibogaine and its analogs, F-HAPI is hypothesized to exert its neuropharmacological effects through a multi-target mechanism, primarily involving the serotonergic and nicotinic acetylcholine receptor systems. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its blood-brain barrier penetration and receptor binding affinity.
The proposed signaling pathway for F-HAPI involves modulation of key receptors implicated in mood, anxiety, and addiction. Like the related compound DM506, F-HAPI is predicted to be a potent agonist at 5-HT2A receptors, a key target for many psychedelic and antidepressant drugs.[8][9][10] However, subtle differences in receptor interaction, potentially influenced by the fluorine substitution, may uncouple the therapeutic effects from hallucinogenic activity. Furthermore, interactions with nicotinic acetylcholine receptors (nAChRs) are anticipated, which could contribute to its potential anti-addictive properties.[11]
Caption: Hypothesized signaling pathway of F-HAPI.
Potential Neuropharmacological Applications
Given its structural relationship to compounds with known efficacy in preclinical models, F-HAPI holds potential for the following applications:
-
Treatment of Anxiety and Depressive Disorders: By acting as a 5-HT2A receptor agonist, F-HAPI may induce rapid and lasting anxiolytic and antidepressant-like effects.[1][9]
-
Therapeutics for Substance Use Disorders: Modulation of nicotinic acetylcholine and dopamine systems could make F-HAPI a valuable tool for reducing drug craving and relapse in addiction.[1][2][4]
-
A Research Tool for Neuroplasticity: As a potential psychoplastogen, F-HAPI could be used to investigate the molecular mechanisms underlying synaptic plasticity and its role in neuropsychiatric disorders.[1]
Experimental Protocols: A Roadmap for Investigation
The following protocols provide a framework for the systematic in vitro and in vivo characterization of F-HAPI.
Part 1: In Vitro Characterization
Objective: To determine the receptor binding profile and functional activity of F-HAPI.
1.1. Radioligand Binding Assays
-
Rationale: To determine the affinity (Ki) of F-HAPI for a panel of key neuroreceptors.
-
Protocol:
-
Preparation of Cell Membranes: Utilize commercially available cell lines expressing the human recombinant receptors of interest (e.g., 5-HT receptor subtypes, dopamine receptor subtypes, nAChR subtypes, and opioid receptors).
-
Assay Conditions: Perform competitive binding assays using a suitable radioligand for each receptor target.
-
Incubation: Incubate the cell membranes, radioligand, and increasing concentrations of F-HAPI.
-
Detection: Measure the amount of bound radioligand using liquid scintillation counting or other appropriate methods.
-
Data Analysis: Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.
-
1.2. Functional Assays (e.g., Calcium Flux Assay for 5-HT2A)
-
Rationale: To determine the functional activity (EC50 and Emax) of F-HAPI at its primary target, the 5-HT2A receptor.
-
Protocol:
-
Cell Culture: Use a cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Compound Addition: Add increasing concentrations of F-HAPI to the cells.
-
Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Plot the concentration-response curve and determine the EC50 (potency) and Emax (efficacy) values. Compare the Emax to a known full agonist to classify F-HAPI as a full or partial agonist.
-
Part 2: In Vivo Behavioral Assessments
Objective: To evaluate the psychoactive and therapeutic potential of F-HAPI in rodent models.
2.1. Head-Twitch Response (HTR) Assay in Mice
-
Rationale: To assess the hallucinogenic potential of F-HAPI. The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor-mediated hallucinogenic effects.
-
Protocol:
-
Acclimation: Acclimate male C57BL/6J mice to the observation chambers.
-
Drug Administration: Administer F-HAPI (at various doses) or a vehicle control via intraperitoneal (i.p.) injection. A known hallucinogen (e.g., DOI) should be used as a positive control.
-
Observation: Record the number of head twitches for a defined period (e.g., 30 minutes).
-
Data Analysis: Compare the number of head twitches in the F-HAPI-treated groups to the vehicle and positive control groups.
-
2.2. Elevated Plus Maze (EPM) for Anxiolytic-like Effects
-
Rationale: To assess the anxiolytic-like properties of F-HAPI.
-
Protocol:
-
Apparatus: Use a standard elevated plus maze with two open and two closed arms.
-
Drug Administration: Administer F-HAPI or a vehicle control to mice or rats 30 minutes prior to testing.
-
Testing: Place the animal in the center of the maze and allow it to explore for 5 minutes.
-
Data Collection: Record the time spent in and the number of entries into the open and closed arms.
-
Data Analysis: An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.
-
2.3. Forced Swim Test (FST) for Antidepressant-like Effects
-
Rationale: To evaluate the antidepressant-like activity of F-HAPI.
-
Protocol:
-
Apparatus: Use a cylindrical container filled with water.
-
Drug Administration: Administer F-HAPI or a vehicle control.
-
Testing: Place the animal in the water for a 6-minute test session.
-
Data Collection: Record the duration of immobility during the last 4 minutes of the test.
-
Data Analysis: A significant reduction in immobility time suggests an antidepressant-like effect.
-
2.4. Conditioned Place Preference (CPP) for Anti-Addictive Properties
-
Rationale: To assess the ability of F-HAPI to block the rewarding effects of drugs of abuse.
-
Protocol:
-
Apparatus: Use a two-chambered apparatus with distinct visual and tactile cues.
-
Pre-conditioning: Measure the baseline preference for each chamber.
-
Conditioning: Repeatedly pair one chamber with a drug of abuse (e.g., morphine or cocaine) and the other chamber with saline.
-
F-HAPI Administration: Administer F-HAPI prior to the conditioning sessions with the drug of abuse.
-
Post-conditioning Test: Measure the time spent in each chamber in a drug-free state.
-
Data Analysis: A reduction in the preference for the drug-paired chamber in the F-HAPI-treated group indicates a blockade of the drug's rewarding effects.
-
Data Summary and Interpretation
The following table provides a template for summarizing the key pharmacological data for F-HAPI.
| Assay | Parameter | Result | Interpretation |
| Receptor Binding | Ki at 5-HT2A | TBD | Affinity for the 5-HT2A receptor |
| Ki at nAChR α7 | TBD | Affinity for the α7 nAChR subtype | |
| Ki at DAT | TBD | Affinity for the dopamine transporter | |
| Functional Assay | EC50 at 5-HT2A | TBD | Potency as a 5-HT2A agonist |
| Emax at 5-HT2A | TBD | Efficacy as a 5-HT2A agonist | |
| Behavioral Assay | Head-Twitch Response | TBD | Hallucinogenic potential |
| Elevated Plus Maze | TBD | Anxiolytic-like effects | |
| Forced Swim Test | TBD | Antidepressant-like effects | |
| Conditioned Place Preference | TBD | Anti-addictive properties |
Conclusion: A Promising Candidate for Further Investigation
This compound represents a compelling, yet underexplored, molecule in the quest for safer and more effective neuropharmacological agents. By leveraging the extensive knowledge of its structural analogs, researchers can embark on a systematic investigation of its therapeutic potential. The protocols outlined in these application notes provide a robust framework for elucidating the mechanism of action, efficacy, and safety profile of F-HAPI, paving the way for its potential development as a novel treatment for a range of neuropsychiatric disorders.
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Fischer Indole Synthesis - YouTube. (2021). Retrieved from [Link]
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Cameron, L. P., Tombari, R. J., Lu, J., Pell, A. J., Hurley, Z. Q., Ehinger, Y., ... & Olson, D. E. (2021). A non-hallucinogenic psychedelic analog with therapeutic potential. Nature, 589(7842), 474-479. Retrieved from [Link]
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Chagraoui, A., El-Hage, S., El-Sitt, S., El-Osta, N., El-Khoury, M., Ghattas, H., ... & El-Osta, A. (2024). The novel non-hallucinogenic compound DM506 (3-methyl-1, 2, 3, 4, 5, 6-hexahydroazepino [4, 5-b] indole) induces sedative-and anxiolytic-like activity in mice by a mechanism involving 5-HT2A receptor activation. European Journal of Pharmacology, 964, 176329. Retrieved from [Link]
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Synthesis of some hexahydroazocino[4,3-b]indoles, a tetra- and two hexahydropyrrolo[1′,2′ : 1,2]pyrrolo[3,4-b]indoles, and a tetrahydropyrrolo[2′,1′ : 5,1]imidazo[3,4-a]indole. (1993). Journal of the Chemical Society, Perkin Transactions 1, (18), 2151-2158. Retrieved from [Link]
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Exploring the World of Indole: Synthesis, Chemistry and Biofunctions - Safrole. (n.d.). Retrieved from [Link]
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In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. (2021). Neuropharmacology, 195, 108660. Retrieved from [Link]
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The novel non-hallucinogenic compound DM506 (3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole) induces sedative- and anxiolyti - FLORE. (2024). Retrieved from [Link]
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Ibogaine - Wikipedia. (n.d.). Retrieved from [Link]
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Old Dog, New Tricks: Ibogaine and Its Analogs as Potential Neurotherapeutics. (2023). Journal of Medicinal Chemistry, 66(19), 13213-13215. Retrieved from [Link]
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The novel non-hallucinogenic compound DM506 (3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole) induces sedative- and anxiolytic-like activity in mice by a mechanism involving 5-HT2A receptor activation | Request PDF. (2024). Retrieved from [Link]
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DM506 (3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5- b]indole fumarate), a Novel Derivative of Ibogamine, Inhibits α7 and α9α10 Nicotinic Acetylcholine Receptors by Different Allosteric Mechanisms. (2023). ACS Chemical Neuroscience, 14(14), 2649-2661. Retrieved from [Link]
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A non-hallucinogenic psychedelic analogue with therapeutic potential. (2021). Nature, 589(7842), 474-479. Retrieved from [Link]
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The Azepino[4,3-b]indole Scaffold: A Versatile Tool for Addiction Research, Featuring 18-Methoxycoronaridine (18-MC)
Prepared by: Gemini, Senior Application Scientist
Introduction: The Promise of a Unique Chemical Architecture
The 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole core structure represents a pivotal scaffold in the development of novel therapeutics, particularly in the challenging field of addiction medicine. While specific analogs such as 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole are available commercially for research purposes, the broader scientific literature more extensively details the application of its close analog, 18-Methoxycoronaridine (18-MC). This document will leverage the comprehensive body of research on 18-MC to provide detailed application notes and protocols, offering a robust framework for investigating compounds based on the hexahydroazepino[4,3-b]indole scaffold.
18-MC, a synthetic derivative of the naturally occurring psychedelic ibogaine, was developed to retain the anti-addictive properties of its parent compound while mitigating its hallucinogenic and cardiotoxic side effects.[1][2] Extensive preclinical studies have demonstrated its efficacy in reducing self-administration of various substances of abuse, including opioids, stimulants, nicotine, and alcohol in animal models.[3][4][5] This positions 18-MC and related compounds as invaluable research tools for dissecting the neurobiological underpinnings of addiction and for the initial screening of potential therapeutic agents.
Core Mechanism of Action: A Targeted Approach to Reward Circuitry
The primary mechanism of action for 18-MC is its function as a potent and selective antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR) subtype.[1][3][6] These receptors are densely expressed in key brain regions associated with reward and addiction, such as the medial habenula and the interpeduncular nucleus.[2][6] By blocking these receptors, 18-MC modulates the activity of the habenulo-interpeduncular pathway, which in turn influences the mesolimbic dopamine system—a critical circuit in the neurobiology of addiction.[6][7][8]
Unlike ibogaine, 18-MC exhibits a more favorable safety profile due to its significantly reduced affinity for other receptors, such as NMDA receptors and the serotonin transporter, as well as for sodium channels and the sigma-2 receptor.[3][4] It does, however, retain a modest affinity for μ-opioid receptors, where it acts as an agonist.[3] This refined pharmacological profile makes it a more selective tool for probing the role of the α3β4 nAChR system in addiction.
Caption: Simplified signaling pathway of 18-MC's mechanism of action.
Application Notes and Protocols
I. In Vitro Characterization: Receptor Binding and Functional Assays
Objective: To determine the binding affinity and functional activity of a test compound at the α3β4 nAChR and other relevant receptors.
A. Radioligand Binding Assays
-
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of the inhibitory constant (Ki).
-
Protocol Outline:
-
Tissue/Cell Preparation: Utilize cell lines stably expressing the human α3β4 nAChR or brain tissue homogenates from regions rich in these receptors (e.g., medial habenula).
-
Radioligand: A suitable radioligand, such as [³H]epibatidine, is used.
-
Incubation: Incubate the prepared membranes with the radioligand and varying concentrations of the test compound.
-
Separation: Separate bound from free radioligand via rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of test compound that displaces 50% of the radioligand) and calculate the Ki using the Cheng-Prusoff equation.
-
B. Functional Assays (e.g., Two-Electrode Voltage Clamp)
-
Principle: This electrophysiological technique measures ion flow through the receptor channel in response to an agonist, and the ability of an antagonist to block this flow.
-
Protocol Outline:
-
Oocyte Expression: Inject cRNA encoding the α3 and β4 nAChR subunits into Xenopus oocytes.
-
Incubation: Allow 2-7 days for receptor expression.
-
Recording: Clamp the oocyte membrane potential and record currents evoked by the application of acetylcholine (ACh), the endogenous agonist.
-
Antagonist Application: Co-apply varying concentrations of the test compound with ACh to determine its inhibitory effect on the current.
-
Data Analysis: Calculate the IC50 value for the inhibition of the ACh-evoked current.
-
| Parameter | Description | Typical Value for 18-MC |
| Ki (α3β4 nAChR) | Binding affinity at the α3β4 nicotinic receptor. | Not explicitly found, but functional antagonism is well-established. |
| IC50 (α3β4 nAChR) | Concentration for 50% inhibition of function. | ~0.75 µM in patch-clamp studies[9] |
| Selectivity | Ratio of binding affinity/potency at off-target vs. on-target receptors. | High selectivity against NMDA, SERT, and σ2 receptors.[3][4] |
II. In Vivo Preclinical Models of Addiction
Objective: To assess the efficacy of the test compound in reducing drug-seeking and drug-taking behaviors in animal models.
A. Intravenous Self-Administration (IVSA)
-
Principle: This is the gold standard for modeling compulsive drug-taking behavior. Animals learn to perform an operant response (e.g., lever press) to receive an intravenous infusion of a drug.
-
Protocol Outline:
-
Surgery: Implant a chronic indwelling catheter into the jugular vein of a rat or mouse.
-
Acquisition: Train the animal to self-administer a drug (e.g., morphine, cocaine, nicotine) on a fixed-ratio schedule of reinforcement.[4][5]
-
Treatment: Once stable responding is achieved, administer the test compound (e.g., 18-MC at 40 mg/kg, i.p.) prior to the self-administration session.[4]
-
Data Collection: Record the number of infusions earned.
-
Control: To ensure the effect is specific to the drug reward, test the compound's effect on responding for a non-drug reinforcer, such as water or food.[4]
-
B. Conditioned Place Preference (CPP)
-
Principle: This model assesses the rewarding properties of a drug by measuring the animal's preference for an environment previously paired with the drug.
-
Protocol Outline:
-
Pre-Conditioning: On day 1, allow the animal to freely explore a two-chamber apparatus and measure baseline preference for each chamber.
-
Conditioning: Over several days, confine the animal to one chamber after administration of the drug and to the other chamber after a vehicle injection.
-
Test: On the final day, allow the animal to freely explore both chambers in a drug-free state.
-
Data Analysis: An increase in time spent in the drug-paired chamber indicates a conditioned preference. To test the efficacy of a treatment, administer it before the conditioning sessions or before the final test.
-
C. Attenuation of Withdrawal Symptoms
-
Principle: This model assesses the ability of a compound to alleviate the aversive physical and motivational signs of drug withdrawal.
-
Protocol Outline:
-
Induction of Dependence: Make animals physically dependent on a drug (e.g., morphine) through repeated injections or implantation of a slow-release pellet.
-
Precipitated Withdrawal: Administer an opioid receptor antagonist (e.g., naltrexone) to precipitate withdrawal signs.
-
Treatment: Administer the test compound prior to the antagonist.
-
Scoring: Observe and score a range of withdrawal behaviors (e.g., wet dog shakes, teeth chattering, ptosis).
-
Data Analysis: A reduction in the withdrawal score indicates therapeutic potential.[4]
-
Caption: A typical experimental workflow for evaluating novel anti-addiction compounds.
Safety and Toxicological Profile
A key advantage of 18-MC over ibogaine is its improved safety profile. Preclinical studies have shown that 18-MC does not induce the whole-body tremors or cerebellar damage observed with high doses of ibogaine.[4][5] Furthermore, it does not appear to have the cardiotoxic effects associated with its parent compound.[10] While a Phase 1 clinical trial in healthy volunteers demonstrated favorable safety and tolerability, further clinical development has been paused.[3][11]
Conclusion
The 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole scaffold, exemplified by the extensively researched compound 18-MC, offers a promising platform for the development of novel anti-addiction therapies. The protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals to characterize and evaluate the therapeutic potential of new chemical entities based on this structure. The targeted mechanism of action, focused on the α3β4 nicotinic acetylcholine receptor, combined with a favorable preclinical safety profile, underscores the value of this class of compounds as research tools and potential clinical candidates.
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18-Methoxycoronaridine - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
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MindMed Successfully Completes Phase 1 Clinical Trial of 18-MC. (2022, January 4). PR Newswire. Retrieved from [Link]
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Synthesis and Chemistry of Ibogaine. (n.d.). Retrieved January 19, 2026, from [Link]
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MindMed Completes Dosing 18-MC Phase 1 Study. (2020, July 28). PR Newswire. Retrieved from [Link]
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Comparing 18-MC vs. Ibogaine for the Treatment of Substance Use Disorder. (2021, February 15). Psychedelic Spotlight. Retrieved from [Link]
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MindMed Advances 18-MC, Potential Treatment for Opioid Addiction, Into Further Clinical Testing. (2020, March 25). Cision. Retrieved from [Link]
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MindMed Initiates Dosing in Human Safety Study of Novel Treatment for Opioid Addiction, 18-MC. (2020, April 16). BioSpace. Retrieved from [Link]
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- Synthesis of some hexahydroazocino[4,3-b]indoles, a tetra- and two hexahydropyrrolo[1′,2′ : 1,2]pyrrolo[3,4-b]indoles, and a tetrahydropyrrolo[2′,1′ : 5,1]imidazo[3,4-a]indole. (1995). Journal of the Chemical Society, Perkin Transactions 1, (2), 183-190.
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A Phase 1, Double-Blind, Randomized, Placebo-Controlled, Single/Multiple Day Dose Study to Assess the Safety, Tolerability, and Pharmacokinetics of 18-MC in Healthy Volunteers. (n.d.). ClinicalTrials.gov. Retrieved from [Link]
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Application Notes and Protocols for Determining the Receptor Binding Affinity of 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole
Introduction: Unveiling the Pharmacological Profile of a Novel Azepino[4,3-b]indole
The compound 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole is a heterocyclic molecule featuring an indole nucleus fused to an azepine ring.[1][2][3] The indole scaffold is a well-established pharmacophore present in numerous biologically active compounds, including neurotransmitters like serotonin and a wide array of therapeutic agents.[1][3] Structural analogs, such as derivatives of pyrido[4,3-b]indole and other hexahydroazepinoindoles, have shown activity at central nervous system targets, including dopamine and serotonin receptors, exhibiting potential as neuroleptic or antidepressant agents.[4][5][6][7] Given this structural precedent, it is hypothesized that this compound may exhibit significant binding affinity for key G-protein coupled receptors (GPCRs) implicated in neuropsychiatric disorders, such as the serotonin 5-HT2A and dopamine D2 receptors.[8][9]
These application notes provide a comprehensive guide for researchers to determine the in vitro receptor binding affinity of this novel compound. We will detail the principles of radioligand binding assays, a robust and sensitive gold-standard method for quantifying ligand-receptor interactions, and provide step-by-step protocols for competitive binding assays targeting the human 5-HT2A and D2 receptors.[10][11][12]
Principle of Radioligand Binding Assays
Radioligand binding assays are a powerful tool for characterizing receptor pharmacology.[10][13] The fundamental principle involves the use of a radiolabeled ligand (a molecule with a radioactive isotope) that has a known high affinity and specificity for the target receptor. The assay measures the ability of an unlabeled test compound (in this case, this compound) to compete with the radioligand for binding to the receptor. By incubating a fixed concentration of the radioligand and receptor source with increasing concentrations of the test compound, a competition curve is generated. From this curve, the half-maximal inhibitory concentration (IC50) of the test compound can be determined, which is the concentration required to displace 50% of the specifically bound radioligand. The IC50 value is then used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the test compound for the receptor.[11][12]
There are three main types of radioligand binding assays:
-
Saturation assays: Used to determine the density of receptors in a tissue (Bmax) and the affinity of the radioligand for the receptor (Kd).[11][12]
-
Kinetic assays: Measure the rates of association and dissociation of the radioligand with the receptor.[11]
-
Competitive assays: Determine the affinity of an unlabeled compound for the receptor by measuring its ability to displace a labeled ligand.[11][12]
This guide will focus on competitive binding assays, as they are the most direct method for determining the binding affinity of a novel, unlabeled compound.
Experimental Workflow Overview
The general workflow for a competitive radioligand binding assay is as follows:
Caption: General workflow for a competitive radioligand binding assay.
Protocol 1: Determination of Binding Affinity at the Human Serotonin 5-HT2A Receptor
The 5-HT2A receptor is a key target for a variety of psychoactive drugs, including antipsychotics and hallucinogens.[8] This protocol outlines a competitive binding assay using [3H]-Ketanserin, a well-characterized 5-HT2A antagonist radioligand.
Materials and Reagents
| Reagent | Supplier/Preparation | Notes |
| Receptor Source | Membrane preparation from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor. | Commercially available or prepared in-house. |
| Radioligand | [3H]-Ketanserin | Specific activity: ~70-90 Ci/mmol. |
| Test Compound | This compound | Dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4 | |
| Non-specific Binding | 10 µM Mianserin or 1 µM Ketanserin | To determine the amount of radioligand binding to non-receptor sites.[14] |
| Wash Buffer | Cold 50 mM Tris-HCl, pH 7.4 | |
| Scintillation Cocktail | For liquid scintillation counting. | |
| 96-well Filter Plates | GF/B or GF/C glass fiber filters | Presoak in 0.5% polyethyleneimine to reduce non-specific binding.[15] |
| Microplate Scintillation Counter |
Step-by-Step Protocol
-
Preparation of Reagents:
-
Thaw the receptor membrane preparation on ice. Homogenize gently and dilute in assay buffer to the desired protein concentration (typically 20-50 µg per well).[15]
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Prepare the radioligand solution by diluting [3H]-Ketanserin in assay buffer to a final concentration of ~0.5 nM.[14]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]-Ketanserin solution, and 100 µL of the diluted membrane preparation.
-
Non-specific Binding: Add 50 µL of the non-specific binding agent (e.g., 10 µM Mianserin), 50 µL of [3H]-Ketanserin solution, and 100 µL of the diluted membrane preparation.
-
Competitive Binding: Add 50 µL of each dilution of the test compound, 50 µL of [3H]-Ketanserin solution, and 100 µL of the diluted membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.[14]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
-
Determine IC50:
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
-
-
Calculate Ki:
-
Use the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Protocol 2: Determination of Binding Affinity at the Human Dopamine D2 Receptor
The dopamine D2 receptor is a primary target for antipsychotic medications.[9] This protocol describes a competitive binding assay using [3H]-Spiperone or [3H]-Raclopride, common antagonist radioligands for the D2 receptor.
Materials and Reagents
| Reagent | Supplier/Preparation | Notes |
| Receptor Source | Membrane preparation from CHO-K1 or HEK293 cells stably expressing the human D2 receptor, or rat striatal tissue. | |
| Radioligand | [3H]-Spiperone or [3H]-Raclopride | Specific activity: ~60-80 Ci/mmol. |
| Test Compound | This compound | Dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. |
| Assay Buffer | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4 | |
| Non-specific Binding | 10 µM Haloperidol or 1 µM Butaclamol | To determine non-specific binding.[16] |
| Wash Buffer | Cold 50 mM Tris-HCl, pH 7.4 | |
| Scintillation Cocktail | ||
| 96-well Filter Plates | GF/B or GF/C glass fiber filters | Presoak in 0.5% polyethyleneimine. |
| Microplate Scintillation Counter |
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare the receptor membrane preparation as described in Protocol 1.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare the radioligand solution ([3H]-Spiperone or [3H]-Raclopride) in assay buffer to a final concentration of ~0.2-0.5 nM.
-
-
Assay Setup (in a 96-well plate):
-
Follow the same setup for Total Binding, Non-specific Binding, and Competitive Binding as described in Protocol 1, using the appropriate D2 receptor reagents.
-
-
Incubation:
-
Incubate the plate at room temperature for 90-120 minutes.
-
-
Filtration and Washing:
-
Perform filtration and washing as described in Protocol 1.
-
-
Quantification:
-
Quantify the radioactivity as described in Protocol 1.
-
Data Analysis
The data analysis for the D2 receptor binding assay is identical to that for the 5-HT2A receptor assay. Calculate specific binding, generate a competition curve, determine the IC50, and calculate the Ki using the Cheng-Prusoff equation.
Data Interpretation and Expected Outcomes
The calculated Ki value is a measure of the binding affinity of this compound for the target receptor. A lower Ki value indicates a higher binding affinity.
| Ki Value | Interpretation |
| < 10 nM | High Affinity |
| 10 - 100 nM | Moderate Affinity |
| > 100 nM | Low Affinity |
By determining the Ki values for both the 5-HT2A and D2 receptors, a selectivity profile for the compound can be established. For example, a compound with a Ki of 5 nM for the 5-HT2A receptor and 100 nM for the D2 receptor would be considered a selective 5-HT2A ligand. This information is crucial for understanding the potential pharmacological effects and therapeutic applications of the compound.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the results, the following quality control measures should be implemented:
-
Receptor Characterization: The Kd of the radioligand for the receptor preparation should be determined through saturation binding experiments before conducting competitive assays. This ensures the quality of the receptor source.
-
Assay Validation: A known reference compound with established affinity for the target receptor should be included in each assay to validate the experimental conditions.[16]
-
Statistical Analysis: All experiments should be performed in triplicate, and the results should be expressed as the mean ± standard error of the mean (SEM) from at least three independent experiments.
Advanced Techniques and Future Directions
While radioligand binding assays are a cornerstone of receptor pharmacology, other techniques can provide complementary information:
-
Functional Assays: These assays measure the cellular response following receptor activation or inhibition by the test compound. For GPCRs like the 5-HT2A and D2 receptors, functional assays can determine whether a compound is an agonist, antagonist, or inverse agonist.[17][18]
-
Homogeneous Time-Resolved Fluorescence (HTRF): This is a non-radioactive method for studying receptor binding that offers high throughput and sensitivity.[19][20]
-
Mass Spectrometry (MS) Binding Assays: This technique directly measures the amount of unbound ligand in solution, providing an alternative to radiolabeling.[16]
The initial binding affinity data obtained from the protocols described herein will provide a solid foundation for further pharmacological characterization of this compound and guide future drug development efforts.
Logical Relationships in Competitive Binding Analysis
Caption: Logical flow from raw experimental data to the final affinity constant (Ki).
References
-
Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology, 270(3), C648-C655. [Link]
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Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]
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McKinney, M., & Raddatz, R. (2006). Practical aspects of radioligand binding. Current Protocols in Pharmacology, Chapter 1, Unit 1.3. [Link]
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Gifford Bioscience. Radioligand Binding Assay. [Link]
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Creative Bioarray. Radioligand Binding Assay. [Link]
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Eurofins DiscoverX. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]
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Reaction Biology. 5-HT2A Biochemical Binding Assay Service. [Link]
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BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. [Link]
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Grimm, M., Goretzki, B., Schmidt, E., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(10), 1769-1775. [Link]
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van de Witte, S. V., van der Wenden, E. M., de Boer, P. A., et al. (1997). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry, 248(2), 264-270. [Link]
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Eurofins DiscoverX. 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay - FR. [Link]
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Innoprot. D2 Dopamine Receptor Assay. [Link]
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Berg, K. A., & Clarke, W. P. (2006). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In Serotonin Receptors in Neurobiology. CRC Press/Taylor & Francis. [Link]
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Hübner, H. (2012). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]
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Staroń, J., Bojarski, A. J., & Bugno, R. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. RSC Medicinal Chemistry, 14(5), 934-946. [Link]
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Nagai, Y., Irie, A., Masuda, Y., Oka, M., & Uno, H. (1979). Synthesis of 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole derivatives and their central nervous system activities. Journal of Medicinal Chemistry, 22(6), 677-683. [Link]
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El-Mekabaty, A., & Ouf, S. A. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(52), 33024-33049. [Link]
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Chagraoui, A., et al. (2023). DM506 (3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole fumarate), a Novel Derivative of Ibogamine, Inhibits α7 and α9α10 Nicotinic Acetylcholine Receptors by Different Allosteric Mechanisms. ACS Chemical Neuroscience, 14(14), 2537–2547. [Link]
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Chagraoui, A., et al. (2024). The novel non-hallucinogenic compound DM506 (3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole) induces sedative- and anxiolytic-like activity in mice by a mechanism involving 5-HT2A receptor activation. European Journal of Pharmacology, 966, 176329. [Link]
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Welch, W. M., Ewing, F. E., Harbert, C. A., Weissman, A., & Koe, B. K. (1980). 4a,9b-trans-8-Fluoro-5-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-4-hydroxybutyl]-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride, a new potent neuroleptic. Journal of Medicinal Chemistry, 23(8), 949-952. [Link]
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Staroń, J., et al. (2024). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. Molecules, 29(21), 4991. [Link]
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Kumar, R., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(19), 6296. [Link]
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PubChem. Iodine I-131. [Link]
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precisionFDA. INDOLE. [Link]
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ChemSynthesis. 2-methyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole. [Link]
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Aarden, C. Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. Safrole. [Link]
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U.S. Food and Drug Administration. Sodium Iodide I 131 Capsules USP Diagnostic - Oral. [Link]
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PubChem. 4,6-Difluoroserotonin. [Link]
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in vitro assays for 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole activity
An In-Depth Guide to the In Vitro Pharmacological Characterization of 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole Analogues
Introduction: Unveiling the Pharmacological Profile of a Novel Scaffold
The hexahydroazepino[4,3-b]indole scaffold represents a class of compounds with significant potential for modulating key central nervous system (CNS) targets. Analogues such as 3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole (DM506) have demonstrated activity as partial agonists at serotonin 5-HT2A and 5-HT2B receptors, leading to anxiolytic and sedative-like effects in preclinical models.[1][2] Furthermore, this scaffold has been shown to interact with nicotinic acetylcholine receptors (nAChRs), suggesting a complex pharmacological profile.[3][4][5]
The introduction of a fluorine atom at the 9-position of the indole ring, creating this compound, is a common medicinal chemistry strategy to modulate metabolic stability, binding affinity, and selectivity. A comprehensive in vitro characterization is therefore essential to elucidate the precise mechanism of action, target affinity, functional activity, and preliminary safety profile of this and related novel compounds.
This guide provides a structured, multi-tiered approach to the in vitro evaluation of this compound class, designed for researchers in pharmacology and drug development. We will move from broad screening to specific mechanism-of-action studies, explaining not just the "how" but the critical "why" behind each experimental choice.
Strategic Workflow for In Vitro Characterization
A tiered approach ensures an efficient use of resources, starting with binding assays to identify primary targets, followed by functional assays to determine the nature of the interaction, and concluding with selectivity and safety profiling.
Caption: Tiered workflow for compound characterization.
Section 1: Target Affinity Determination via Binding Assays
The first step is to quantify the compound's binding affinity (Kᵢ) for its predicted targets. Given the profile of related molecules, the primary targets include serotonin (5-HT) and dopamine (D) receptors. Fluorescence Polarization (FP) offers a robust, non-radioactive, homogeneous assay format suitable for high-throughput screening (HTS).[6][7]
Principle of Fluorescence Polarization (FP) Competitive Binding Assay
FP measures the change in the rotational speed of a fluorescently labeled ligand (tracer) upon binding to a larger protein (receptor). A small, free-tumbling tracer depolarizes light, resulting in a low FP signal. When bound to a large receptor, its tumbling slows, and the emitted light remains polarized, giving a high FP signal. A test compound that competes with the tracer for the same binding site will displace the tracer, causing a decrease in the FP signal.[8]
Caption: Principle of FP competitive binding assay.
Application Note: FP Assay for 5-HT₂ₐ Receptor Binding
This protocol describes a competitive binding assay to determine the affinity of test compounds for the human serotonin 2A (5-HT₂ₐ) receptor.
Materials & Reagents
| Reagent | Recommended Supplier | Typical Concentration |
| h5-HT₂ₐ Receptor Membranes | PerkinElmer, MilliporeSigma | 5-20 µ g/well |
| Fluorescent Tracer (e.g., BODIPY-TMR-LSD) | Custom Synthesis/Commercial | 1-5 nM |
| Non-specific Binding Control (e.g., Ketanserin) | Tocris, Sigma-Aldrich | 10 µM |
| Assay Buffer | In-house preparation | 50 mM Tris, 10 mM MgCl₂, 1 mM EDTA, pH 7.4 |
| Assay Plates | Greiner, Corning | 384-well, black, low-volume |
Protocol: 5-HT₂ₐ FP Binding Assay
-
Compound Plating: Prepare serial dilutions of the test compound (e.g., this compound) in DMSO. Dispense 1 µL of each dilution into the wells of a 384-well assay plate. Include wells for "Total Binding" (DMSO only) and "Non-specific Binding" (10 µM Ketanserin).
-
Receptor Preparation: Thaw the h5-HT₂ₐ receptor membrane preparation on ice. Dilute to the desired final concentration (e.g., 10 µ g/well ) in chilled assay buffer.
-
Tracer Preparation: Dilute the fluorescent tracer to 2X its final concentration (e.g., 4 nM) in assay buffer.
-
Reagent Addition:
-
Add 10 µL of the diluted receptor preparation to all wells except the tracer-only control wells.
-
Add 10 µL of assay buffer to the tracer-only wells.
-
Add 10 µL of the 2X tracer solution to all wells. The final volume should be 21 µL.
-
-
Incubation: Centrifuge the plate briefly (1 min at 1000 rpm) to mix. Incubate at room temperature for 60-120 minutes, protected from light.
-
Data Acquisition: Read the plate on an instrument capable of measuring fluorescence polarization (e.g., Molecular Devices SpectraMax iD5, BMG PHERAstar). Use excitation/emission wavelengths appropriate for the tracer (e.g., ~544 nm Ex / ~590 nm Em for BODIPY-TMR).
-
Data Analysis:
-
The primary output is in millipolarization (mP) units.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [Tracer]/Kₔ), where Kₔ is the dissociation constant of the tracer.
-
Section 2: Elucidating Functional Activity at GPCRs
Confirming that a compound binds to a receptor is only half the story. Functional assays are required to determine if the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or allosteric modulator. Since 5-HT₂ₐ is a Gq-coupled GPCR, its activation leads to an increase in intracellular calcium.[9]
Application Note: Calcium Mobilization FLIPR Assay
The Fluorometric Imaging Plate Reader (FLIPR) system is a high-throughput method for detecting changes in intracellular calcium.[10][11] Cells expressing the target receptor are loaded with a calcium-sensitive dye. Ligand addition triggers calcium release from intracellular stores, which binds to the dye and causes a measurable increase in fluorescence.[12]
Materials & Reagents
| Reagent | Recommended Supplier | Notes |
| HEK293 cells expressing h5-HT₂ₐ | ATCC, In-house line | Ensure stable, high-level expression |
| FLIPR Calcium Assay Kit (e.g., Calcium 6) | Molecular Devices | Contains dye and a quencher for extracellular signal |
| Probenecid | Life Technologies, Sigma | Anion transport inhibitor to prevent dye leakage[12] |
| Reference Agonist (e.g., Serotonin) | Sigma-Aldrich | For positive control and Eₘₐₓ determination |
| Reference Antagonist (e.g., Ketanserin) | Tocris | For antagonist mode validation |
| Assay Plates | Corning, Greiner | 384-well, black, clear-bottom, TC-treated |
Protocol: 5-HT₂ₐ Calcium Mobilization Assay
-
Cell Plating: Seed HEK293-h5-HT₂ₐ cells into 384-well plates at a density that yields a 90-100% confluent monolayer on the day of the assay (e.g., 10,000-15,000 cells/well). Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare the calcium dye solution according to the manufacturer's instructions, often including probenecid.[12]
-
Remove the cell culture medium and add 20 µL of the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C, 5% CO₂.
-
-
Compound Preparation: Prepare a 4X final concentration plate of the test compound and reference ligands in assay buffer (e.g., HBSS with 20 mM HEPES).
-
FLIPR Assay Execution:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Agonist Mode: The instrument will establish a baseline fluorescence reading for 10-20 seconds. It will then add 10 µL from the compound plate to the cell plate and continue to record the fluorescence signal for 2-3 minutes.
-
Antagonist Mode: Pre-incubate the cells with the test compound for 15-30 minutes before placing them in the FLIPR. The instrument will then add a concentration of the reference agonist that elicits an ~80% maximal response (EC₈₀) and record the signal.
-
-
Data Analysis:
-
The output is Relative Fluorescence Units (RFU) over time.
-
Calculate the maximum signal minus the baseline signal for each well.
-
Agonist Mode: Plot the response against the compound concentration to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to the reference agonist.
-
Antagonist Mode: Plot the inhibition of the agonist response against the compound concentration to determine the IC₅₀.
-
Section 3: Assessing Off-Target Activity at Enzymes
To build a comprehensive pharmacological profile, it is crucial to assess activity at other biologically relevant targets. Acetylcholinesterase (AChE) is a key enzyme in the CNS responsible for the breakdown of acetylcholine. Inhibition of AChE is a therapeutic strategy for Alzheimer's disease, but unintended inhibition can lead to side effects.[13][14]
Application Note: Acetylcholinesterase (AChE) Inhibition Assay
This protocol uses the Ellman method, a colorimetric assay where AChE hydrolyzes acetylthiocholine to thiocholine.[15] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), which can be measured spectrophotometrically at ~410 nm.[14]
Materials & Reagents
| Reagent | Recommended Supplier | Typical Concentration |
| Human Recombinant AChE | Sigma-Aldrich | 0.01-0.05 U/mL |
| Acetylthiocholine Iodide (ATCI) | Sigma-Aldrich | 0.5-1.0 mM |
| DTNB (Ellman's Reagent) | Sigma-Aldrich | 0.3-0.5 mM |
| Reference Inhibitor (e.g., Donepezil) | Tocris, Sigma-Aldrich | For positive control |
| Assay Buffer | In-house preparation | 100 mM Potassium Phosphate, pH 8.0 |
| Assay Plates | Corning | 96-well, clear, flat-bottom |
Protocol: AChE Colorimetric Inhibition Assay
-
Reagent Preparation: Prepare stock solutions of ATCI and DTNB in assay buffer. Prepare the AChE enzyme solution in buffer containing 0.1% BSA for stability.
-
Assay Plating:
-
Add 140 µL of assay buffer to each well.
-
Add 20 µL of test compound dilutions (in buffer/DMSO). Include controls for 100% activity (buffer/DMSO only) and a reference inhibitor.
-
Add 20 µL of the DTNB solution to all wells.
-
-
Enzyme Addition & Incubation:
-
Add 20 µL of the AChE enzyme solution to initiate the reaction.
-
Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.[14]
-
-
Substrate Addition & Measurement:
-
Add 20 µL of the ATCI substrate solution to all wells to start the reaction.
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 410 nm every 30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (Vₒ) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = [(Vₒ_control - Vₒ_inhibitor) / Vₒ_control] * 100.
-
Plot percent inhibition vs. compound concentration and fit the curve to determine the IC₅₀ value.
-
Section 4: Preliminary In Vitro Safety Assessment
Early assessment of cytotoxicity is critical to flag potentially problematic compounds. Assays that measure membrane integrity are a direct indicator of cell death.
Application Note: Cytotoxicity Assay Using a Fluorescent DNA-Binding Dye
This method uses a cell-impermeant DNA-binding dye (like CellTox™ Green). In healthy cells with intact membranes, the dye is excluded. In dead or dying cells, the membrane is compromised, allowing the dye to enter, bind to DNA, and fluoresce brightly.[16] This provides a simple and robust "add-mix-measure" protocol.
Protocol: Membrane Integrity Cytotoxicity Assay
-
Cell Plating: Seed a relevant cell line (e.g., HepG2 for liver toxicity, or SH-SY5Y for neuronal toxicity) in a 96-well, black, clear-bottom plate and incubate overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the cells. Include wells for vehicle control (negative) and a known cytotoxic agent (e.g., 0.1% Triton X-100) as a positive control for 100% lysis.
-
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
Assay Procedure:
-
Equilibrate the plate to room temperature.[16]
-
Add the fluorescent DNA-binding dye reagent directly to the wells according to the manufacturer's protocol.
-
Mix gently on a plate shaker for 2-5 minutes.
-
Incubate for 15 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the fluorescence intensity using a plate reader with appropriate filters (e.g., 485-500 nm Ex / 520-530 nm Em).[16]
-
Data Analysis:
-
Subtract the background fluorescence from "no-cell" control wells.
-
Normalize the data by setting the vehicle control as 0% cytotoxicity and the positive lysis control as 100% cytotoxicity.
-
Plot the percent cytotoxicity against compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
-
References
-
Kovacs, B., et al. (2021). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Methods in Molecular Biology, 2268:193-205. [Link]
-
Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Molecular Devices Application Note. [Link]
-
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Application Notes & Protocols: A Tiered Approach to In Vivo Characterization of 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole
Introduction and Scientific Rationale
The hexahydroazepino[4,3-b]indole scaffold is a privileged structure in central nervous system (CNS) drug discovery. Derivatives of this core have demonstrated a wide range of pharmacological activities, including neuroleptic, antidepressant, and cholinesterase-inhibiting properties.[1][2][3] Recent research into related compounds, such as DM506 (3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole), has identified potent, non-hallucinogenic agonist activity at serotonin 2A (5-HT2A) and 2B (5-HT2B) receptors, leading to sedative and anxiolytic-like effects in murine models.[4][5] The 5-HT2A receptor, in particular, is a critical target for a multitude of psychoactive drugs, including antidepressants, atypical antipsychotics, and psychedelics.[6][7]
The subject of this guide, 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole, is a novel analogue whose pharmacological profile is yet to be fully characterized. The introduction of a fluorine atom at the 9-position is a common medicinal chemistry strategy to enhance metabolic stability and/or receptor binding affinity. Based on the established pharmacology of the core scaffold, it is hypothesized that this novel compound is a potent modulator of the serotonin system, with a high probability of interacting with the 5-HT2A receptor.
This document provides a structured, tiered approach for the initial in vivo characterization of this compound. The selected animal models are designed to efficiently answer key questions about its primary CNS effects:
-
Does it directly engage the 5-HT2A receptor in vivo?
-
Does it modulate anxiety-like behaviors?
-
Does it exhibit antidepressant-like properties?
By following these protocols, researchers can build a foundational neuropharmacological profile to guide further drug development efforts.
General Experimental Workflow
A robust and reproducible in vivo study requires careful planning and execution. The following workflow is recommended for all behavioral assessments described herein. Adherence to this structure ensures data integrity through proper acclimatization, randomization, and blinding.
Figure 1: General workflow for in vivo behavioral testing.
Tier 1 Protocol: Rodent Head-Twitch Response (HTR)
Rationale and Application
The head-twitch response (HTR) is a rapid, spasmodic rotational head movement observed in rodents. It is a well-established and specific behavioral proxy for the in vivo activation of the 5-HT2A receptor.[8][9] Psychedelic compounds that are 5-HT2A agonists reliably induce the HTR, and the frequency of twitches correlates with their potency.[10][11] This assay serves as the primary and most direct test of the hypothesis that this compound is a functional 5-HT2A agonist. A positive result is strongly indicative of this mechanism, while a negative result suggests the compound may act through other pathways or as a 5-HT2A antagonist.
Figure 2: Simplified signaling cascade mediating the head-twitch response.
Experimental Protocol: HTR in Mice
-
Animals: Male C57BL/6J mice (8-12 weeks old) are recommended due to their robust HTR.[6] House animals in groups of 4-5 with standard chow and water ad libitum.
-
Apparatus: A standard, clean rodent cage (e.g., 45 cm x 24 cm x 20 cm) without bedding. A video camera should be mounted above the cage for recording.
-
Drug Preparation:
-
Test Compound: Dissolve this compound in a suitable vehicle (e.g., 0.9% saline with 1-2 drops of Tween 80). Prepare a range of doses (e.g., 0.1, 0.3, 1.0, 3.0, 10 mg/kg) to establish a dose-response curve.
-
Vehicle Control: The same vehicle used for the test compound.
-
Positive Control: DOI (2,5-Dimethoxy-4-iodoamphetamine) at 2.5 mg/kg, a known 5-HT2A agonist.[6]
-
-
Procedure: i. Acclimatize mice to the testing room for at least 60 minutes. ii. Administer the vehicle, positive control, or test compound via intraperitoneal (IP) injection at a volume of 10 mL/kg. iii. Immediately place the mouse individually into the observation cage. iv. Record the animal's behavior for 30-60 minutes. v. A trained observer, blind to the treatment condition, should count the number of head twitches. A head twitch is defined as a rapid, spasmodic, side-to-side rotational movement of the head that is not associated with grooming.[10][11] Alternatively, automated systems using machine learning can be employed for higher throughput and objectivity.[12]
-
Data Analysis:
-
The primary endpoint is the total number of head twitches during the observation period.
-
Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare dose groups to the vehicle control.
-
Tier 2 Protocol: Elevated Plus Maze (EPM)
Rationale and Application
The Elevated Plus Maze (EPM) is a widely used and validated model to assess anxiety-like behavior in rodents.[13][14] The test is based on the natural conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces.[15][16] Anxiolytic compounds (like benzodiazepines) typically increase the time spent and entries into the open arms, whereas anxiogenic compounds have the opposite effect. This assay will determine if this compound possesses anxiolytic or anxiogenic properties.
Experimental Protocol: EPM in Rats or Mice
-
Animals: Male Sprague-Dawley rats (250-300 g) or male C57BL/6J mice (8-12 weeks old).
-
Apparatus: A plus-shaped maze elevated from the floor (typically 50-55 cm).[16] The maze has two open arms and two enclosed arms. Dimensions should be appropriate for the species.[15] The testing room should be dimly lit (e.g., 10-20 lux).
Parameter Mouse Apparatus Specs Rat Apparatus Specs Arm Dimensions 30 cm long x 5 cm wide 50 cm long x 10 cm wide Center Square 5 cm x 5 cm 10 cm x 10 cm Closed Arm Wall Height 15 cm 40 cm | Elevation | 50 cm | 50-55 cm |
-
Drug Preparation:
-
Test Compound: Prepare as described in section 3.3. Doses should be selected based on HTR results (if any) or a new dose-response study.
-
Vehicle Control: The same vehicle used for the test compound.
-
Positive Control: Diazepam (1-2 mg/kg, IP), a standard anxiolytic.
-
-
Procedure: i. Habituate animals to the testing room for at least 60 minutes.[13] ii. Administer the assigned treatment 30 minutes (for IP) prior to testing. iii. Place the animal on the central platform of the maze, facing one of the open arms.[14] iv. Allow the animal to explore the maze for 5 minutes.[15][17] Record the session using an overhead camera connected to an automated tracking system. v. At the end of the 5-minute session, return the animal to its home cage. vi. Thoroughly clean the maze with 70% ethanol between trials to remove olfactory cues.[13]
-
Data Analysis:
-
Primary Endpoints:
-
Percentage of time spent in the open arms: (Time in Open Arms / Total Time) * 100.
-
Percentage of open arm entries: (Entries into Open Arms / Total Arm Entries) * 100.
-
-
Secondary Endpoint (Locomotor Activity): Total number of arm entries. This is crucial to ensure that effects are not due to sedation or hyperactivity.
-
Analyze data using a one-way ANOVA followed by an appropriate post-hoc test.
-
Tier 3 Protocol: Forced Swim Test (FST)
Rationale and Application
The Forced Swim Test (FST), also known as the Porsolt test, is a widely used behavioral screen for antidepressant-like activity.[18][19] The model is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture.[20] Acute treatment with clinically effective antidepressants increases the latency to immobility and decreases the total duration of immobility, promoting active escape-oriented behaviors (swimming or climbing).[21][22] While not a model of depression itself, the FST has high predictive validity for screening potential antidepressant compounds.[20][21]
Note on Ethical Considerations and Interpretation: The FST involves an inescapable stressor. Researchers must monitor animals continuously and remove any animal that fails to maintain its head above water.[18] The interpretation should be cautious; a positive result indicates an "antidepressant-like" profile in this specific assay and is not a diagnosis of depression.[20]
Experimental Protocol: FST in Mice
-
Animals: Male CD-1 or BALB/c mice (8-12 weeks old).
-
Apparatus: A transparent glass or plastic cylinder (e.g., 20 cm diameter, 30 cm height) filled with water (24-26°C) to a depth of 15 cm, making it impossible for the mouse to touch the bottom or escape.[18][19]
-
Drug Preparation:
-
Test Compound: Prepare as described in section 3.3.
-
Vehicle Control: The same vehicle used for the test compound.
-
Positive Control: Imipramine (15-30 mg/kg, IP) or Fluoxetine (10-20 mg/kg, IP).
-
-
Procedure: i. Habituate animals to the testing room for at least 60 minutes. ii. Administer the assigned treatment 30-60 minutes (for IP) prior to testing. iii. Gently place each mouse into the cylinder of water. iv. The test duration is 6 minutes. Behavior is typically scored only during the last 4 minutes of the test, as the first 2 minutes are considered a period of initial frantic activity.[19] v. A trained observer, blind to the treatment, should score the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.[18][20] vi. After 6 minutes, remove the mouse, dry it thoroughly with a towel, and place it in a warmed recovery cage before returning it to its home cage. vii. Change the water between animals.[18]
-
Data Analysis:
-
Primary Endpoint: Duration of immobility (in seconds) during the final 4 minutes of the test.
-
Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) comparing treatment groups to the vehicle control.
-
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Application Notes and Protocols for the Development of 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole scaffold is a compelling starting point for the development of novel therapeutic agents. This fluorinated heterocyclic system combines the structural features of an indole, a privileged motif in medicinal chemistry, with a seven-membered azepane ring, offering a unique three-dimensional architecture for probing biological targets. The strategic incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1][2] Indole derivatives, in general, exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The azepino[4,3-b]indole core, in particular, has been explored for its potential in treating central nervous system disorders.[6]
This guide provides detailed application notes and protocols for the derivatization of the this compound core. The methodologies described herein are designed to be a practical resource for chemists engaged in lead optimization and the exploration of structure-activity relationships (SAR).
Core Structure and Reactive Sites
The this compound scaffold possesses three primary sites for derivatization: the secondary amine of the azepane ring (N-3), the indole nitrogen (N-6), and the aromatic indole ring. The reactivity of these sites can be selectively targeted through careful selection of reaction conditions.
Caption: Key reactive sites for derivatization.
I. Synthesis of the Core Scaffold
The synthesis of the parent this compound is a crucial first step. A common and effective method is the Pictet-Spengler reaction, which involves the condensation of a tryptamine derivative with an aldehyde or ketone.[6][7][8]
Protocol 1: Pictet-Spengler Cyclization for Azepino[4,3-b]indole Formation
This protocol is adapted from established procedures for the synthesis of related azepinoindoles.[6][8]
Materials:
-
Appropriately substituted tryptamine precursor
-
Aldehyde or ketone
-
Trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the tryptamine precursor (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Add the aldehyde or ketone (1.1 eq) to the solution.
-
Add the acid catalyst (e.g., TFA, 0.1-1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired azepino[4,3-b]indole.
Causality: The acidic conditions protonate the carbonyl group of the aldehyde/ketone, activating it for nucleophilic attack by the amino group of the tryptamine. The subsequent intramolecular cyclization onto the electron-rich indole ring forms the seven-membered azepane ring.
II. Derivatization of the Azepane Nitrogen (N-3)
The secondary amine at the N-3 position is the most nucleophilic site and is readily functionalized via alkylation or acylation.
Protocol 2: N-Alkylation of the Azepane Ring
This protocol is based on standard procedures for the N-alkylation of secondary amines.[9][10]
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., alkyl bromide, iodide) or tosylate (1.1-1.5 eq)
-
Base (e.g., potassium carbonate, triethylamine) (2.0-3.0 eq)
-
Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the 9-fluoro-hexahydroazepino[4,3-b]indole in the chosen solvent.
-
Add the base and stir for 10-15 minutes at room temperature.
-
Add the alkylating agent and stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: N-Alkylation of the Azepane Ring
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Methyl iodide | K₂CO₃ | DMF | 25 | 92 |
| 2 | Benzyl bromide | Et₃N | CH₃CN | 60 | 85 |
| 3 | Ethyl bromoacetate | K₂CO₃ | DMF | 40 | 78 |
Protocol 3: N-Acylation of the Azepane Ring
This protocol adapts general methods for the acylation of secondary amines.[11][12][13]
Materials:
-
This compound (1.0 eq)
-
Acyl chloride or anhydride (1.1 eq)
-
Base (e.g., triethylamine, pyridine) (1.5-2.0 eq)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
Dissolve the starting material in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base, followed by the dropwise addition of the acylating agent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
III. Derivatization of the Indole Nitrogen (N-6)
The indole nitrogen is less nucleophilic than the azepane nitrogen. Derivatization at this position often requires stronger bases and more forcing conditions. Selective protection of the more reactive N-3 position may be necessary prior to functionalizing N-6.
Protocol 4: N-Alkylation of the Indole Ring
This protocol is based on established methods for the N-alkylation of indoles.[10][14]
Materials:
-
N-3 protected 9-fluoro-hexahydroazepino[4,3-b]indole (1.0 eq)
-
Strong base (e.g., sodium hydride) (1.2 eq)
-
Alkyl halide (1.1 eq)
-
Anhydrous DMF or THF
Procedure:
-
To a suspension of sodium hydride in anhydrous solvent at 0 °C, add a solution of the N-3 protected starting material dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Add the alkyl halide and stir until the reaction is complete.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
IV. Derivatization of the Aromatic Ring
The fluorine atom at the 9-position is an electron-withdrawing group, which can influence the regioselectivity of electrophilic aromatic substitution and facilitate nucleophilic aromatic substitution. Palladium-catalyzed cross-coupling reactions are also a powerful tool for functionalizing the aromatic ring.
Protocol 5: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl halide derivative of the core scaffold.[15][16][17] An initial halogenation step (e.g., bromination or iodination) would be required to prepare the necessary precursor.
Materials:
-
Halogenated 9-fluoro-hexahydroazepino[4,3-b]indole (1.0 eq)
-
Boronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., dioxane/water, toluene/ethanol/water)
Procedure:
-
Combine the halogenated starting material, boronic acid, palladium catalyst, and base in a reaction vessel.
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Caption: Suzuki-Miyaura cross-coupling workflow.
Protocol 6: Buchwald-Hartwig Amination
This protocol provides a general method for the C-N bond formation on the aromatic ring.[18][19][20][21]
Materials:
-
Halogenated 9-fluoro-hexahydroazepino[4,3-b]indole (1.0 eq)
-
Amine (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos, BINAP)
-
Base (e.g., sodium tert-butoxide, cesium carbonate)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium catalyst and ligand in the solvent and stir for a few minutes.
-
Add the halogenated starting material, amine, and base.
-
Heat the reaction mixture to the required temperature (typically 80-120 °C).
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction, filter through a pad of celite, and rinse with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
V. Analytical Characterization
The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.
Conclusion
The protocols and application notes provided in this guide offer a robust starting point for the synthesis and derivatization of this compound. The versatility of this scaffold, combined with the strategic placement of a fluorine atom, presents a wealth of opportunities for the development of novel drug candidates with improved pharmacological profiles. As with any synthetic endeavor, optimization of the described conditions may be necessary for specific substrates.
References
- Cai, X., and Zou, Y. (2020). Water‐Promoted Synthesis of Azepino[3,4,5‐cd]indole Analogues via Pictet‐Spengler Reaction. ChemistrySelect, 5(15), 4619-4622.
- Hester, J. B., Jr. (1967). Azepinoindoles. II. 1,2,3,4,5,6-Hexahydroazepino[3,2-b]indole and 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole. The Journal of Organic Chemistry, 32(12), 3804-3808.
- Li, W., et al. (2018). C–H functionalization of 2-alkyl tryptamines: direct assembly of azepino[4,5-b]indoles and total synthesis of ngouniensines. Chemical Science, 9(28), 6123–6128.
- Scott, J. D., & Williams, R. M. (2002). Chemistry and biology of the anhydro-N-carboxytetrahydro-β-carboline alkaloids. Chemical Reviews, 102(5), 1669-1730.
- Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society, 21, 755-777.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Hassan, Z., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 11(53), 33626-33653.
- Kaushik, N. K., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Bioorganic & Medicinal Chemistry, 62, 116738.
- Verbitski, S. M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(5), 1083.
- Trovato, F., et al. (2020).
- Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89-94.
- Chanda, K. (2021). Application of Pictet–Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry.
- Dias, C. G., et al. (2024).
- Zhang, X., et al. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles.
- Thien, N. D., et al. (2025). A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. Synlett, 36(05), 543-547.
- Ju, X., et al. (2025). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. European Journal of Organic Chemistry.
- Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89-94.
- Inoue, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162.
- Trovato, F., et al. (2020).
- Du, T., et al. (2022). Supporting Information Chemoselective N-acylation of indoles using thioesters as acyl source Experimental part and NMR spectra. Beilstein Journal of Organic Chemistry, 18, 89-94.
- Gillis, E. P., et al. (2021). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry, 64(20), 14785-14812.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
- Powers, D. G., & Paquette, L. A. (2020). Programmed Heterocycle Synthesis Using Halomucononitriles as Zincke Nitrile Precursors. The Journal of Organic Chemistry, 85(15), 9648-9660.
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [YouTube video]. [Link]
- Dorel, R., & Feringa, B. L. (2020). The Buchwald–Hartwig Amination After 25 Years.
- El-Faham, A., et al. (2020). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 10(52), 31257-31283.
- Dorel, R., & Feringa, B. L. (2020). The Buchwald–Hartwig Amination After 25 Years.
- Ghasemi, S., et al. (2021). Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. Journal of Biomolecular Structure and Dynamics, 39(12), 4435-4445.
- Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89-94.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Kumar, A., et al. (2024). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. Journal of the Indian Chemical Society, 101(5), 101375.
-
PubChemLite. (n.d.). 6-fluoro-4-methyl-1-phenyl-1,2,3,4-tetrahydro-9h-pyrido(3,4-b)indole hydrochloride. [Link]
- Gîrtan, M., et al. (2021). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds.
- Tron, G. C., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(7), 8124-8134.
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Application Notes and Protocols: Investigating the Therapeutic Potential of Fluorinated Azepinoindoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The azepinoindole scaffold represents a privileged heterocyclic system in medicinal chemistry, with derivatives showing significant activity at various biological targets, including G-protein coupled receptors (GPCRs) and enzymes.[1][2][3][4][5][6] The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance key pharmacological properties such as metabolic stability, target affinity, and bioavailability.[7][8][9][10][11][12][13][14][15][16][17] This document provides a detailed guide for the investigation of fluorinated azepinoindoles as a promising class of therapeutic agents. We will explore potential applications in oncology and neurodegenerative diseases, supported by detailed experimental protocols and workflows.
Introduction: The Rationale for Fluorinating Azepinoindoles
The indole nucleus is a core component of numerous pharmaceuticals.[18] Its fusion with an azepine ring creates a three-dimensional structure capable of interacting with a variety of biological targets.[19][20][21][22][23] Azepinoindole derivatives have been investigated for their potent effects on serotonin (5-HT) and dopamine receptors, making them attractive candidates for treating neuropsychiatric and neurodegenerative disorders.[1][2][3][4] Additionally, some derivatives have shown potential as cholinesterase inhibitors, relevant for Alzheimer's disease therapy.[5]
The introduction of fluorine can significantly enhance the therapeutic potential of these molecules.[7][8][9][10][11][12][13][14][15][16][17] Key advantages of fluorination include:
-
Enhanced Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism by cytochrome P450 enzymes, increasing the drug's half-life and bioavailability.[8][13][14][17]
-
Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with target proteins, enhancing binding affinity and potency.[11][13]
-
Modulated Physicochemical Properties: Fluorination can alter a molecule's lipophilicity and pKa, which can improve cell permeability and oral absorption.[8][11][14]
Given these properties, we propose two primary therapeutic avenues for the investigation of novel fluorinated azepinoindoles: Oncology , targeting kinases, and Neuroscience , focusing on neurodegenerative diseases.
Therapeutic Application I: Fluorinated Azepinoindoles as Kinase Inhibitors in Oncology
2.1. Rationale and Mechanistic Hypothesis
Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[24][25] Kinase inhibitors have become a major class of anticancer drugs.[7][25] The azepinoindole scaffold can be designed to fit into the ATP-binding pocket of various kinases. Fluorination can enhance binding affinity and selectivity for the target kinase, while also improving the drug-like properties of the compound.
We hypothesize that specific fluorinated azepinoindoles can act as potent and selective inhibitors of key oncogenic kinases (e.g., EGFR, BRAF, or CDKs), leading to the inhibition of cancer cell proliferation and the induction of apoptosis.
2.2. Experimental Workflow for Oncology Applications
Caption: Experimental workflow for evaluating fluorinated azepinoindoles in oncology.
2.3. Detailed Protocols
2.3.1. Protocol 1: In Vitro Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compounds against a target kinase.[24][25][26][27][28][29]
Materials:
-
Purified recombinant target kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Fluorinated azepinoindole compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or radiometric P32-ATP)
-
384-well plates
-
Plate reader compatible with the chosen detection method
Procedure:
-
Prepare serial dilutions of the fluorinated azepinoindole compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
2.3.2. Protocol 2: Cancer Cell Viability Assay (MTT/MTS)
This assay measures the metabolic activity of cells as an indicator of cell viability.[24][30][31]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Fluorinated azepinoindole compounds
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the fluorinated azepinoindole compounds for 48-72 hours.
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Therapeutic Application II: Fluorinated Azepinoindoles for Neurodegenerative Diseases
3.1. Rationale and Mechanistic Hypothesis
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss.[32][33][34][35][36] Azepinoindoles have shown neuroprotective effects and can modulate neurotransmitter systems.[2][3][5] Fluorination can enhance blood-brain barrier penetration and improve metabolic stability in the brain.
We hypothesize that fluorinated azepinoindoles can act as neuroprotective agents by:
-
Acting as potent 5-HT receptor agonists to modulate neuronal signaling.[2][3][4][37]
-
Inhibiting key enzymes like butyrylcholinesterase (BChE) to improve cognitive function.[5]
-
Protecting neurons from excitotoxicity.[5]
3.2. Experimental Workflow for Neurodegenerative Disease Applications
Caption: Experimental workflow for evaluating fluorinated azepinoindoles in neurodegenerative diseases.
3.3. Detailed Protocols
3.3.1. Protocol 3: GPCR Radioligand Binding Assay
This protocol measures the affinity of a test compound for a specific GPCR.[38][39][40][41][42]
Materials:
-
Cell membranes expressing the target GPCR (e.g., 5-HT2A)
-
Radiolabeled ligand (e.g., [3H]-ketanserin for 5-HT2A)
-
Fluorinated azepinoindole compounds
-
Binding buffer
-
Non-specific binding control (e.g., a high concentration of an unlabeled ligand)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
In a multi-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound in the binding buffer.
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki (inhibitory constant) of the test compound.
3.3.2. Protocol 4: In Vivo Model of Alzheimer's Disease (APP/PS1 Mouse Model)
This protocol outlines the use of a transgenic mouse model to evaluate the therapeutic efficacy of a lead compound.[32][34][36]
Materials:
-
APP/PS1 transgenic mice and wild-type littermates
-
Fluorinated azepinoindole lead compound
-
Vehicle for drug administration (e.g., saline, PEG400)
-
Behavioral testing apparatus (e.g., Morris water maze)
-
Anesthesia and perfusion solutions
-
Histology and immunohistochemistry reagents
Procedure:
-
Treat aged APP/PS1 mice and wild-type controls with the lead compound or vehicle for a specified duration (e.g., 4-6 weeks).
-
Conduct behavioral tests to assess cognitive function (e.g., learning and memory in the Morris water maze).
-
At the end of the treatment period, euthanize the animals and perfuse them with saline followed by a fixative.
-
Collect brain tissue for histopathological analysis.
-
Perform immunohistochemistry to quantify amyloid-beta plaques and neuroinflammation markers.
-
Analyze the data to determine if the compound improves cognitive deficits and reduces Alzheimer's-like pathology.
Data Summary and Interpretation
| Assay | Parameter Measured | Purpose | Example Data Interpretation |
| In Vitro Kinase Assay | IC50 (nM) | Determine potency of kinase inhibition | Lower IC50 indicates higher potency. |
| Cell Viability Assay | GI50 (µM) | Assess anti-proliferative activity | Lower GI50 suggests stronger anti-cancer effect. |
| GPCR Binding Assay | Ki (nM) | Measure affinity for the target receptor | Lower Ki indicates higher binding affinity. |
| In Vivo Efficacy (Oncology) | Tumor Volume (mm³) | Evaluate anti-tumor activity in a living system | Significant reduction in tumor growth compared to vehicle control. |
| In Vivo Efficacy (Neuro) | Cognitive Score | Assess improvement in cognitive function | Improved performance in behavioral tests compared to vehicle-treated disease model. |
Conclusion
Fluorinated azepinoindoles represent a promising class of compounds with the potential for significant therapeutic applications in oncology and neurodegenerative diseases. The strategic incorporation of fluorine is anticipated to confer advantageous pharmacokinetic and pharmacodynamic properties. The detailed protocols and workflows provided in this document offer a comprehensive guide for researchers to systematically investigate and validate the therapeutic potential of these novel chemical entities.
References
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- Azepinoindole Derivatives With High Affinity for Brain Dopamine and Serotonin Receptors. (n.d.). DeepDyve.
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- Novel Azepinoindole Compounds as 5-HT2A Agonists for Treating Neuropsychiatric and Neurodegenerative Disorders | ACS Medicinal Chemistry Letters - ACS Publications. (2025, October 20). ACS Publications.
- In vitro JAK kinase activity and inhibition assays - PubMed - NIH. (n.d.). National Institutes of Health.
- Novel Azepinoindole Compounds as 5-HT2A Agonists for Treating Neuropsychiatric and Neurodegenerative Disorders - ACS Publications. (2025, September 25). ACS Publications.
- How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10). BellBrook Labs.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14). Celtarys Research.
- Rapid synthesis of azepinoindole derivatives from tryptamine sulfonamides and bromoallyl sulfones via an acid-mediated cyclization and rearrangement - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry.
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- Synthesis of Azepinoindoles and Oxepinoindoles through Brønsted-Acid-Catalyzed Cyclization of an In Situ Generated Dihydrospiroquinoline Intermediate - PubMed. (2024, May 10). PubMed.
- Uncovering the Mechanism of Azepino-Indole Skeleton Formation via Pictet-Spengler Reaction by Strictosidine Synthase: A Quantum Chemical Investigation - PubMed. (2023, May 30). PubMed.
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- Tactical Approaches to Interconverting GPCR Agonists and Antagonists - ACS Publications. (n.d.). ACS Publications.
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- Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl 2 : Can Coordination Enhance the Functionality of Bioactive Ligands? - MDPI. (n.d.). MDPI.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole
Welcome to the technical support resource for the synthesis of 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole (CAS 919120-68-6).[1][2] This guide is designed for drug development professionals and researchers engaged in the synthesis of this and structurally related azepinoindole scaffolds. The azepinoindole core is a privileged structure found in numerous biologically active alkaloids and pharmaceutical agents.[3][4] However, its synthesis, particularly with electron-withdrawing substituents like fluorine, presents unique challenges that can lead to diminished yields.
This document provides in-depth troubleshooting guides, optimized protocols, and mechanistic insights to help you navigate common hurdles and significantly improve your synthesis yield.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues encountered during the multi-step synthesis, which typically involves a Fischer indole synthesis to form a fluorinated tryptamine precursor, followed by a Pictet-Spengler reaction or a related cyclization to construct the azepine ring.
Issue 1: Low Yield in the Initial Fischer Indole Synthesis of the Fluorinated Indole Precursor
Q: My Fischer indole synthesis to create the 6-fluoro-tryptamine precursor is inefficient, showing significant side products and unreacted starting material. What are the critical parameters to investigate?
A: Low yield in this step often originates from the catalyst choice, reaction temperature, or the stability of the arylhydrazone intermediate. The fluorine atom at the para-position of the phenylhydrazine starting material is electron-withdrawing, which can influence the rate of the key[5][5]-sigmatropic rearrangement.[6]
Troubleshooting Steps:
-
Catalyst Selection and Loading: The choice of acid catalyst is paramount.[6] While Brønsted acids like HCl or H₂SO₄ are traditional, they can cause degradation. Polyphosphoric acid (PPA) or Lewis acids like ZnCl₂ or BF₃·OEt₂ often provide better results by promoting the reaction under milder conditions.[7][8] Start with a systematic screen of catalysts.
-
Temperature Control: The reaction is often heated to drive the rearrangement and cyclization.[6] However, excessive heat can lead to decomposition (tarring). Monitor the reaction by TLC or LC-MS to find the optimal temperature. Microwave-assisted synthesis can sometimes dramatically improve yields and reduce reaction times by providing rapid, uniform heating.[8]
-
Arylhydrazone Purity: Ensure the phenylhydrazone intermediate is pure and dry before the cyclization step. Impurities can inhibit the catalyst or promote side reactions. It is often best to form the hydrazone and use it immediately in the next step without extensive purification.[6]
-
Consider Alternative Routes: If the Fischer synthesis remains problematic, modern methods like the Buchwald modification, which uses palladium-catalyzed cross-coupling to form the N-arylhydrazone, can be more reliable for functionalized substrates.[8]
Issue 2: Inefficient or Failed Pictet-Spengler Cyclization
Q: The key Pictet-Spengler reaction to form the azepino[4,3-b]indole core is sluggish and results in a complex mixture of products. How can I optimize this critical step?
A: This is the most common and challenging step. The Pictet-Spengler reaction involves the acid-catalyzed cyclization of a tryptamine derivative with an aldehyde or ketone.[9] The success of this reaction is highly dependent on the electrophilicity of the iminium ion intermediate and the nucleophilicity of the indole ring.[9] The electron-withdrawing fluorine atom deactivates the indole ring, making the C3 position less nucleophilic and hindering the cyclization.
Core Directive: Enhancing Electrophilicity and Managing Nucleophilicity
-
Problem: The imine formed from your tryptamine precursor and the carbonyl component is not electrophilic enough to overcome the reduced nucleophilicity of the fluorinated indole ring.[9]
-
Solution: The reaction must be driven by forming a highly electrophilic N-acyliminium ion or by using a sufficiently strong acid to generate a reactive iminium ion.
Troubleshooting Workflow:
A logical approach to troubleshooting this step is essential. The following diagram outlines a systematic workflow.
Caption: Troubleshooting workflow for optimizing the Pictet-Spengler reaction.
Detailed Optimization Strategies:
-
Acid Catalyst Selection: This is the most critical parameter.[5]
-
Brønsted Acids: Strong acids like trifluoroacetic acid (TFA) or HCl are commonly used.[5] For your deactivated substrate, stoichiometric amounts of acid may be necessary to sufficiently protonate the imine.[5] However, excess strong acid can lead to side reactions.
-
Lewis Acids: Lewis acids such as Cu(OTf)₂, AgOTf, or AuCl₃ can be highly effective, particularly in N-acyliminium ion variants of the reaction.[9]
-
Chiral Acids: For enantioselective synthesis, chiral phosphoric acids or conjugate-base-stabilized Brønsted acids have proven effective.[10][11]
-
-
Solvent Choice: The solvent can dramatically affect yield.
-
Aprotic Solvents: Dichloromethane (DCM), toluene, or acetonitrile often give superior yields compared to protic solvents like methanol, as they can better stabilize the electrophilic intermediates.[9][12]
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the iminium intermediate.[5] Always use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Temperature and Reaction Time:
-
Monitor the reaction closely by TLC or LC-MS. If the reaction is sluggish at room temperature, gentle heating (40-60 °C) may be required.[12]
-
Be aware that prolonged reaction times, especially at higher temperatures, can lead to the formation of an oxidized, fully aromatic β-carboline byproduct, which reduces the yield of your desired saturated product.[12]
-
Issue 3: Product Purification and Characterization
Q: I am struggling to purify the final product. It seems to be co-eluting with byproducts on silica gel. What are my options?
A: The basic nitrogen atoms in the azepinoindole scaffold can cause tailing on silica gel chromatography.
Purification Strategy:
-
Acid/Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your product, being basic, will move to the aqueous layer. The neutral byproducts will remain in the organic layer. Then, basify the aqueous layer with NaOH or NaHCO₃ and extract your product back into an organic solvent.
-
Modified Chromatography: If chromatography is necessary, consider:
-
Adding a base: Pre-treating the silica gel with triethylamine (1-2% in the eluent) can neutralize acidic sites and prevent tailing.
-
Reverse-Phase Chromatography: If the product is sufficiently polar, C18 reverse-phase chromatography can be an effective alternative.
-
Crystallization: The product may be crystalline. Attempting crystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an excellent purification method.[13]
-
Q: What are the key NMR signals to confirm the structure of this compound?
A: Confirmation requires a combination of ¹H, ¹³C, and often 2D NMR experiments (COSY, HSQC).
-
¹H NMR: Expect to see complex multiplets in the aliphatic region (approx. 2.5-4.0 ppm) corresponding to the eight protons of the hexahydroazepino ring. The aromatic region will show signals characteristic of a 1,2,4-trisubstituted benzene ring, with couplings influenced by the fluorine atom. A broad singlet for the indole N-H proton will likely appear downfield (>8.0 ppm).
-
¹³C NMR: The carbon attached to the fluorine will show a large one-bond coupling constant (¹JC-F ≈ 240-250 Hz). Other aromatic carbons will show smaller C-F couplings.
-
¹⁹F NMR: A single resonance, likely a triplet of doublets or a similar complex multiplet due to coupling with neighboring aromatic protons, will be observed.
Data Summary & Recommended Conditions
The following table summarizes recommended starting points for optimizing the critical Pictet-Spengler cyclization step.
| Parameter | Recommended Condition | Rationale & Key Considerations | Supporting Source |
| Tryptamine Precursor | 6-Fluoro-tryptamine derivative | Purity is critical. Ensure it is free from starting materials of the indole synthesis. | [5] |
| Carbonyl Component | Protected amino-aldehyde (e.g., N-Boc-4-aminobutanal) | The choice determines the final azepine ring structure. Aldehydes are generally more reactive than ketones. | [14] |
| Acid Catalyst | Trifluoroacetic Acid (TFA) | Strong Brønsted acid effectively generates the reactive iminium ion. Use 1.1 to 2.0 equivalents. | [5][14] |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic solvent stabilizes the electrophilic intermediate and prevents hydrolysis. | [9][12] |
| Temperature | 0 °C to Room Temperature | Start at 0 °C and allow to warm to room temperature. Gentle heating may be needed, but monitor for byproduct formation. | [12] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture contamination and potential oxidation of the product. | [5] |
| Monitoring | TLC and/or LC-MS | Essential for determining reaction completion and identifying potential side products in real-time. | [5] |
Optimized Experimental Protocol
This protocol details the optimized Pictet-Spengler cyclization for synthesizing the target compound.
Protocol: Acid-Catalyzed Cyclization to form this compound
Caption: Step-by-step workflow for the optimized cyclization protocol.
Detailed Steps:
-
Preparation: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the 6-fluoro-tryptamine precursor (1.0 equivalent). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of Carbonyl: Add the corresponding aldehyde or ketone (1.1-1.2 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Catalyst Addition: Slowly add trifluoroacetic acid (TFA) (1.5 equivalents) dropwise to the stirred solution. The driving force for the reaction is the formation of the electrophilic iminium ion.[9]
-
Reaction Progress: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.
-
Monitoring: Monitor the reaction's progress every 1-2 hours using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] The reaction is complete when the tryptamine starting material is fully consumed.
-
Quenching: Once complete, carefully quench the reaction by pouring it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material using the strategies outlined in the FAQ section (e.g., column chromatography with a triethylamine-treated eluent or crystallization) to obtain the pure this compound.
References
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Wikipedia. Pictet–Spengler reaction. Available from: [Link]
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Mukherjee, S., et al. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available from: [Link]
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Mittal, N., et al. (2014). Conjugate-Base-Stabilized Brønsted Acids: Catalytic Enantioselective Pictet–Spengler Reactions with Unmodified Tryptamine. Organic Letters. Available from: [Link]
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Pharmaceutical Technology. Overcoming Challenges in Fluorine-Based Chemistry. Available from: [Link]
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Röschenthaler, G.-V., et al. (2016). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules. Available from: [Link]
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Jäkel, H., et al. (2018). Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. ACS Catalysis. Available from: [Link]
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Mukherjee, S., et al. (2025). Recent Advances in the Synthesis of Fluorinated Heterocycles and A Close Look on the Recent FDA-Approved Fluorinated Drugs. Organic & Biomolecular Chemistry. Available from: [Link]
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Dalpozzo, R., et al. (2015). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. Available from: [Link]
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Wang, Y., et al. (2017). Four-component strategy for selective synthesis of azepino[5,4,3-cd]indoles and pyrazolo[3,4-b]pyridines. Scientific Reports. Available from: [Link]
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Mai, A., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules. Available from: [Link]
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Sairam, S., et al. (2024). Synthesis of Azepinoindoles and Oxepinoindoles through Brønsted-Acid-Catalyzed Cyclization of an In Situ Generated Dihydrospiroquinoline Intermediate. Organic Letters. Available from: [Link]
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ResearchGate. Synthesis of azepino[2,3‐b]indoles via aza‐[4+3] cycloaddition. Available from: [Link]
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Kaur, M., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available from: [Link]
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Robinson, B. (1963). Studies on the Fischer indole synthesis. Chemical Reviews. Available from: [Link]
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Wang, D., et al. (2021). One-step synthesis of azepino[3,4-b]indoles by cooperative aza-[4 + 3] cycloaddition from readily available feedstocks. Organic Chemistry Frontiers. Available from: [Link]
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Michelet, B., et al. (2012). Platinum-catalyzed cyclization reaction of alkynes: synthesis of azepino[3,4-b]indol-1-ones. Organic & Biomolecular Chemistry. Available from: [Link]
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ResearchGate. Optimization of the Fischer indole reaction in the synthesis of compound 3. Available from: [Link]
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Sharma, V., et al. (2019). Synthesis of Medicinally Important Indole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry. Available from: [Link]
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Greaney, M.F., et al. (2011). The Benzyne Fischer-Indole Reaction. Organic Letters. Available from: [Link]
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Al-dujaili, A.H. (2020). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Available from: [Link]
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Biological Magnetic Resonance Bank. Indole at BMRB. Available from: [Link]
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Lee, S.-M., et al. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). Processes. Available from: [Link]
-
Douglas, C.J. (2017). Programmed Heterocycle Synthesis Using Halomucononitriles as Zincke Nitrile Precursors. The Journal of Organic Chemistry. Available from: [Link]
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Mai, A., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules. Available from: [Link]
-
Wang, Z., et al. (2025). Diversity-Oriented Synthesis of Azepinoindoles through sp3 C-H Functionalization and Skeletal Remodeling. Organic Letters. Available from: [Link]
-
Ghorai, M.K., et al. (2011). Rapid synthesis of azepinoindole derivatives from tryptamine sulfonamides and bromoallyl sulfones via an acid-mediated cyclization and rearrangement. Chemical Communications. Available from: [Link]
-
National Center for Biotechnology Information. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. Available from: [Link]
-
The Royal Society of Chemistry. Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Available from: [Link]
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The Royal Society of Chemistry. Supporting information Indoles. Available from: [Link]
-
ResearchGate. NMR spectroscopic data of compound 2 in CD 3 OD. Available from: [Link]
-
Liu, X., et al. (2013). Organocatalytic asymmetric selenofunctionalization of tryptamine for the synthesis of hexahydropyrrolo[2,3-b]indole derivatives. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Lu, S., et al. (2022). Azidoindolines—From Synthesis to Application: A Review. Molecules. Available from: [Link]
-
LCSB. 6-fluoro-4-methyl-1-phenyl-1,2,3,4-tetrahydro-9h-pyrido(3,4-b)indole hydrochloride. Available from: [Link]
-
Pinto, D.C.G.A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]
-
Dekamin, M.G., et al. (2013). Novel multicomponent synthesis of 2,9-dihydro-9-methyl-2-oxo-4-aryl- 1H-pyrido[2,3-b]indole-3-carbonitrile compounds. Journal of Chemical Sciences. Available from: [Link]
-
Zhao, K., et al. (2006). Synthesis of N-Substituted Indole Derivatives via PIFA-Mediated Intramolecular Cyclization. Organic Letters. Available from: [Link]
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Technical Support Center: Purification of 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole
Welcome to the technical support guide for the purification of 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this fluorinated heterocyclic amine. The unique structural features of this molecule—a basic azepane ring, a fluorinated indole core, and potential for isomeric byproducts—present distinct challenges that require a nuanced purification strategy. This guide provides field-proven troubleshooting advice and detailed protocols to help you achieve your desired purity and yield.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My column chromatography runs are showing severe peak tailing and poor separation. What is causing this and how can I fix it?
Answer:
This is a classic issue when purifying basic compounds on standard silica gel.
-
Causality: The primary cause is the strong interaction between the basic secondary amine in the hexahydroazepino ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This acid-base interaction leads to slow and uneven elution of your compound, resulting in significant peak tailing and, consequently, poor resolution from nearby impurities.
-
Solution: To mitigate this, you must neutralize the acidic sites on the stationary phase. This is typically achieved by adding a small amount of a basic modifier to your mobile phase.
-
Add a Tertiary Amine: The most common solution is to add 0.5-1% triethylamine (TEA) or diisopropylethylamine (DIPEA) to your eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol). The TEA will competitively bind to the acidic silanol groups, preventing your target molecule from adsorbing too strongly.
-
Use an Ammonia-Saturated System: For very basic compounds, a more robust solution is to use a mobile phase containing ammonia. You can pre-treat your solvent (e.g., Methanol) by bubbling ammonia gas through it or by using a prepared solution like 7N ammonia in methanol as a polar modifier in your DCM eluent. A typical system would be DCM / (DCM with 2% 7N NH3 in MeOH), 98:2.
-
Consider Alternative Stationary Phases: If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) is an excellent alternative to silica for purifying basic compounds. Alternatively, chemically-treated phases like amino-propylated silica can provide better peak shape without mobile phase modifiers.
-
Question 2: I've isolated my product, but NMR analysis shows it's contaminated with an isomer. What is the likely source of this isomer and how can it be removed?
Answer:
The presence of an isomer often points directly back to the synthesis method, which for this scaffold is likely the Fischer indole synthesis.[1][2][3]
-
Causality: The Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone.[2] While the typical precursor for your target molecule, azepan-4-one, is symmetrical, side reactions under harsh acidic conditions or with certain catalysts can lead to rearrangements or alternative cyclization pathways, though this is less common for this specific substrate. A more likely source is an impurity in the starting 4-fluorophenylhydrazine. If the starting aniline had an isomeric fluoro-substituent (e.g., 2-fluoro or 3-fluoroaniline), this would carry through the synthesis to produce an isomeric final product (e.g., 7-fluoro or 10-fluoro-hexahydroazepino[4,3-b]indole).
-
Solution: Separating positional isomers can be challenging due to their similar polarities.
-
High-Resolution Chromatography: Standard flash chromatography may not be sufficient. You may need to employ High-Performance Liquid Chromatography (HPLC), either reversed-phase or normal-phase. The fluorine atom provides a unique handle for separation.[4][5] Fluorinated stationary phases (e.g., pentafluorophenyl or F5 columns) can offer alternative selectivity for separating halogenated isomers.[5]
-
Chromatography System Optimization: Experiment with different solvent systems to maximize the difference in retention (ΔRf). Isomeric compounds can sometimes be separated by switching to solvent systems with different hydrogen bonding capabilities (e.g., replacing methanol with isopropanol or acetonitrile).
-
Crystallization: Fractional crystallization can be highly effective for isomer separation if a suitable solvent system can be found. This requires systematic screening of various solvents to find one where the desired isomer has significantly lower solubility than the undesired one.
-
Workflow for Isomer Separation
Caption: Decision workflow for separating isomeric impurities.
Question 3: My product oils out and refuses to crystallize. What methods can I use to induce crystallization?
Answer:
The conformational flexibility of the seven-membered azepane ring and the presence of the fluorine atom can disrupt crystal lattice formation. A systematic approach is required.
-
Causality: Crystallization requires molecules to pack into a highly ordered lattice. Your compound's flexibility may present a high energetic barrier to achieving this state. Furthermore, residual solvent or minor impurities can act as "crystal poisons," inhibiting nucleation.
-
Solution:
-
Ensure High Purity: First, ensure your material is >99% pure by HPLC or NMR. Oily impurities are particularly detrimental. If necessary, perform another chromatographic purification.
-
Systematic Solvent Screening: Do not rely on a single solvent. Test a wide range of solvents with varying polarities and properties. A good starting point is a matrix of common solvents (Heptane, Toluene, Diethyl Ether, Ethyl Acetate, Acetone, Acetonitrile, Isopropanol, Ethanol).
-
Employ Binary Solvent Systems: This is often the most effective method. Dissolve your compound in a minimum amount of a "good" solvent (one it dissolves well in, e.g., DCM or Ethyl Acetate) at a slightly elevated temperature. Then, slowly add a "poor" solvent (an anti-solvent in which it is insoluble, e.g., Hexane or Pentane) dropwise until the solution becomes faintly turbid. Warm the solution slightly to redissolve the precipitate, then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.
-
Other Techniques to Induce Nucleation:
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can provide a surface for crystal nucleation.
-
Seed Crystals: If you have even a tiny crystal from a previous batch, add it to the supersaturated solution to initiate crystallization.
-
Evaporative Crystallization: Allow the solvent of a dilute solution to evaporate very slowly over several days in a loosely covered vial.
-
-
| Solvent System Type | Good Solvents (Examples) | Anti-Solvents (Examples) | Rationale |
| Polar / Non-polar | Dichloromethane (DCM), Ethyl Acetate (EtOAc) | Hexane, Heptane, Pentane | Most common method; relies on a large polarity difference. |
| Protic / Aprotic | Isopropanol (IPA), Ethanol (EtOH) | Diethyl Ether, Toluene | Exploits differences in hydrogen bonding capabilities. |
| Single Solvent | Acetonitrile, Methanol, Water | N/A | Relies on the compound having moderate, temperature-dependent solubility. |
Table 1: Recommended solvent systems for crystallization screening.
Frequently Asked Questions (FAQs)
-
FAQ 1: What are the most common impurities I should expect from a Fischer indole synthesis of this compound? You should anticipate unreacted starting materials (4-fluorophenylhydrazine, azepan-4-one), acid catalyst residue, and potential byproducts from the reaction itself. The Fischer synthesis can sometimes yield small amounts of dimeric or polymeric side products, especially if the reaction is overheated or reaction times are too long.[1]
-
FAQ 2: How does the fluorine atom impact the purification strategy? The fluorine atom significantly increases the polarity and alters the electronic properties of the indole ring. In reversed-phase chromatography (C18), fluorinated compounds often exhibit enhanced retention compared to their non-fluorinated analogs.[6] This property can be exploited for separation. You can also use specialized fluorous stationary phases which separate compounds based on their fluorine content, though this is typically for highly fluorinated molecules.[7]
-
FAQ 3: Are there effective non-chromatographic purification methods? Yes. An acid-base extraction during the workup is highly effective for initial purification. Since your product is a basic amine, you can wash the crude organic layer with a dilute acid (e.g., 1M HCl). Your product will move to the aqueous layer as a salt, while non-basic organic impurities remain in the organic layer. You can then basify the aqueous layer (e.g., with NaOH or NaHCO3) and re-extract your purified product back into an organic solvent like DCM or EtOAc. This is an excellent way to remove non-basic starting materials and byproducts.
Experimental Protocols
Protocol 1: Optimized Flash Chromatography
This protocol is designed to provide good peak shape and resolution for this compound.
-
Slurry Preparation: Dissolve your crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) to this solution.
-
Solvent Removal: Remove the solvent under reduced pressure until you have a dry, free-flowing powder. This "dry loading" method prevents band broadening at the start of the column.
-
Column Packing: Pack a glass column with silica gel using a non-polar solvent like hexane or a hexane/ethyl acetate mixture. Ensure the packing is uniform and free of air bubbles.
-
Loading: Carefully add your dry-loaded sample to the top of the packed column.
-
Elution:
-
Start with a non-polar mobile phase (e.g., 100% Hexane or 95:5 Hexane/EtOAc) to elute very non-polar impurities.
-
Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient might be from 5% to 50% Ethyl Acetate in Hexane.
-
Crucially, add 0.5-1% triethylamine (TEA) to your mobile phase solvents (both Hexane and EtOAc) before you begin.
-
If the compound does not elute, switch to a more polar system like DCM/Methanol, again containing a basic modifier (e.g., 1% TEA or 0.5% 7N NH3 in MeOH).
-
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the eluent under reduced pressure. Be aware that removing the final traces of TEA may require co-evaporation with a solvent like DCM or placing the sample under high vacuum for an extended period.
Impurity Formation Pathway
Caption: Potential impurities originating from the Fischer indole synthesis.
References
-
ResearchGate. (2017). Fischer indole synthesis applied to the total synthesis of natural products. [Link]
-
PubMed. (1988). Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis. [Link]
-
SZTE Publicatio Repozitórium. (2022). Enantioselective high-performance liquid chromatographic separation of fluorinated ß - Alanine derivatives on Cinchona alkaloid-based chiral stationary phases. [Link]
-
LCGC International. (2005). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. [Link]
-
NIH National Library of Medicine. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 7. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
stability issues with 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole in solution
This technical support guide is intended for researchers, scientists, and drug development professionals working with 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole. This document provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound in solution. Given the absence of specific stability data for this molecule in publicly available literature, the guidance provided herein is based on established principles of indole alkaloid chemistry, the known effects of fluorination on aromatic systems, and extensive experience with similar heterocyclic compounds.
I. Frequently Asked Questions (FAQs) - Quick Reference
Q1: My solution of this compound has changed color (e.g., turned yellow or brown). What does this indicate?
A: A change in color is a common indicator of degradation. Indole-containing compounds are susceptible to oxidation, which can produce colored byproducts. This process can be accelerated by exposure to air (oxygen), light, and certain solvents. It is crucial to assess whether this color change is accompanied by a decrease in purity or a change in biological activity.
Q2: I've observed precipitation in my stock solution upon storage. What could be the cause?
A: Precipitation can occur for several reasons:
-
Poor Solubility: The compound may have limited solubility in the chosen solvent, especially at higher concentrations or lower temperatures.
-
Degradation: The precipitate could be a less soluble degradation product.
-
pH Shift: If using a buffered solution, a change in pH upon storage (e.g., due to CO2 absorption from the atmosphere) can alter the ionization state of the compound and reduce its solubility.
Q3: What are the ideal storage conditions for solutions of this compound?
A: To maximize stability, solutions should be stored under the following conditions:
-
Temperature: Aliquot and store at -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C may be acceptable, but this should be verified.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For maximum stability, especially in protic solvents, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.
Q4: Which solvents are recommended for dissolving this compound?
A: While the optimal solvent should be determined empirically, a good starting point for many indole alkaloids is a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) for creating concentrated stock solutions. For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute with the aqueous medium. The final concentration of the organic solvent should be kept low and consistent across experiments to avoid solvent-induced artifacts.
II. In-Depth Troubleshooting Guide
This section provides a more detailed, cause-and-effect analysis of common stability-related issues.
Issue 1: Inconsistent Results in Biological Assays
Q: I am observing a progressive loss of activity or variability in my experimental results over time. Could this be related to compound stability?
A: Yes, this is a classic sign of compound degradation. The parent compound is likely degrading into less active or inactive species, reducing its effective concentration in your assays.
-
Causality: The indole nucleus is electron-rich and susceptible to electrophilic attack and oxidation. The pyrrole ring can be cleaved under certain conditions, leading to a complete loss of the original molecular scaffold.[1]
-
Troubleshooting Workflow:
-
Confirm Purity of Stock: Immediately analyze an aliquot of your stock solution using a stability-indicating method like HPLC-UV to determine the current purity.
-
Prepare Fresh Solutions: Always use freshly prepared dilutions from a frozen stock for your experiments. Avoid using working solutions that have been stored for extended periods at room temperature or 4°C.
-
Assess Stability in Assay Media: The compound may be unstable in your specific cell culture media or buffer. Perform a short-term stability study by incubating the compound in the assay media for the duration of your experiment and analyzing for degradation.
-
Issue 2: Appearance of New Peaks in Chromatographic Analysis (HPLC, LC-MS)
Q: I'm analyzing my compound and see new peaks that were not present when the sample was freshly prepared. What are these?
A: The appearance of new peaks is strong evidence of degradation. These new peaks represent degradation products.
-
Plausible Degradation Pathways:
-
Oxidation: The indole ring is prone to oxidation, which can lead to the formation of oxindoles, isatins, or other ring-opened products.[2] This is often the primary degradation pathway in the presence of oxygen.
-
Photodegradation: Exposure to UV or even ambient light can induce degradation. Fluorinated aromatic compounds can be susceptible to photolysis, although the stability of heteroaromatic fluorine moieties can be greater than that of aryl fluorine.[3]
-
Hydrolysis: While the core structure is not immediately prone to hydrolysis, extreme pH conditions can catalyze degradation. Indole alkaloids are generally more susceptible to degradation under acidic conditions.[4]
-
-
Investigative Steps:
-
Characterize Degradants: If you have access to mass spectrometry (LC-MS), determine the mass of the new peaks. This can provide clues about the nature of the degradation (e.g., addition of oxygen, loss of a functional group).
-
Perform a Forced Degradation Study: To proactively identify potential degradants, a forced degradation study is highly recommended. This involves exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to accelerate the formation of degradation products.[5] This study is crucial for developing a robust, stability-indicating analytical method.[6]
-
Issue 3: pH-Dependent Instability
Q: My compound seems to degrade faster in certain buffers. How does pH affect its stability?
A: The stability of many pharmaceutical compounds is highly pH-dependent.[7] For indole alkaloids, both acidic and basic conditions can promote degradation, although acidic environments are often more problematic.[4][8]
-
Mechanistic Insight:
-
Acidic pH: In acidic solutions, the indole nitrogen can be protonated. More significantly, the C3 position of the indole ring is susceptible to protonation, which can make the ring more vulnerable to nucleophilic attack and subsequent degradation.[4]
-
Basic pH: While generally more stable than in acidic conditions, high pH can also catalyze certain oxidative reactions.[2]
-
-
Recommendations:
-
Determine the optimal pH range for stability by conducting a study where the compound is incubated in buffers of varying pH (e.g., pH 3, 5, 7.4, 9) and its purity is monitored over time.
-
For biological experiments, use a buffer as close to physiological pH (7.4) as possible, and minimize the time the compound spends in solution before use.
-
III. Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation.[9]
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equal volume of 0.1 M NaOH before analysis.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equal volume of 0.1 M HCl before analysis.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Withdraw aliquots at 2, 4, 8, and 24 hours.
- Thermal Degradation: Place the stock solution in an oven at 80°C. Withdraw aliquots at 24 and 48 hours.
- Photolytic Degradation: Expose the stock solution to a light source providing both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in foil and kept in the same chamber. Analyze after a defined exposure period (e.g., 1.2 million lux hours and 200 watt hours/square meter).
3. Analysis:
- Analyze all samples by HPLC-UV/DAD and LC-MS to separate and identify the parent compound and any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[6]
1. Column and Mobile Phase Selection:
- Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
- Mobile Phase:
- A: 0.1% Formic acid or trifluoroacetic acid in water.
- B: Acetonitrile or methanol.
- The acidic modifier helps to achieve sharp peak shapes for basic compounds like this indole derivative.
2. Method Development:
- Inject the stressed samples from the forced degradation study.
- Develop a gradient elution method (e.g., starting with 5-10% B and increasing to 95% B over 20-30 minutes) to resolve the parent peak from all degradation product peaks.
- The UV detector should be set to a wavelength where the parent compound has significant absorbance (e.g., determined by a UV scan, often around 220 nm or 280 nm for indoles). A photodiode array (PDA) detector is ideal for assessing peak purity.
3. Validation:
- The method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The key aspect of a stability-indicating method is demonstrating specificity, which is the ability to resolve the analyte from its potential degradation products.
IV. Data Presentation & Visualization
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Light Protection | Atmosphere | Recommended Duration |
| Solid | -20°C | Recommended | Ambient | > 1 year |
| Stock Solution (DMSO) | -80°C | Mandatory | Inert Gas (optional) | Up to 6 months (verify) |
| Aqueous Dilutions | -80°C (for storage) | Mandatory | Not applicable | Prepare fresh daily |
Table 2: Typical Parameters for a Forced Degradation Study
| Stress Condition | Reagent/Condition | Temperature | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 M - 1 M HCl | RT - 80°C | 2 - 48 hours | 5 - 20% |
| Base Hydrolysis | 0.1 M - 1 M NaOH | RT - 80°C | 2 - 48 hours | 5 - 20% |
| Oxidation | 3% - 30% H₂O₂ | RT | 2 - 48 hours | 5 - 20% |
| Thermal | 80°C (in solution or solid) | 80°C | 24 - 72 hours | 5 - 20% |
| Photolytic | ICH Q1B compliant | Ambient | As per ICH | 5 - 20% |
V. Diagrams
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways of the indole core.
VI. References
-
Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). DOI: 10.15406/japlr.2016.03.00073. Available at: [Link]
-
Environmental Toxicology and Chemistry. (n.d.). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Oxford Academic. Retrieved from [Link]
-
Ma, Q., Qu, Y., Shen, W., Zhang, Z., Wang, J., Zhou, J., & Zhang, X. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2680. DOI: 10.3389/fmicb.2018.02680. Available at: [Link]
-
ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Publications. Retrieved from [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. DOI: 10.47672/jchem.2404. Available at: [Link]
-
Costas, M., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis, 11(15), 9658-9668. DOI: 10.1021/acscatal.1c02447. Available at: [Link]
-
El-Ragehy, N. A., El-Zeiny, M. B., & Hassan, S. S. (2017). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science, 55(4), 424-432. DOI: 10.1093/chromsci/bmw202. Available at: [Link]
-
S, J., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Drug Development and Industrial Pharmacy, 47(3), 456-466. DOI: 10.1080/03639045.2021.1892740. Available at: [Link]
-
Kaur, M., Singh, M., & Chadha, K. (2021). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 12(9), 1435-1469. DOI: 10.1039/d1md00122j. Available at: [Link]
-
ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved from [Link]
-
Somei, M., et al. (2025). A Novel Synthesis of 3,4,5,6-Tetrahydro-7-hydroxy-1H-azepino[5,4,3-cd]indole Derivatives from Serotonin. ResearchGate. Retrieved from [Link]
-
Duca, F. M., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. SpringerPlus, 2, 553. DOI: 10.1186/2193-1801-2-553. Available at: [Link]
-
ResearchGate. (2024). Oxidation of four monoterpenoid indole alkaloid classes by three cytochrome P450 monooxygenases from Tabernaemontana litoralis. ResearchGate. Retrieved from [Link]
-
van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 411-419. DOI: 10.1208/s12248-014-9578-1. Available at: [Link]
-
Chiba University. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Chiba University. Retrieved from [Link]
-
IKEV. (n.d.). The Complete Stability Testing for a Successful Application Strategies, Requirements, Basic Principles Performance, Documents 2. IKEV. Retrieved from [Link]
-
Gonçalves, S., & Romano, A. (2021). Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents. Molecules, 26(8), 2173. DOI: 10.3390/molecules26082173. Available at: [Link]
-
Strickley, R. G., Visor, G. C., Lin, L. H., & Gu, L. (1989). An unexpected pH effect on the stability of moexipril lyophilized powder. Pharmaceutical Research, 6(11), 971-975. DOI: 10.1023/a:1015901731275. Available at: [Link]
-
Journal of Chromatographic Science. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Oxford Academic. Retrieved from [Link]
-
LCGC. (n.d.). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Retrieved from [Link]
-
MDPI. (n.d.). Various Analytical Techniques Reveal the Presence of Damaged Organic Remains in a Neolithic Adhesive Collected During Archeological Excavations in Cantagrilli (Florence Area, Italy). MDPI. Retrieved from [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(6), 24-33. Available at: [Link]
-
RSC Publishing. (n.d.). C-2 functionalization of indoles with xanthate-lactam derivatives by radical-oxidative coupling, an approach to Aspidosperma alkaloids. RSC Publishing. Retrieved from [Link]
-
Fijałek, Z., et al. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 18(9), 11327-11340. DOI: 10.3390/molecules180911327. Available at: [Link]
-
ResearchGate. (n.d.). Compound stability under different pH conditions. ResearchGate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. Semantic Scholar. Retrieved from [Link]
Sources
- 1. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing Experimental Conditions for 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole
Welcome to the comprehensive technical support guide for the synthesis and optimization of 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis of this fluorinated azepinoindole scaffold. Our goal is to equip you with the scientific understanding and practical knowledge to navigate the nuances of this synthesis, ensuring reproducibility and high-quality outcomes.
Introduction to the Synthesis: The Pictet-Spengler Approach
The synthesis of the this compound core relies on the robust and well-established Pictet-Spengler reaction. This powerful transformation involves the condensation of a β-arylethylamine, in this case, 6-fluorotryptamine, with a ketone, followed by an acid-catalyzed intramolecular cyclization to form the tetracyclic framework[1][2]. The electron-donating nature of the indole nucleus facilitates this electrophilic aromatic substitution, making it an efficient method for constructing β-carboline and related heterocyclic systems[1][2].
The presence of a fluorine atom on the indole ring introduces an element of electronic modulation that can influence the reactivity of the tryptamine precursor and the stability of the final product. This guide will address the specific considerations for this fluorinated analog.
Frequently Asked Questions (FAQs)
Q1: What are the essential starting materials for this synthesis?
A1: The primary starting materials are 6-fluorotryptamine and a suitable azepan-4-one derivative, typically with a protecting group on the nitrogen, such as an N-benzyl or N-Boc group.
Q2: I am having trouble sourcing 6-fluorotryptamine. Are there reliable synthetic routes?
A2: Yes, 6-fluorotryptamine can be synthesized from 6-fluoroindole. A common route involves the conversion of 6-fluoroindole to 6-fluorogramine, followed by reaction with a cyanide source to form the corresponding acetonitrile derivative, which is then reduced to 6-fluorotryptamine[3].
Q3: My Pictet-Spengler reaction is giving a low yield. What are the most common causes?
A3: Low yields in this reaction can often be attributed to several factors:
-
Insufficiently acidic conditions: The reaction is acid-catalyzed, and the strength and concentration of the acid are critical.
-
Decomposition of starting materials or product: Prolonged reaction times or excessively high temperatures can lead to degradation.
-
Side reactions: Competing side reactions, such as dimerization or oxidation, can reduce the yield of the desired product.
-
Poor quality of starting materials: Impurities in the 6-fluorotryptamine or the azepan-4-one derivative can interfere with the reaction.
Q4: I am observing multiple spots on my TLC analysis of the crude reaction mixture. What are the likely side products?
A4: Common side products in the Pictet-Spengler reaction of tryptamines include:
-
Unreacted starting materials.
-
The intermediate imine or enamine species.
-
Oxidized β-carboline derivatives.
-
Products from side reactions of the ketone, such as self-condensation.
Q5: How does the fluorine substituent affect the reaction?
A5: The fluorine atom at the 6-position of the indole ring is an electron-withdrawing group, which can slightly decrease the nucleophilicity of the indole C3 position. However, this effect is generally not significant enough to impede the Pictet-Spengler cyclization under appropriate acidic conditions. The fluorine atom can be a useful handle for characterization using ¹⁹F NMR spectroscopy[4].
Baseline Synthesis Protocol: Pictet-Spengler Cyclization
This protocol provides a general framework for the synthesis of this compound. Optimization of specific parameters may be necessary depending on the scale and purity of the starting materials.
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-fluorotryptamine (1.0 eq) and N-benzyl-azepan-4-one (1.1 eq).
-
Dissolve the starting materials in a suitable anhydrous solvent (e.g., toluene, dichloromethane, or 1,2-dichloroethane).
-
Add the acid catalyst (e.g., trifluoroacetic acid (TFA), 0.5-1.0 eq, or a Lewis acid such as BF₃·OEt₂).
Step 2: Reaction Execution
-
Stir the reaction mixture at room temperature or heat to reflux (typically 80-110 °C), depending on the chosen solvent and catalyst.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane).
Troubleshooting Guide
This section provides a detailed guide to troubleshoot common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inadequate Acid Catalysis: The iminium ion intermediate is not forming efficiently. | • Increase the concentration of the Brønsted acid (e.g., TFA to 1.5-2.0 eq). • Screen different Brønsted acids (e.g., HCl, H₂SO₄). • Consider using a Lewis acid catalyst (e.g., BF₃·OEt₂, Sc(OTf)₃) which can be more effective in aprotic solvents. |
| Low Reaction Temperature: The activation energy for the cyclization is not being overcome. | • Gradually increase the reaction temperature. If using DCM, consider switching to a higher boiling solvent like toluene or 1,2-dichloroethane and refluxing. | |
| Poor Quality of Starting Materials: Impurities in the 6-fluorotryptamine or azepan-4-one can inhibit the reaction. | • Purify the starting materials before use. 6-fluorotryptamine can be purified by recrystallization or column chromatography. The ketone should be checked for stability and purity. | |
| Formation of Multiple Products | Oxidation of the Product: The hexahydroazepino[4,3-b]indole is susceptible to oxidation to the corresponding aromatic β-carboline. | • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). • Avoid prolonged heating after the reaction is complete. • Use milder work-up conditions. |
| Side Reactions of the Ketone: The azepan-4-one can undergo self-condensation or other side reactions under acidic conditions. | • Use a slight excess of the ketone (1.1-1.2 eq) to favor the reaction with the tryptamine. • Add the ketone slowly to the reaction mixture containing the tryptamine and acid. | |
| Formation of Regioisomers: While less common with the indole C3 position being highly nucleophilic, other cyclization pathways may be possible. | • Confirm the structure of the product by 2D NMR techniques (HMBC, HSQC) to ensure the correct connectivity. | |
| Difficult Purification | Co-elution of Product and Impurities: The product and side products may have similar polarities. | • Optimize the eluent system for column chromatography. A shallow gradient or the use of a ternary solvent system might improve separation. • Consider converting the product to its hydrochloride salt, which may be crystalline and can be purified by recrystallization. |
| Product is Unstable on Silica Gel: The acidic nature of silica gel can cause decomposition of the product. | • Neutralize the silica gel with a small amount of triethylamine in the eluent. • Consider using a different stationary phase, such as alumina. |
Visualization of the Synthetic Workflow and Troubleshooting
To aid in understanding the experimental process and potential pitfalls, the following diagrams are provided.
Caption: A streamlined workflow for the synthesis of the target molecule.
Caption: A decision tree for troubleshooting common synthetic issues.
Product Characterization
Accurate characterization of the final product is crucial for confirming its identity and purity. Below are the expected spectroscopic features for this compound.
| Technique | Expected Observations |
| ¹H NMR | • Aromatic protons on the indole ring will show characteristic splitting patterns, with coupling to the fluorine atom. • Aliphatic protons of the hexahydroazepine ring will appear as complex multiplets in the upfield region. • The indole N-H proton will typically be a broad singlet. |
| ¹³C NMR | • Aromatic carbons will appear in the downfield region (110-140 ppm), with the carbon attached to the fluorine showing a large C-F coupling constant. • Aliphatic carbons of the hexahydroazepine ring will be in the upfield region (20-60 ppm). |
| ¹⁹F NMR | • A singlet or a multiplet (if coupled to nearby protons) in the characteristic region for an aryl fluoride. |
| Mass Spectrometry (MS) | • The molecular ion peak ([M+H]⁺) corresponding to the calculated exact mass of C₁₂H₁₄FN₂⁺. • Characteristic fragmentation patterns for the β-carboline scaffold may be observed. |
References
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- Szántay, C., & Dörnyei, G. (2021). The Pictet–Spengler Reaction. In The Chemistry of Heterocyclic Compounds (pp. 1-238). John Wiley & Sons, Ltd.
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ResearchGate. (n.d.). 1H-NMR (400 MHz) and 13C-NMR (100 MHz) spectral data of compound 1 in CDCl3 (δ in ppm, J in Hz). Retrieved from [Link]
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Wikipedia contributors. (2023, December 29). Pictet–Spengler reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
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- Gribble, G. W. (2010). Concerning the preparation of 6-bromotryptamine. Heterocycles, 81(5), 1165-1170.
- Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355.
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ResearchGate. (n.d.). (A) MS/MS spectra of MMA and 3-hydroxyindole at m/z 134.06 using.... Retrieved from [Link]
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- Grunenthal GmbH. (2011). Spirocyclic cyclohexane compounds. US7951948B2.
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Technical Support Center: Overcoming Solubility Challenges of 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole and similar heterocyclic amine compounds. Our goal is to provide a logical, scientifically-grounded framework for systematically addressing and overcoming these challenges in your experimental work.
Understanding the Challenge: The Structure-Solubility Relationship
This compound possesses a complex, polycyclic structure. While the hexahydroazepino and indole moieties contribute to its overall size and hydrophobicity, the presence of amine functional groups suggests that its aqueous solubility will be highly dependent on pH.[1][2][3] The fluorine atom can further modulate the electronic properties and intermolecular interactions of the molecule.[4] As with many active pharmaceutical ingredients (APIs), particularly those in development, poor aqueous solubility is a common hurdle that can impede in vitro assays and preclinical studies.[5][6]
Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
This guide provides a step-by-step workflow to methodically identify the optimal solvent system for your compound. We recommend proceeding through these steps in the order presented, as this follows a logical progression from the simplest and most common techniques to more complex formulation strategies.
Workflow for Solubility Optimization
Caption: A stepwise decision tree for enhancing the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: My compound won't dissolve in aqueous buffer at neutral pH. What is the first thing I should try?
Answer: The first and most critical step is to perform a pH-solubility profile. Your compound has amine groups, which are basic.[3] This means they can be protonated in acidic conditions to form a more soluble salt.[7][8]
Causality: The uncharged (free base) form of an amine is typically less soluble in water than its charged (protonated) form.[1] By lowering the pH, you increase the concentration of the protonated, more polar species, which interacts more favorably with water molecules, thereby increasing solubility.
Experimental Protocol: pH-Solubility Profile
-
Prepare a series of aqueous buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and acetate buffers).
-
Add an excess amount of your compound to a fixed volume of each buffer in separate vials.
-
Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot the measured solubility against the pH of the buffer.
This profile will reveal the pH at which your compound is most soluble. For many amine-containing compounds, solubility will dramatically increase as the pH drops below their pKa.[9]
Q2: I've tried lowering the pH, but the solubility is still insufficient for my assay. What's next?
Answer: If pH adjustment alone is not enough, the next logical step is to introduce a water-miscible organic co-solvent. This is a very common and effective technique for solubilizing hydrophobic compounds.[10][11]
Causality: Co-solvents work by reducing the polarity of the aqueous medium.[12] This makes the solvent system more "hospitable" to a non-polar solute, effectively reducing the interfacial tension between the compound and the solvent.[13]
Recommended Co-solvents for Initial Screening:
| Co-solvent | Typical Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 1-10% (v/v) | A powerful solvent, but can have effects in biological assays. |
| Ethanol | 5-20% (v/v) | Generally well-tolerated in cell-based assays. |
| Propylene Glycol | 5-20% (v/v) | A common pharmaceutical excipient.[10] |
| Polyethylene Glycol 400 (PEG 400) | 10-30% (v/v) | Often used in combination with other solubilizers.[14] |
Experimental Protocol: Co-solvent Screening
-
Select the aqueous buffer pH that provided the best solubility in your initial screen.
-
Prepare a series of solutions containing increasing percentages of your chosen co-solvent in the selected buffer.
-
Determine the solubility of your compound in each co-solvent mixture using the shake-flask method described in Q1.
-
Plot solubility as a function of co-solvent concentration to identify the optimal ratio.
Q3: My compound precipitates when I dilute my co-solvent stock solution into my aqueous assay buffer. How can I prevent this?
Answer: This is a common issue known as "crashing out." It often occurs when the final concentration of the co-solvent in the assay medium is too low to maintain the solubility of the compound. Adding a surfactant can help to stabilize the compound in the aqueous environment.[15][16]
Causality: Surfactants are amphiphilic molecules, meaning they have both a water-loving (hydrophilic) head and an oil-loving (lipophilic) tail.[17] Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. The hydrophobic core of these micelles can encapsulate your poorly soluble compound, keeping it dispersed and "solubilized" in the bulk aqueous phase.[7][18]
Commonly Used Surfactants:
| Surfactant | Type | Typical Concentration Range |
| Polysorbate 20 (Tween® 20) | Non-ionic | 0.01% - 0.1% |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.01% - 0.1% |
| Sodium Lauryl Sulfate (SLS) | Anionic | 0.1% - 1.0% (use with caution in biological systems) |
Experimental Protocol: Surfactant Addition
-
Prepare your optimal buffered co-solvent solution as determined previously.
-
Add a surfactant at a concentration above its CMC.
-
Dissolve your compound in this new formulation.
-
When diluting into your final assay buffer, ensure the buffer also contains the same surfactant at a concentration above its CMC to maintain the micellar structure.
Q4: I have explored pH, co-solvents, and surfactants, but I need a higher concentration for in vivo studies. Are there other options?
Answer: Yes, for achieving higher concentrations, especially for pre-clinical and clinical formulations, complexation with cyclodextrins is a powerful technique.[19][20][21]
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[21][22] The hydrophobic portion of your drug molecule can become encapsulated within this cavity, forming an "inclusion complex."[23][24] This complex has a hydrophilic exterior, which dramatically increases its apparent aqueous solubility.[22]
Diagram of Cyclodextrin Complexation
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity to form a water-soluble inclusion complex.
Commonly Used Cyclodextrins:
| Cyclodextrin Derivative | Abbreviation | Key Features |
| Hydroxypropyl-β-cyclodextrin | HP-β-CD | High aqueous solubility, commonly used in parenteral formulations. |
| Sulfobutylether-β-cyclodextrin | SBE-β-CD | High aqueous solubility, can improve stability. |
Experimental Protocol: Cyclodextrin Complexation
-
Prepare aqueous solutions of the cyclodextrin (e.g., HP-β-CD) at various concentrations.
-
Add an excess of your compound to each cyclodextrin solution.
-
Equilibrate, centrifuge, and measure the supernatant concentration as previously described.
-
Plot the drug concentration against the cyclodextrin concentration. A linear relationship suggests the formation of a soluble complex.
By systematically applying these troubleshooting steps and understanding the scientific principles behind them, you can effectively overcome the solubility challenges associated with this compound and advance your research.
References
- Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved January 19, 2026.
- The PCCA Blog. (2022, January 5).
- Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Retrieved January 19, 2026.
- Imperial Oilfield Chemicals Pvt. Ltd. (2024, April 16). Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. Retrieved January 19, 2026.
- Dr. Reddy's Laboratories. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved January 19, 2026.
- Asija, R., & Gupta, A. K. (2024). Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins. International Journal of Pharmaceutical Quality Assurance, 15(4), 2589-92.
- Pharmapproach. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved January 19, 2026.
- Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Retrieved January 19, 2026.
- Wicks, S. R., & Alexander, B. D. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Retrieved January 19, 2026.
- Pharmatech. (n.d.). Surface Active Agents (Surfactants) Used in Pharmaceutical Suspensions. Retrieved January 19, 2026.
- SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved January 19, 2026.
- American Pharmaceutical Review. (n.d.). Surfactant Excipients. Retrieved January 19, 2026.
- Sigma-Aldrich. (n.d.). Improving API Solubility. Retrieved January 19, 2026.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved January 19, 2026.
- Wikipedia. (n.d.). Cosolvent. Retrieved January 19, 2026.
- Slideshare. (n.d.). Surfactants and their applications in pharmaceutical dosage form. Retrieved January 19, 2026.
- PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved January 19, 2026.
- Pharma Excipients. (2022, May 30). Cosolvent and Complexation Systems. Retrieved January 19, 2026.
- University of East Anglia. (n.d.). Solubility and pH of amines. Retrieved January 19, 2026.
- Impactfactor. (n.d.). Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins. Retrieved January 19, 2026.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
- PubMed. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility. Retrieved January 19, 2026.
- ResearchGate. (2025, August 10).
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved January 19, 2026.
- International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved January 19, 2026.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved January 19, 2026.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved January 19, 2026.
- ChemicalBook. (n.d.). This compound. Retrieved January 19, 2026.
- University of Washington. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved January 19, 2026.
- SlidePlayer. (n.d.). Amine compounds. Retrieved January 19, 2026.
- PubChem. (n.d.). 6-fluoro-9-methyl-9H-pyrido[3,4-b]-indole. Retrieved January 19, 2026.
- ResearchGate. (2025, August 9).
- Safrole. (n.d.). Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. Retrieved January 19, 2026.
- PubChem. (2026, January 10). 9-(6-Fluoroquinolin-2-yl)pyrido[2,3-b]indole. Retrieved January 19, 2026.
- ChemSynthesis. (2025, May 20). 2-methyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole. Retrieved January 19, 2026.
- Sinfoo Biotech. (n.d.). This compound. Retrieved January 19, 2026.
- PubChem. (n.d.). 9-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole. Retrieved January 19, 2026.
- PubMed. (1980). 4a,9b-trans-8-Fluoro-5-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-4-hydroxybutyl]-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride, a new potent neuroleptic. Retrieved January 19, 2026.
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Technical Support Center: Synthesis of Azepino[4,3-b]indoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of azepino[4,3-b]indoles. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on the synthesis of this important heterocyclic scaffold. The azepino[4,3-b]indole core is a privileged structure in medicinal chemistry, with derivatives showing potential as inhibitors of human butyrylcholinesterase and as neuroprotective agents[1].
This document deviates from a standard protocol format to provide a dynamic troubleshooting resource. It addresses common, real-world challenges encountered during synthesis through a detailed question-and-answer format. While our focus is the azepino[4,3-b]indole isomer, many of the principles discussed—particularly regarding key cyclization reactions—are applicable to the broader class of azepinoindoles, including the [4,5-b], [3,4-b], and [5,4,3-cd] systems[2][3][4].
Troubleshooting Guide: Reaction-Specific Pitfalls
This section addresses specific experimental failures and unexpected outcomes during the key transformations required to build the azepino[4,3-b]indole skeleton.
Question 1: My intramolecular Friedel-Crafts cyclization to form the azepine ring is failing or giving low yields. What are the common causes and how can I optimize the reaction?
This is a frequent challenge, as the formation of a seven-membered ring via intramolecular electrophilic aromatic substitution is often entropically disfavored compared to five- or six-membered ring closures. The success of this key step hinges critically on the choice of acid catalyst and reaction conditions.
Core Problem: The primary issue is often insufficient activation of the electrophile or deactivation of the indole nucleophile under harsh acidic conditions.
Troubleshooting Steps & Explanations:
-
Re-evaluate Your Acid Catalyst: The choice of Brønsted or Lewis acid is the most critical parameter. A catalyst that is too weak will not promote cyclization, while one that is too strong can lead to decomposition or unwanted side reactions.
-
Polyphosphoric Acid (PPA): Often a good starting point, as it serves as both a catalyst and a dehydrating agent. However, high temperatures are typically required, which can be detrimental to sensitive substrates.
-
Trifluoromethanesulfonic Acid (TfOH): A very strong Brønsted acid that can be effective at lower temperatures. Its strength can also be a liability, potentially leading to sulfonation or polymerization if not used judiciously.
-
Lewis Acids (e.g., AlCl₃, PtCl₂): Lewis acids like AlCl₃ in nitromethane or platinum-based catalysts for alkyne cyclizations offer alternative activation pathways.[5][6] PtCl₂ is particularly effective for the cyclization of alkyne-substituted indole-2-carboxamides to form azepino[3,4-b]indol-1-ones, a strategy that can be adapted.[5][7] The choice depends on the nature of your precursor (e.g., an alcohol, alkene, or alkyne).
-
-
Protect the Indole Nitrogen: The indole N-H is acidic and can be deprotonated or coordinate with Lewis acids, deactivating the ring towards electrophilic attack. If you are observing reaction stalling, consider protecting the indole nitrogen.
-
Common Protecting Groups: A tosyl (Ts), mesyl (Ms), or benzyl (Bn) group can enhance stability and prevent side reactions. However, the protecting group must be stable to the cyclization conditions and readily removable later. The selection of a protecting group is a crucial strategic decision in any complex synthesis.[8]
-
-
Substrate Electronic Effects: The nucleophilicity of the indole C3 position is paramount. Electron-withdrawing groups on the indole ring will significantly hinder the cyclization. Conversely, electron-donating groups will facilitate it. If your substrate is electron-deficient, you may require more forcing conditions (higher temperature, stronger acid), which increases the risk of side products.
Experimental Protocol: Catalyst Screening for Friedel-Crafts Cyclization
This protocol outlines a systematic approach to optimizing the acid catalyst for the cyclization of an indole-based alcohol precursor.
-
Setup: In parallel reaction vials, place your indole precursor (e.g., 0.1 mmol).
-
Solvent: Add an appropriate anhydrous solvent (e.g., 1 mL of DCE, CH₃NO₂, or sulfolane).
-
Catalyst Addition: To each vial, add a different acid catalyst.
-
Vial A: PPA (polyphosphoric acid), 10 equiv by weight.
-
Vial B: TfOH (trifluoromethanesulfonic acid), 2 equiv.
-
Vial C: AlCl₃ (aluminum chloride), 2 equiv in CH₃NO₂.
-
-
Reaction Conditions:
-
Stir Vial A at 100-120 °C.
-
Stir Vials B and C at room temperature, gradually increasing to 60-80 °C if no reaction occurs.
-
-
Monitoring: Monitor all reactions by TLC or LC-MS at 1-hour intervals.
-
Analysis: Compare the conversion of starting material and the formation of the desired azepinoindole product versus side products to identify the optimal catalyst.[6]
| Catalyst | Typical Temperature | Common Solvent | Key Considerations |
| PPA | 100-140 °C | None (used as solvent) | Highly viscous; difficult workup. |
| TfOH | 0 °C to RT | CH₂Cl₂, DCE | Very strong; can cause charring. |
| AlCl₃/CH₃NO₂ | RT to 80 °C | CH₃NO₂ | Potent Lewis acid; moisture sensitive.[6] |
| PtCl₂ | 80-100 °C | Toluene, Dioxane | Specific for alkyne precursors.[5][7] |
A comparative table of common catalysts for Friedel-Crafts cyclization.
Question 2: My Pictet-Spengler type reaction to form the seven-membered ring is producing the six-membered tetrahydro-β-carboline instead, or I'm getting a complex mixture of products.
This is a classic problem of regioselectivity and reaction control. The standard Pictet-Spengler reaction between a tryptamine and an aldehyde strongly favors the formation of a six-membered ring via cyclization at the C2 position of the indole. Forming the seven-membered azepino ring requires forcing cyclization through a different pathway, often involving the C3 position and a tethered electrophile.
Causality Analysis:
-
Kinetic vs. Thermodynamic Control: The 6-membered ring is the kinetically and often thermodynamically favored product. Formation of the 7-membered ring requires overcoming a higher activation barrier.[9][10]
-
Mechanism Diversion: To achieve the azepino[4,3-b]indole core, the reaction must proceed through a non-classical Pictet-Spengler pathway. For example, using 2-alkyl tryptamines can block C2 cyclization and enable a cascade involving C3 cyclization to a spiroindolenine, followed by rearrangement to form the 7-membered ring.[2]
-
pH and Acid Strength: The reaction is highly pH-dependent. A study on the condensation of Nω-methyl serotonin and formaldehyde showed that the reaction outcome could be guided by pH to favor different products.[9] Using a strong acid like trifluoroacetic acid (TFA) has been shown to be effective in promoting the desired 7-membered ring formation in certain systems.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Pictet-Spengler regioselectivity.
Question 3: My Bischler-Napieralski reaction resulted in an unexpected carbazole product instead of the azepinoindole.
While seemingly unrelated, this surprising outcome has been documented and reveals a fascinating mechanistic cascade that can hijack the intended reaction. This typically occurs when the β-arylethylamide precursor contains specific structural features, such as a styryl moiety.
Mechanistic Explanation:
The standard Bischler-Napieralski reaction proceeds via formation of a nitrilium ion, which is attacked by the indole C2 or C3 position.[11][12] However, in certain substrates, the initially formed spiroindolenine intermediate can undergo an alternative, more favorable tautomerization and subsequent rearrangement cascade. This cascade can involve up to 10 elementary steps, including ring-opening of the indole itself, ultimately leading to a complete skeletal reorganization to form a carbazole.[13]
How to Avoid This Pitfall:
-
Substrate Design: This side reaction is highly dependent on the substrate structure. Avoid precursors that contain functionality prone to alternative rearrangement pathways under strong dehydrating conditions (e.g., POCl₃). If you must use such a substrate, this reaction pathway may not be suitable.
-
Milder Conditions: The use of highly aggressive dehydrating agents like POCl₃ at reflux promotes this cascade.[13] Investigating milder conditions for cyclization may be beneficial. For example, using Tf₂O with a non-nucleophilic base or PPA at a carefully controlled temperature might favor the desired cyclization over the rearrangement.[11]
-
Alternative Synthetic Routes: If the carbazole formation is persistent, the Bischler-Napieralski approach is likely not viable for your specific substrate. An intramolecular Friedel-Crafts or a radical-mediated cyclization would be a more reliable alternative.[6][14]
Frequently Asked Questions (FAQs)
FAQ 1: What are the most effective strategies for purifying polar, nitrogen-containing azepino[4,3-b]indoles?
The basic nitrogen atoms in the azepinoindole core can cause significant tailing on standard silica gel chromatography.
-
Treated Silica Gel: Pre-treating your silica gel with a base is highly effective. Create a slurry of silica gel in your starting eluent (e.g., 5% MeOH in DCM) and add 1-2% triethylamine (Et₃N) or ammonium hydroxide. This neutralizes the acidic silanol groups, preventing strong adsorption of your basic compound.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (C18) chromatography using acetonitrile/water or methanol/water gradients (often with 0.1% TFA or formic acid as a modifier) can provide excellent separation.
-
Ion-Exchange Chromatography: For particularly challenging separations, solid-phase extraction (SPE) cartridges based on ion-exchange resins can be used to capture the basic compound, wash away neutral impurities, and then elute the product with a suitable buffer or acid/base solution.
-
Crystallization: Do not underestimate the power of crystallization. If your compound is a solid, screening various solvent systems (e.g., EtOAc/hexanes, acetone/water, EtOH) can often yield highly pure material and is easily scalable.
FAQ 2: How do I control stereochemistry when multiple chiral centers are present in the azepino[4,3-b]indole ring system?
Controlling stereochemistry is a significant challenge, especially for a flexible seven-membered ring.
-
Substrate-Controlled Diastereoselectivity: If your starting materials are chiral (e.g., derived from a chiral amino acid), they can direct the stereochemical outcome of the cyclization reactions. For example, using a chiral tryptophan derivative in a Pictet-Spengler type reaction can afford the product with high diastereoselectivity.[2]
-
Catalytic Asymmetric Synthesis: Modern methods employ chiral catalysts to set stereocenters enantioselectively. For instance, cooperative Cu/Ir catalysis has been used in the asymmetric synthesis of azepino[3,4,5-cd]indoles.[15] This strategy allows for stereodivergence, meaning different stereoisomers can be accessed by simply changing the chirality of the catalysts.
-
Hydrogenation: If synthesizing a hydrogenated azepino[4,3-b]indole, the stereochemistry can often be controlled during a catalytic hydrogenation step.[16] The choice of catalyst (e.g., Pd/C, PtO₂) and solvent can influence the facial selectivity of hydrogen addition.
Caption: Key strategies for stereochemical control in synthesis.
References
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Sha, C., et al. (2018). Four-component strategy for selective synthesis of azepino[5,4,3-cd]indoles and pyrazolo[3,4-b]pyridines. Scientific Reports, 8(1), 1-8. [Link]
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Voskressensky, L. G., et al. (2018). Aza-Henry and aza-Knoevenagel reactions of nitriles for the synthesis of pyrido[1,2-a]indoles. Chemical Communications. [Link]
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Wang, Y., et al. (2022). Stereodivergent synthesis of enantioenriched azepino[3,4,5-cd]-indoles via cooperative Cu/Ir-catalyzed asymmetric allylic alkylation and intramolecular Friedel–Crafts reaction. Nature Communications, 13(1), 1-12. [Link]
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ResearchGate. (n.d.). Synthesis of azepino[2,3‐b]indoles via aza‐[4+3] cycloaddition. [Link]
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Gellis, A., et al. (2011). Platinum-catalyzed cyclization reaction of alkynes: synthesis of azepino[3,4-b]indol-1-ones. Organic & Biomolecular Chemistry, 9(4), 1148-1159. [Link]
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Mahato, R., et al. (2024). Synthesis of Azepinoindoles and Oxepinoindoles through Brønsted-Acid-Catalyzed Cyclization of an In Situ Generated Dihydrospiroquinoline Intermediate. Organic Letters, 26(18), 3911–3916. [Link]
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Voskressensky, L. G., et al. (2018). Aza-Henry and aza-Knoevenagel reactions of nitriles for the synthesis of pyrido[1,2-a]indoles. Chemical Communications. [Link]
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ACS Publications. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega. [Link]
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UkrOrgChimInvest. (2020). Friedel–Crafts chemistry. Part 64. Facile syntheses of fused azepinoindoles by Jourdan–Ullmann and Friedel–Crafts approaches. OUCI. [Link]
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Martinez, R., et al. (2016). Synthesis of azepino[4,5-b]indol-4-ones via MCR/free Radical Cyclization and in Vitro-In Silico Studies as 5-Ht₆R Ligands. Molecules, 21(5), 583. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
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ResearchGate. (n.d.). Aza-Henry Reaction: Synthesis of Nitronaphthylamines from 2-(Alkynyl)benzonitriles. [Link]
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Zhu, J., et al. (2022). C–H functionalization of 2-alkyl tryptamines: direct assembly of azepino[4,5-b]indoles and total synthesis of ngouniensines. Chemical Science, 13(34), 10078-10083. [Link]
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Ma, J-T., et al. (2022). One-step synthesis of azepino[3,4-b]indoles by cooperative aza-[4 + 3] cycloaddition from readily available feedstocks. Organic Chemistry Frontiers. [Link]
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ResearchGate. (n.d.). Synthesis and radioligand activity of hydrogenated azepino[4,3-b]indoles. [Link]
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Krishnan, R., et al. (2023). The role of commonly used transition metals in total synthesis of indole alkaloids. Journal of the Indian Chemical Society. [Link]
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ResearchGate. (n.d.). Enantioselective Friedel-Crafts Alkylation of Indoles with Cyclic N-sulfonyl Ketimino Esters Catalyzed by Cu(II) Complex Bearing Binaphthyl-proline-imidazoline-based Ligands. [Link]
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ResearchGate. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. [Link]
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ResearchGate. (n.d.). Optimisation of reaction conditions. [Link]
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Royal Society of Chemistry. (2024). Recent advances in the synthesis of 3,4-fused tricyclic indoles. Green Chemistry. [Link]
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D'Auria, M. V., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(1), 109. [Link]
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Wang, Y., et al. (2023). Uncovering the Mechanism of Azepino-Indole Skeleton Formation via Pictet–Spengler Reaction by Strictosidine Synthase: A Quantum Chemical Investigation. ChemistryOpen, 12(6), e202300043. [Link]
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Gellis, A., et al. (2011). Platinum-catalyzed cyclization reaction of alkynes: synthesis of azepino[3,4-b]indol-1-ones. Organic & Biomolecular Chemistry. [Link]
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Lim, K. H., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(48), 30104-30128. [Link]
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Wikipedia. (n.d.). Bischler–Napieralski reaction. [Link]
-
Sha, C., et al. (2018). Four-component strategy for selective synthesis of azepino[5,4,3-cd]indoles and pyrazolo[3,4-b]pyridines. Chemical Communications. [Link]
-
Van der Heijden, G., et al. (2019). Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction. Organic Letters, 21(15), 6053–6057. [Link]
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Wang, Y., et al. (2023). Uncovering the Mechanism of Azepino-Indole Skeleton Formation via Pictet-Spengler Reaction by Strictosidine Synthase: A Quantum Chemical Investigation. ChemistryOpen. [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]
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ResearchGate. (n.d.). Catalytic [4+3] annulation to construct the azepino[2,3‐b]indole framework. [Link]
-
Ismaili, L., et al. (2017). New azepino[4,3-b]indole derivatives as nanomolar selective inhibitors of human butyrylcholinesterase showing protective effects against NMDA-induced neurotoxicity. European Journal of Medicinal Chemistry, 125, 1226-1237. [Link]
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Hester, J. B., Jr. (1967). Azepinoindoles. III. 3,4,5,6-Tetrahydro-1H-azepino[4,3,2,-cd]indoles. Journal of Organic Chemistry, 32(12), 4098-4100. [Link]
-
ACS Publications. (2020). Synthesis of Azepino[4,5-b]indole via Ring Expansion of Tetrahydro-β-carbolines Ammonium Ylide. The Journal of Organic Chemistry. [Link]
-
Ma, J-T., et al. (2022). One-step synthesis of azepino[3,4-b]indoles by cooperative aza-[4 + 3] cycloaddition from readily available feedstocks. RSC Publishing. [Link]
-
MDPI. (2022). Azidoindolines—From Synthesis to Application: A Review. Molecules, 27(19), 6599. [Link]
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Mahato, R., et al. (2024). Synthesis of Azepinoindoles and Oxepinoindoles through Brønsted-Acid-Catalyzed Cyclization of an In Situ Generated Dihydrospiroquinoline Intermediate. Organic Letters. [Link]
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Technical Support Center: Troubleshooting Inconsistent Assay Results with 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole
Prepared by the Senior Application Scientist Team
Introduction
This guide is designed for researchers, scientists, and drug development professionals who are encountering inconsistent results in assays involving 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole (CAS: 919120-68-6, Molecular Formula: C₁₂H₁₃FN₂, Molecular Weight: 204.25 g/mol )[1][2]. While detailed public information on the specific biological activity and established assay protocols for this compound is limited, its core structure, an indole derivative, suggests potential interactions with various biological targets, including serotonin receptors[3][4].
Inconsistent assay results can be a significant roadblock in research and development, leading to wasted resources and delayed timelines. This technical support guide provides a structured approach to troubleshooting, based on established principles of assay development, compound management, and data analysis. The following sections are organized in a question-and-answer format to directly address common challenges.
Part 1: Compound Integrity and Handling
The quality and handling of your test compound are foundational to obtaining reliable and reproducible data. Issues with compound purity, solubility, and stability are often the root cause of inconsistent results.
FAQ 1: How can I confirm that the compound itself is not the source of variability?
Troubleshooting Steps:
-
Purity Verification: The purity of a compound is a critical factor for accurate results.[6] It is essential to use a compound with a known and acceptable level of purity for your specific application.
-
Recommendation: If you are observing unexpected results, consider having the purity of your compound stock independently verified using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Purity is often reported as a percentage of the main compound peak area in a chromatogram.[7]
-
-
Stability Assessment: The stability of your compound under storage and experimental conditions should not be overlooked. Degradation can lead to a decrease in the active concentration and the introduction of new, potentially active, substances.
-
Recommendation: If you suspect degradation, a repeat purity analysis of an older stock solution compared to a freshly prepared one can be informative.
-
-
Solubility Evaluation: Poor solubility can lead to the compound precipitating out of solution, especially at higher concentrations. This results in an actual concentration that is lower and more variable than the intended concentration.
-
Protocol: A simple visual inspection of your prepared solutions against a light source can help detect precipitates. For a more quantitative assessment, a nephelometry-based solubility assay can be performed.
-
Part 2: Assay Performance and Optimization
Even with a high-quality compound, the nuances of the assay procedure itself can introduce significant variability. Cell-based assays, in particular, are susceptible to a range of factors that can influence outcomes.[8][9]
FAQ 2: We are observing high variability between replicate wells within the same plate (high intra-assay variability). What are the common causes?
Common Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inconsistent Cell Seeding | Uneven cell distribution across the plate leads to different cell numbers per well, affecting the magnitude of the response. | Ensure thorough cell suspension mixing before and during plating. Consider using a multichannel pipette with care to ensure consistent volume and cell distribution.[8] |
| Edge Effects | Wells on the outer edges of a microplate are more prone to evaporation and temperature fluctuations, leading to different results compared to inner wells.[9] | Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or buffer to create a humidity barrier. |
| Pipetting Errors | Inaccurate or inconsistent liquid handling is a major source of variability.[8] | Calibrate pipettes regularly. Use fresh tips for each reagent and sample addition to avoid cross-contamination.[10] For serial dilutions, ensure thorough mixing between each step. |
| Compound Precipitation | As mentioned earlier, if the compound is not fully soluble at the tested concentrations, it can lead to inconsistent results between wells. | Visually inspect the plate for any signs of precipitation. If suspected, re-evaluate the compound's solubility in the assay buffer. |
FAQ 3: Our results are not consistent from one experiment to the next (high inter-assay variability). What should we investigate?
Poor reproducibility between experiments can be particularly challenging. The key is to identify and control the variables that change from day to day.
Troubleshooting Workflow for Inter-Assay Variability:
Caption: Troubleshooting workflow for inter-assay variability.
Key Areas to Investigate:
-
Critical Reagents: Lot-to-lot variability in critical reagents like antibodies, enzymes, or serum can significantly impact assay performance.[11] It is advisable to test new lots against the old lot before use in critical experiments.
-
Cell Health and Passage Number: The physiological state of your cells can change with increasing passage number, potentially altering their response to stimuli.[12] It is recommended to use cells within a defined passage number range for all experiments.
-
Incubation Times and Temperatures: Minor variations in incubation times and temperatures can affect reaction kinetics and binding equilibria.[13] Use calibrated timers and incubators, and ensure consistent timing for all steps.
-
Reference Standards: Including a known reference compound with a well-characterized activity in every assay run can help to monitor assay performance and normalize data between experiments.[13]
FAQ 4: I am observing a low signal-to-noise ratio or a complete lack of a dose-response curve. What are the potential issues?
A poor assay window can be due to several factors, ranging from reagent issues to problems with the experimental design.
Possible Causes and Solutions:
-
Reagent Integrity:
-
Assay Conditions:
-
Sub-optimal Incubation Time: The binding or reaction may not have reached equilibrium.[16] A time-course experiment can help determine the optimal incubation period.
-
Incorrect Buffer Composition: The pH, ionic strength, or presence of detergents in the assay buffer can significantly impact protein function and compound activity.[13]
-
-
Instrument Settings:
-
Incorrect Instrument Setup: For fluorescence or luminescence-based assays, ensure the correct filters, gain settings, and read times are used.[17]
-
-
Compound-Specific Issues:
-
Compound Inactivity: It is possible that this compound is not active at the target or in the assay being used.
-
High Non-Specific Binding: In receptor binding assays, high non-specific binding can mask the specific signal.[18] This can sometimes be mitigated by optimizing blocking agents or reducing the concentration of the labeled ligand.
-
Part 3: Data Interpretation
FAQ 5: How can I distinguish between a true biological effect and an assay artifact?
It is essential to include appropriate controls to ensure that the observed effects are specific to the intended biological target.
Recommendations:
-
Negative Controls: Include vehicle controls (the solvent used to dissolve the compound, e.g., DMSO) to determine the baseline response.
-
Positive Controls: Use a known agonist or antagonist for the target to confirm that the assay is working as expected.
-
Counter-Screens: If you suspect your compound is interfering with the assay technology (e.g., autofluorescence in a fluorescence-based assay), perform a counter-screen in the absence of the biological target.
-
Orthogonal Assays: Confirm your findings using a different assay that measures a distinct endpoint of the same biological pathway. For example, if you see an effect in a receptor binding assay, you could try to confirm it in a functional cell-based assay that measures downstream signaling.
Conclusion
Troubleshooting inconsistent assay results requires a systematic and logical approach. By carefully considering the integrity of your compound, optimizing your assay procedure, and including the appropriate controls, you can increase the reliability and reproducibility of your data. While this guide provides general best practices, the specific solution to your issue may require careful observation and methodical experimentation.
References
-
Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays. Retrieved from [Link]
-
Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., ... & Banks, M. N. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of laboratory automation, 14(3), 133–144. Retrieved from [Link]
-
Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., ... & Banks, M. N. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. PubMed, 19483144. Retrieved from [Link]
-
Bio-Rad. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]
-
Beckman Coulter Life Sciences. (n.d.). Compound Management and Integrity. Retrieved from [Link]
-
BioAgilytix. (n.d.). Navigating Critical Reagent Challenges in Cell-Based Potency Assays: Case Studies on Variability and Solutions. Retrieved from [Link]
-
Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Retrieved from [Link]
-
GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]
-
Millennial Scientific. (2025, March 2). Understanding Pharmaceutical Purity, Assay, and Potency Assessment Through Liquid Chromatography. Retrieved from [Link]
-
Pauli, G. F., Chen, S. N., & Jaki, B. U. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay: miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231. Retrieved from [Link]
-
Scribd. (n.d.). Purity Vs Assay. Retrieved from [Link]
-
ReAgent. (2022, March 16). Why Is Purity Important In Chemistry? Retrieved from [Link]
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Kenakin, T., & Bylund, D. B. (2009). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 158(Suppl 1), S3–S23. Retrieved from [Link]
-
LDN. (n.d.). Serotonin Research ELISA™. Retrieved from [Link]
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Sittampalam, G. S., Gal-Edd, N., Arkin, M., Auld, D., Austin, C., Bejcek, B., ... & Inglese, J. (2012). Receptor binding assays for HTS and drug discovery. Assay guidance manual. Retrieved from [Link]
-
Chagraoui, A., Haro Santillan, L. A., Bocian, R., Arias, H. R., Glennon, R. A., Ross, S. M., ... & Fantegrossi, W. E. (2024). The novel non-hallucinogenic compound DM506 (3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole) induces sedative- and anxiolytic-like activity in mice by a mechanism involving 5-HT2A receptor activation. European journal of pharmacology, 966, 176329. Retrieved from [Link]
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Siegel, G. J., Agranoff, B. W., Albers, R. W., Fisher, S. K., & Uhler, M. D. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. Retrieved from [Link]
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Technical Support Center: Scaling Up the Synthesis of 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals focused on the synthesis of 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole. The indole alkaloid scaffold is a privileged structure in medicinal chemistry, and the successful scale-up of its synthesis is critical for advancing drug discovery programs.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenges encountered when moving from bench-scale to larger-scale production.
Overview of the Core Synthesis
The synthesis of the hexahydroazepino[4,3-b]indole core predominantly relies on an intramolecular cyclization strategy. The most common and robust method for constructing the tetracyclic ring system is the Pictet-Spengler reaction .[3][4] This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization.
For the target molecule, this compound, the key starting materials are 6-fluorotryptamine and a suitable four-carbon aldehyde equivalent bearing a protected amine, which will form the azepane ring.
General Synthetic Pathway
Caption: General workflow for the synthesis of the target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when scaling up this synthesis? A1: The primary challenge is managing the Pictet-Spengler cyclization step. This reaction can be sensitive to acid concentration, temperature, and solvent choice.[5] On a larger scale, exothermic events during acid addition or reaction progression can lead to side-product formation and yield loss. Furthermore, purification of the final product can be complex due to the presence of structurally similar impurities, making crystallization a preferred method over chromatography at scale.[6]
Q2: How critical is the purity of the starting materials, particularly the aldehyde component? A2: It is absolutely critical. The tryptamine starting material must be pure to avoid side reactions.[7] Aldehydes, especially those with complex functionality, can be prone to oxidation, polymerization, or self-condensation, particularly under acidic conditions.[7] Using a freshly prepared or purified aldehyde or a stable precursor (like an acetal that generates the aldehyde in situ) is highly recommended for reproducibility and high yield.
Q3: Which acid catalyst is recommended for the Pictet-Spengler reaction at scale? A3: The choice depends on the substrate's sensitivity. While strong Brønsted acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are common, they can sometimes cause degradation.[8] For scale-up, using a milder solid-supported acid or a Lewis acid like BF₃·OEt₂ might offer better control and easier workup. It is crucial to perform catalyst screening at the bench scale to find the optimal balance between reaction rate and impurity formation.[8]
Q4: My product seems to be degrading on silica gel. What are the alternatives for purification? A4: Amine-containing compounds, especially complex alkaloids, can be sensitive to acidic silica gel. If you observe streaking on TLC or low recovery from column chromatography, consider the following:
-
Neutralized Silica: Use silica gel deactivated with a base like triethylamine (~1-2% in the eluent).
-
Alumina Chromatography: Basic or neutral alumina can be a good alternative.
-
Crystallization: This is the most scalable purification method. Screen various solvents to find conditions for selective crystallization of the product or its salt form (e.g., hydrochloride or tartrate salt).[6][9]
-
Solvent Extraction/Washes: A well-designed series of aqueous washes at different pH values can remove many impurities before final purification.[10]
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Problem 1: Low or No Yield in the Pictet-Spengler Cyclization
Q: My reaction shows low conversion of the starting 6-fluorotryptamine, or I am not forming the desired tetracyclic product. What should I investigate?
A: Low yield is a common problem that can be systematically diagnosed.[5] The issue usually lies with the reagents, reaction conditions, or workup procedure.
Caption: Troubleshooting workflow for low product yield.
Detailed Checklist:
-
Starting Material Integrity:
-
Tryptamine Purity: Confirm the purity of your 6-fluorotryptamine via NMR or LCMS. Impurities can inhibit the catalyst or cause side reactions.[5]
-
Aldehyde Quality: As mentioned in the FAQ, aldehydes can be unstable. If using an aqueous solution of the aldehyde precursor, be aware that water can negatively affect the reaction equilibrium.[7] Consider using an anhydrous solvent and a freshly distilled or prepared aldehyde.
-
Stoichiometry: A slight excess (1.1 to 1.5 molar equivalents) of the aldehyde is often used to ensure full consumption of the more valuable tryptamine.[3] However, a large excess can lead to side reactions.[7]
-
-
Reaction Conditions:
-
Acid Catalyst: Insufficient acid will result in a sluggish or stalled reaction.[8] Conversely, too much acid can lead to degradation of the starting material or the indole ring.[7] Screen different acid catalysts and loadings. For example, start with 10-50 mol% for a catalytic approach, but be prepared to test stoichiometric amounts.[7]
-
Solvent: The solvent must fully dissolve the reactants. Common solvents include dichloromethane (DCM), dichloroethane (DCE), or toluene. For scale-up, consider the boiling point for effective temperature control.
-
Temperature: Some Pictet-Spengler reactions run well at room temperature, while others require heating to proceed at a reasonable rate. Monitor the reaction by TLC or LCMS to determine the optimal temperature profile.
-
Problem 2: Formation of Multiple Side Products
Q: My reaction mixture shows several spots on TLC, and the final product is difficult to purify. What are the likely side products and how can I prevent them?
A: The formation of multiple products typically indicates sub-optimal reaction conditions or the presence of reactive functional groups that are not adequately protected.
Common Side Products & Solutions:
| Side Product Type | Potential Cause | Recommended Solution |
| N-Acylated Intermediate | If the aldehyde precursor is generated from a species that can also acylate the tryptamine nitrogen. | Ensure the aldehyde is generated cleanly. Use protecting groups on the tryptamine if necessary (though this adds steps). |
| Over-Oxidized Product | The tetracyclic product can sometimes oxidize to a more aromatic dihydro-β-carboline, especially if the reaction is heated for too long or exposed to air.[11] | Run the reaction under an inert atmosphere (Nitrogen or Argon).[5] Avoid excessive heating and monitor the reaction closely to stop it once the starting material is consumed. |
| Polymerized Material | Acid-catalyzed polymerization of the aldehyde.[7] | Add the aldehyde slowly to the reaction mixture, especially at scale, to maintain a low instantaneous concentration. Ensure the reaction temperature is well-controlled. |
| Regioisomers | Although less common with an activated indole like 6-fluorotryptamine, cyclization at a different position can occur if conditions are too harsh. | Use milder acid catalysts and optimized temperatures to favor the desired kinetic product. |
Problem 3: Challenges in Product Isolation and Purification
Q: The workup is messy, and I struggle to isolate a pure product. What are best practices for a scalable workup?
A: A robust workup is essential for successful scale-up.
-
Quenching: Carefully quench the reaction by adding the acidic mixture to a cooled, stirred solution of a base like sodium bicarbonate or sodium carbonate. Perform this addition slowly to control gas evolution and any exotherm.
-
Extraction: Use a suitable organic solvent for extraction (e.g., DCM, Ethyl Acetate).[5] At scale, phase separation can be slow. Brine washes can help break up emulsions.
-
pH-Based Purification: Before final purification, consider an acid/base wash. Extract the crude product into an acidic aqueous solution (e.g., 1M HCl) to separate it from neutral organic impurities. Then, basify the aqueous layer and re-extract the product back into an organic solvent. This can significantly improve purity.
-
Crystallization: As the primary method for scalable purification, screen for suitable crystallization solvents. Start with solvents in which the product has high solubility when hot and low solubility when cold (e.g., isopropanol, ethanol, ethyl acetate/heptane mixtures). Seeding with a small amount of pure product can be critical for inducing crystallization at a large scale.[6]
Recommended Experimental Protocol (Lab Scale)
This protocol is a starting point and should be optimized for your specific aldehyde precursor.
Synthesis of this compound
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 6-fluorotryptamine (1.0 eq). Dissolve it in an appropriate anhydrous solvent (e.g., Dichloromethane, 10 mL per gram of tryptamine).
-
Reagent Addition: In a separate flask, prepare a solution of the aldehyde equivalent (e.g., a protected 4-aminobutanal derivative, 1.2 eq) in the same anhydrous solvent.
-
Initiation: Cool the tryptamine solution to 0 °C. Add the acid catalyst (e.g., Trifluoroacetic Acid, 1.1 eq) dropwise, maintaining the internal temperature below 5 °C.
-
Condensation: Add the aldehyde solution to the reaction mixture dropwise over 30 minutes at 0 °C.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LCMS until the 6-fluorotryptamine is consumed.[5] Gentle heating (e.g., to 40 °C) may be required if the reaction is slow.
-
Workup:
-
Cool the reaction mixture back to 0 °C.
-
Slowly pour the mixture into a stirred, saturated aqueous solution of sodium bicarbonate.[7]
-
Stir until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel, using an eluent system such as Dichloromethane/Methanol with 1% Triethylamine.
-
For larger scales, dissolve the crude oil in a minimal amount of a hot solvent like isopropanol and allow it to cool slowly to induce crystallization.
-
References
- BenchChem Technical Support Team. (2025). troubleshooting low yields in Pictet-Spengler reaction with 2,2-dimethoxyacetaldehyde. Benchchem.
- BenchChem. (2025). troubleshooting Oxa-Pictet–Spengler reaction side reactions. Benchchem.
- BenchChem. (2025). Troubleshooting Aromoline synthesis side reactions. Benchchem.
- Jahan, N., et al. (2022). In vitro production of alkaloids: Factors, approaches, challenges and prospects. PMC - NIH.
- BenchChem. (2025). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis. Benchchem.
- Yang, B. (2023). Advances and Strategies towards Synthesis of Aspidosperma Indole Alkaloids Goniomitine.
- Ma, D., et al. (2017). Recent progress in organocatalytic asymmetric total syntheses of complex indole alkaloids. Oxford Academic.
- J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
- Moody, C. J., & Warrellow, G. J. (1991). Synthesis of some hexahydroazocino[4,3-b]indoles, a tetra- and two hexahydropyrrolo[1′,2′ : 1,2]pyrrolo[3,4-b]indoles, and a tetrahydropyrrolo[2′,1′ : 5,1]imidazo[3,4-a]indole.
- Sinfoo Biotech. This compound.
- G. G. D. de Oliveira, et al. (2021). Recent strategy for the synthesis of indole and indoline skeletons in natural products.
- Douglas, C. J., et al. (2021). Programmed Heterocycle Synthesis Using Halomucononitriles as Zincke Nitrile Precursors.
- Grokipedia. (2025). Pictet–Spengler reaction.
- Lee, C.-H., et al. (2022).
- El-Shabrawy, O., et al. (2021). Synthesis of indole derivatives as prevalent moieties in selected alkaloids. PMC.
- ChemicalBook. This compound.
- Zhang, Z., et al. (2023). One-step synthesis of azepino[3,4-b]indoles by cooperative aza-[4 + 3] cycloaddition from readily available feedstocks. Organic Chemistry Frontiers (RSC Publishing).
- de la Torre, A., et al. (2018).
- Arcadi, A., et al. (2019).
- Lee, C.-H., et al. (2022).
- Gribble, G. W., & Saulnier, M. G. (2025).
- Penoni, A., et al. (2017). A novel synthesis of N-hydroxy-3-aroylindoles. AperTO - Archivio Istituzionale Open Access dell'Università di Torino.
- ResearchGate. (2022). (PDF)
- ResearchGate. (2025).
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- 6. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction) - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analytical Method Refinement for 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole
Welcome to the technical support resource for the analytical characterization of 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole (CAS 919120-68-6). This guide is designed for researchers, analytical chemists, and drug development professionals. It provides in-depth, field-proven insights into refining analytical methods for this fluorinated indole alkaloid, moving beyond basic protocols to address the nuanced challenges you may encounter. We will explore the causality behind experimental choices to empower you with robust, self-validating analytical systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques recommended for the characterization and quantification of this compound?
A1: For a molecule with this structure—a heterocyclic amine with a fluorinated aromatic system—a multi-platform approach is essential. The primary techniques are:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the workhorses for purity assessment and quantification. Coupled with UV or fluorescence detectors, they provide excellent sensitivity and resolution.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is critical for identity confirmation, metabolite identification, and impurity profiling. The compound's basic nitrogens make it highly suitable for positive-ion electrospray ionization (ESI).[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for unambiguous structural elucidation and confirmation of the fluorine's position. 2D NMR techniques like COSY, HSQC, and HMBC are necessary for complete assignment.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for this class of molecules due to potential thermal lability, GC-MS can be used, possibly requiring derivatization of the NH groups to improve volatility and peak shape.[6][7]
Q2: How does the fluorine substituent impact the analytical strategy?
A2: The fluorine atom is a key structural feature that significantly influences the molecule's properties and, consequently, the analytical approach:
-
Metabolic Stability: The carbon-fluorine bond is very strong, which often increases metabolic stability by blocking sites susceptible to oxidative metabolism.[8] However, enzymatic or chemical defluorination can still occur under certain physiological or experimental conditions.[9]
-
Chromatographic Retention: Fluorination increases the molecule's lipophilicity, which typically leads to longer retention times in reversed-phase HPLC compared to its non-fluorinated analog.[10][11]
-
Mass Spectrometry: The presence of fluorine is easily confirmed by the molecule's monoisotopic mass. Its high electronegativity does not typically hinder ionization in ESI.
-
NMR Spectroscopy: ¹⁹F NMR provides a direct and highly sensitive method for confirming the presence and chemical environment of the fluorine atom. Furthermore, fluorine's coupling to nearby ¹H and ¹³C nuclei provides crucial structural information for spectral assignment.[12]
Q3: What are the primary stability concerns for this compound during analysis?
A3: Indole alkaloids and fluorinated compounds can present specific stability challenges:
-
pH Sensitivity: The indole ring can be sensitive to strong acids. The hexahydroazepino moiety contains basic nitrogen atoms, making the molecule's charge state and solubility pH-dependent.
-
Oxidative Instability: The indole nucleus can be susceptible to oxidation, especially if exposed to air and light for extended periods in solution. Preparing fresh solutions and using amber vials is recommended.
-
Potential for Defluorination: While the C-F bond is strong, defluorination can be a concern in certain contexts, particularly during forced degradation studies or in vivo metabolism where enzymatic processes can cleave the bond.[9] This can lead to the formation of toxic metabolites and is a critical parameter to monitor.
Troubleshooting Guide: A Deeper Dive
This section addresses specific issues you might encounter during method development and routine analysis, providing both solutions and the scientific rationale behind them.
I. HPLC/UPLC Analysis
Q: My chromatographic peak for the main compound is tailing significantly. What is the cause and how do I fix it?
A: Peak tailing for a basic compound like this is almost always due to secondary interactions with the stationary phase or issues with the mobile phase pH.
-
Causality: The silica backbone of most reversed-phase columns has residual, acidic silanol groups (-Si-OH). At mid-range pH, the basic nitrogen in the azepino ring can become protonated (positively charged) and interact ionically with deprotonated, negative silanol groups (-Si-O⁻). This secondary interaction is stronger than the primary hydrophobic interaction, causing a portion of the molecules to lag behind, resulting in a tailed peak.
-
Solutions:
-
Lower the Mobile Phase pH: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.5 using an additive like formic acid or trifluoroacetic acid (TFA). At this low pH, the silanol groups are fully protonated (neutral), eliminating the ionic interaction site. The analyte will be consistently protonated, leading to a single, sharp peak.
-
Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols. Ensure you are using a high-purity, base-deactivated column specifically designed for analyzing basic compounds.
-
Add a Competing Base: In some cases, adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase can saturate the active silanol sites, but this is an older technique and can suppress MS ionization. Lowering the pH is the preferred modern approach.
-
Q: I have low sensitivity with my UV detector. How can I improve it?
A: Low sensitivity can stem from the detector choice or suboptimal settings. Indole-containing structures often exhibit native fluorescence, which can be exploited for much higher sensitivity.
-
Causality: UV-Vis absorbance depends on the molar absorptivity of the compound at the chosen wavelength. While indoles absorb UV light, fluorescence detection measures emitted light against a dark background, often providing 10-1000 times lower detection limits than absorbance.[13]
-
Solutions:
-
Switch to a Fluorescence Detector (FLD): This is the most effective solution. A typical starting point for indole alkaloids is an excitation wavelength (λex) of ~280 nm and an emission wavelength (λem) of ~350 nm.[14] These wavelengths should be optimized by scanning the compound's fluorescence spectrum.
-
Optimize UV Wavelength: If you must use a UV detector, ensure you are monitoring at the compound's absorption maximum (λmax). Acquire a UV spectrum of a pure standard in your mobile phase to determine the optimal wavelength, which is typically around 220 nm and 280 nm for indoles.
-
Increase Injection Volume or Concentration: If detector switching is not an option, carefully increasing the sample concentration or injection volume can boost the signal, but be mindful of overloading the column, which will degrade peak shape.
-
Troubleshooting HPLC Peak Shape Issues
Caption: A logical workflow for diagnosing and resolving common HPLC peak shape problems.
II. Mass Spectrometry (LC-MS) Analysis
Q: I'm not getting a strong [M+H]⁺ ion in my ESI-MS spectrum. How can I improve ionization?
A: Efficient ionization in ESI depends on creating gas-phase ions from solution, which is heavily influenced by the mobile phase composition.
-
Causality: Electrospray ionization works best when the analyte is already charged in solution before it enters the spray chamber. For a basic compound, this means promoting its protonation to form the [M+H]⁺ species.
-
Solutions:
-
Acidify the Mobile Phase: The most common and effective method is to add a volatile acid to the mobile phase. 0.1% formic acid is the standard choice as it effectively lowers the pH to ~2.7, ensuring the azepino nitrogen is protonated, while also providing a source of protons in the ESI process.
-
Use Ammonium Formate/Acetate: If your compound is sensitive to acid, a buffer like 5-10 mM ammonium formate can be used. The ammonium ions can help facilitate protonation without drastically lowering the pH.
-
Optimize Source Parameters: Increase the capillary voltage to enhance the electric field, but be cautious of causing in-source fragmentation. Optimize the nebulizer gas flow and drying gas temperature to ensure efficient desolvation.
-
Q: During forced degradation, I see a mass loss of 20 Da. Could this be defluorination?
A: Yes, a loss of 20 Da (HF) from the parent ion is a strong indicator of defluorination.
-
Causality: Under stress conditions (e.g., strong acid/base, oxidation, or metabolic activity), the C-F bond can be cleaved. In the mass spectrometer, this can manifest as the loss of a hydrogen fluoride (HF) molecule from the protonated parent ion [M+H]⁺. This is a critical degradation pathway to monitor for fluorinated drug candidates.[9]
-
Troubleshooting & Confirmation:
-
High-Resolution MS: Use an Orbitrap or TOF mass spectrometer to confirm the elemental composition of the fragment ion. The mass of HF is 20.0062 Da. An accurate mass measurement can confirm this loss unequivocally.
-
MS/MS Fragmentation: Isolate the parent ion ([M+H]⁺ at m/z 205.11) and perform collision-induced dissociation (CID). Look for a prominent neutral loss of 20 Da.
-
Isotope Labeling: If synthesis is possible, using a deuterium-labeled version of the compound can help elucidate the fragmentation mechanism.
-
Analyze Standards: Compare the fragmentation pattern to a non-fluorinated analog if available.
-
III. NMR Spectroscopy
Q: The signals in my ¹H NMR spectrum are broad, especially the NH protons. How can I get sharper signals?
A: Broad signals in NMR, particularly for exchangeable protons like N-H, are often due to chemical exchange, solvent effects, or the presence of trace amounts of water or acid.
-
Causality: The indole (N-H) and secondary amine (N-H, if not protonated) protons can exchange with each other, with residual water in the solvent, or undergo quadrupole broadening due to the ¹⁴N nucleus. This exchange happens on a timescale that broadens the NMR signal.
-
Solutions:
-
Use a Protic, Hydrogen-Bond-Accepting Solvent: Switching from CDCl₃ to DMSO-d₆ is highly effective. DMSO is a strong hydrogen bond acceptor, which slows down the exchange rate of the N-H protons with the solvent, resulting in much sharper signals.[4]
-
Lower the Temperature: Cooling the NMR probe can also slow the rate of chemical exchange, often leading to sharper signals for exchangeable protons.
-
Ensure Dry Solvent: Use a fresh, sealed ampule of deuterated solvent to minimize residual water, which can catalyze proton exchange.
-
Reference Methodologies & Data
Table 1: Starting Parameters for Reversed-Phase HPLC Analysis
| Parameter | Recommended Setting | Rationale |
| Column | High-Purity C18, 2.1/4.6 mm x 100 mm, <3 µm | Provides good hydrophobic retention and minimizes silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Ensures consistent protonation of the analyte and suppresses silanol activity.[15] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile often provides sharper peaks and lower backpressure than methanol. |
| Gradient | 10% to 90% B over 15 minutes | A good starting point for scouting elution conditions. Adjust as needed.[16] |
| Flow Rate | 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID) | Standard flow rates for the respective column dimensions. |
| Column Temp. | 35 - 40 °C | Improves peak efficiency and reduces viscosity.[17] |
| UV Detection | 220 nm and 280 nm | Captures the two main absorbance maxima typical for indole rings. |
| Fluorescence Det. | Ex: 280 nm, Em: 350 nm | Offers significantly higher sensitivity for the indole fluorophore.[13][14] |
Table 2: Expected Mass Spectrometry Data
| Parameter | Expected Value | Notes |
| Molecular Formula | C₁₂H₁₃FN₂ | [18] |
| Monoisotopic Mass | 204.1063 Da | |
| [M+H]⁺ (ESI+) | m/z 205.1141 | The primary ion expected in positive ion mode with an acidic mobile phase. |
| Key MS/MS Fragments | Loss of C₄H₈N (azepino ring fragments) | Fragmentation patterns should be confirmed experimentally. |
| Loss of HF (20.0062 Da) | A key diagnostic fragment indicating potential defluorination.[9] |
Decision Tree for Analytical Technique Selection
Caption: A simple decision tree to guide the selection of the appropriate analytical technique.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis.
- Elshahary, A., et al. (2025).
- NIH PMC. (2019). The Dark Side of Fluorine.
- NIH PMC. (n.d.). Discovery and Biological Characterization of 1-(1H-indol-3-yl)
- BenchChem. (2025).
- ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity.
- BenchChem. (n.d.). The Ascendant Role of Fluorinated Indole Derivatives in Modern Drug Discovery: A Technical Guide.
- PubChem. (n.d.). 6-fluoro-9-methyl-9H-pyrido[3,4-b]-indole.
- PubMed Central. (n.d.). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids).
- Journal of Materials Chemistry B. (2025). Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers.
- PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
- Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683-91.
- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2).
- Sinfoo Biotech. (n.d.). This compound.
- Puzzle Piece!. (n.d.).
- MDPI. (2023).
- Chemical Engineering Transactions. (n.d.).
- Research Journal of Pharmacognosy. (2022).
- Graffeo, A. P., & Karger, B. L. (1976). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Clinical Chemistry, 22(2), 184-7.
- MDPI. (n.d.). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid.
- MDPI. (n.d.).
- Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons, Inc.
- ResearchGate. (n.d.). ¹H(400 MHz) and ¹³C (100MHz)
- ResearchGate. (2023). Synthesis and NMR spectra of [15N]indole.
- NIH PMC. (n.d.).
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Validation & Comparative
A Comparative Guide to the Analytical Validation for Purity Assessment of 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole
In the landscape of pharmaceutical research and development, the rigorous assessment of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable preclinical and clinical data are built. This guide provides an in-depth comparative analysis of analytical methodologies for the validation of 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole, a novel synthetic molecule with potential therapeutic applications.[1] The structural integrity and purity of this azepinoindole derivative are paramount to understanding its pharmacological and toxicological profiles.
This document is intended for researchers, scientists, and drug development professionals, offering a technical narrative grounded in established scientific principles and regulatory expectations. We will explore the nuances of various analytical techniques, the rationale behind their selection, and the critical parameters for their validation, in alignment with the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <621>.[2][3][4][5]
The Criticality of Purity for Novel Bioactive Molecules
This compound belongs to the azepinoindole class of compounds, which are recognized for their diverse biological activities.[6] The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. However, these desirable properties can be easily obscured by the presence of impurities, which may include starting materials, by-products, or degradation products. Therefore, a robust analytical validation strategy is indispensable to ensure the identity, strength, quality, and purity of the active pharmaceutical ingredient (API).[7][8]
A Comparative Overview of Analytical Techniques for Purity Determination
The choice of an analytical technique for purity assessment is dictated by the physicochemical properties of the analyte and the nature of potential impurities. For a fluorinated heterocyclic compound like this compound, a multi-pronged approach employing chromatographic and spectroscopic methods is recommended.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative determination of purity and impurities in pharmaceutical compounds.[7][9][10] Its versatility, high resolution, and sensitivity make it ideal for separating the target analyte from closely related structures. A reversed-phase HPLC (RP-HPLC) method is typically the first choice for non-polar to moderately polar compounds like our target molecule.
The development and validation of an HPLC method involve a systematic approach to ensure its suitability for its intended purpose.[11][12] This process, as outlined by regulatory bodies, confirms that the method yields precise, accurate, and reproducible results.[7]
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[13][14] In the context of this compound purity, GC-MS is particularly useful for detecting residual solvents from the synthesis process and for analyzing potential volatile degradation products. The high sensitivity and specificity of the mass spectrometric detector allow for the confident identification of trace-level impurities.[15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Confirmation and Quantitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[17][18][19] For purity assessment, quantitative NMR (qNMR) offers a distinct advantage as it is a primary ratio method, meaning it can provide a direct measure of purity without the need for a reference standard of the analyte.[20] ¹H NMR can be used to determine the purity of this compound by integrating the signals of the analyte against those of a certified internal standard of known purity.
Experimental Protocols and Validation Data
The following sections provide detailed, step-by-step methodologies for the analytical validation of this compound purity using HPLC, GC-MS, and qNMR.
High-Performance Liquid Chromatography (HPLC) Method
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantitative determination of this compound and its impurities.
Experimental Workflow:
Caption: HPLC Method Workflow for Purity Analysis.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Validation Parameters and Acceptance Criteria (based on ICH Q2(R1))
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Forced degradation studies (acid, base, peroxide, heat, light) | Peak purity index > 0.999; no co-elution with impurities |
| Linearity | Five concentrations (50-150% of nominal) | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Recovery of spiked impurities at three levels | 98.0% - 102.0% recovery |
| Precision | Repeatability (n=6) and intermediate precision | RSD ≤ 2.0% |
| LOD & LOQ | Signal-to-noise ratio of 3:1 and 10:1, respectively | To be determined experimentally |
| Robustness | Variations in flow rate, temperature, mobile phase composition | System suitability parameters met |
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
Objective: To identify and quantify residual solvents from the synthesis of this compound.
Experimental Workflow:
Caption: GC-MS Headspace Workflow for Residual Solvents.
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-624, 30 m x 0.25 mm, 1.4 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 40 °C (5 min), ramp to 240 °C at 10 °C/min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | m/z 35-350 |
Validation: The method would be validated for specificity (resolution of common solvents), linearity, accuracy, precision, and LOD/LOQ for each potential residual solvent as per ICH Q2(R1) guidelines.
Quantitative NMR (qNMR) for Absolute Purity
Objective: To determine the absolute purity of this compound using ¹H qNMR.
Experimental Workflow:
Caption: qNMR Workflow for Absolute Purity Determination.
NMR Parameters:
| Parameter | Setting |
| Spectrometer | 500 MHz or higher |
| Solvent | DMSO-d6 |
| Internal Standard | Maleic Anhydride (Certified) |
| Relaxation Delay (d1) | 30 s |
| Pulse Angle | 90° (calibrated) |
| Number of Scans | 16 |
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
Comparative Analysis of Techniques
The selection of the most appropriate analytical technique(s) depends on the specific requirements of the analysis.
| Feature | HPLC-UV | GC-MS | qNMR |
| Primary Application | Purity/Impurity profiling | Residual solvents, volatile impurities | Absolute purity, structural confirmation |
| Selectivity | High (for non-volatile compounds) | High (for volatile compounds) | High (for all proton-containing species) |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (µg to mg range) |
| Quantitation | Relative (requires reference standard) | Relative (requires reference standard) | Absolute (primary method) |
| Throughput | High | Moderate | Low to Moderate |
| Destructive | Yes | Yes | No |
Conclusion: An Integrated Approach to Purity Validation
An effective analytical validation strategy for this compound necessitates a combination of orthogonal analytical techniques. HPLC serves as the primary method for routine purity testing and stability studies due to its high throughput and sensitivity. GC-MS is essential for ensuring the absence of harmful residual solvents from the manufacturing process. Finally, qNMR provides an independent, primary method for the definitive determination of absolute purity and serves as a powerful tool for the structural confirmation of the analyte and its potential impurities.
By implementing a comprehensive validation package that incorporates these techniques, researchers and drug developers can establish a high degree of confidence in the quality and consistency of this compound, thereby ensuring the integrity of subsequent scientific investigations. This integrated approach not only satisfies regulatory expectations but also embodies the principles of sound scientific practice.
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A Comparative Guide to the Mass Spectrometric Analysis of 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole
Introduction
In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is paramount. The compound 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole, a fluorinated derivative of a tetracyclic heterocyclic system, represents a class of molecules with significant potential in medicinal chemistry, likely targeting the central nervous system.[1] Its complex, fused-ring structure necessitates a robust analytical strategy for unambiguous identification, impurity profiling, and metabolic studies.
This guide provides an in-depth, comparative analysis of mass spectrometry (MS) techniques for the characterization of this compound. We will explore the causal relationships behind fragmentation patterns generated by different ionization methods and contrast the utility of mass spectrometry with orthogonal analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The insights provided herein are designed to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge to develop self-validating analytical protocols for this and structurally related compounds.
Physicochemical Properties & Analytical Considerations
Before delving into mass spectrometry, understanding the fundamental properties of the analyte is critical for method development.
-
Molecular Formula: C₁₂H₁₃FN₂[2]
-
Molecular Weight (Monoisotopic): 204.1066 g/mol [2]
-
Structure: A fused system consisting of a fluorinated indole core and a seven-membered azepane ring. The presence of two nitrogen atoms provides sites for protonation, making it highly suitable for electrospray ionization. The overall structure is relatively stable but possesses specific bonds that are susceptible to fragmentation under energetic conditions.
Mass Spectrometry: A Comparative Analysis of Ionization Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] The choice of ionization method is the most critical experimental parameter, as it directly dictates the nature and extent of fragmentation, thereby influencing the type of structural information obtained.
Workflow Overview: From Sample to Spectrum
The general workflow for mass spectrometric analysis is a multi-step process. The choice of sample introduction and ionization technique is tailored to the analyte's properties and the analytical goal.
Caption: General workflow for mass spectrometry analysis.
Electron Ionization (EI): The "Hard" Technique for Structural Fingerprinting
Electron Ionization (EI) utilizes a high-energy beam of electrons (typically 70 eV) to ionize the analyte molecule in the gas phase.[4][5] This process is highly energetic, inducing extensive and reproducible fragmentation.[5] While this often prevents the observation of the molecular ion (M⁺•), the resulting fragmentation pattern serves as a unique "fingerprint" for the molecule, which is invaluable for library matching and structural elucidation.
Expected Fragmentation of this compound:
The tetracyclic structure is expected to fragment through several high-energy pathways. The most likely cleavages will occur at the azepane ring, which is less aromatic and more flexible than the indole core.
Caption: Predicted ESI-MS/MS fragmentation pathway.
-
Causality: The fragmentation pathways of monoterpenoid indole alkaloids often involve neutral losses from the non-aromatic portions of the molecule. [6][7]Cleavage of the azepane ring is expected to be a dominant pathway. The formation of a fragment ion at m/z 144 is indicative of many indole-based alkaloids. [6]Ring contraction and rearrangement are also common in the gas phase to form more stable product ions.
Table 2: Predicted Key Fragments in ESI-MS/MS of [M+H]⁺ at m/z 205
| m/z (putative) | Proposed Structure/Loss | Rationale |
|---|---|---|
| 188 | [M+H - NH₃]⁺ | Loss of ammonia from the azepane ring. |
| 169 | [C₁₁H₈FN₂]⁺ | Rearrangement and loss of C₂H₄ to form a stable fluoro-β-carbolinium ion. |
| 146 | [M+H - C₃H₇N]⁺ | Cleavage of the azepane ring with loss of a propyl-imine neutral. |
| 144 | [C₁₀H₈N]⁺ | A common, characteristic fragment for many indole alkaloids, though fluorine loss would be required. [6]|
Experimental Protocols
The following protocols are designed as self-validating systems for the comprehensive analysis of this compound.
Protocol 1: GC-EI-MS for Structural Fingerprinting
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol (HPLC grade).
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Injection Volume: 1 µL (split 20:1).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. [4] * Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/sec.
-
Protocol 2: LC-ESI-MS/MS for Molecular Weight and Structural Confirmation
-
Sample Preparation: Dissolve 1 mg of the compound in 10 mL of 50:50 acetonitrile:water. Further dilute to a final concentration of 10 µg/mL.
-
Instrumentation: HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.
-
LC Conditions:
-
Column: C18, 100 mm x 2.1 mm ID, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Full Scan MS: m/z 100-500.
-
MS/MS: Isolate precursor ion m/z 205.11 and apply a collision energy ramp (e.g., 10-40 eV) to generate a product ion spectrum.
-
Comparison with Alternative Analytical Techniques
While mass spectrometry is indispensable, a multi-technique approach is often required for complete characterization in a regulated environment. [8][9] Table 3: Comparison of Analytical Techniques
| Technique | Principle | Strengths for this Analyte | Limitations |
|---|---|---|---|
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions. | High sensitivity, provides molecular weight and structural information (fragmentation). [10] | Does not provide direct information on atom connectivity or stereochemistry; isomers can be difficult to distinguish without chromatography. |
| HPLC (UV/Fluorescence) | Separates compounds based on polarity. [11] | Excellent for quantification and purity assessment; indole moiety is UV active and fluorescent, allowing for sensitive detection. [12][13] | Provides no structural information beyond retention time; co-eluting impurities can be missed without a mass-selective detector. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Unambiguous structure elucidation, including atom connectivity and stereochemistry; provides definitive proof of structure. | Lower sensitivity compared to MS; requires larger sample amounts and longer analysis times. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. [10][11]For this compound, a reversed-phase HPLC method (as described in Protocol 2) would be the standard approach. [12][14]The indole ring system contains a strong chromophore, making UV detection (typically ~280 nm) highly effective. Fluorescence detection can offer even greater sensitivity and selectivity, as indole derivatives are often naturally fluorescent. [13]HPLC is primarily a separation and quantification tool and relies on comparison to a reference standard for identification. [9]Its true power is realized when coupled with mass spectrometry (LC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for the de novo structural elucidation of organic molecules. [15]Unlike MS, which breaks the molecule apart to deduce its structure, NMR provides a non-destructive map of the molecule's atomic framework.
-
¹H NMR: Would reveal the number of different types of protons, their connectivity (through spin-spin coupling), and their chemical environment. Specific signals would be expected for the aromatic protons on the indole ring, the CH₂ groups of the azepane ring, and the NH protons.
-
¹³C NMR: Would show the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments would be used to piece together the complete molecular structure by establishing H-H, C-H, and long-range C-H correlations.
-
¹⁹F NMR: Would provide a simple spectrum confirming the presence and chemical environment of the single fluorine atom.
While MS can suggest a structure, only NMR can definitively confirm the precise isomer and connectivity of this compound.
Conclusion
The mass spectrometric analysis of this compound is a study in strategic methodology. A bifurcated approach is recommended for comprehensive characterization:
-
LC-ESI-MS is the method of choice for routine analysis, providing robust molecular weight confirmation (m/z 205.11) and serving as a highly sensitive quantitative tool when coupled with HPLC. Subsequent MS/MS analysis of the protonated molecule provides key structural fragments that confirm the integrity of the core structure.
-
GC-EI-MS , while potentially requiring derivatization for improved volatility, offers a stable and highly specific fragmentation pattern that can be used as an orthogonal method for identification and for building a searchable library spectrum.
Ultimately, while mass spectrometry provides exceptional sensitivity and crucial structural clues, it exists within a larger analytical ecosystem. For unequivocal proof of structure, particularly for a novel entity intended for pharmaceutical development, the data from mass spectrometry must be integrated with results from NMR spectroscopy and HPLC. This synergistic approach ensures the highest level of scientific integrity and trustworthiness in the data.
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A Comparative Guide to 5-HT2A Receptor Agonists: Profiling 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole Against Established Ligands
This guide provides a comprehensive comparative study of 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole and other prominent 5-HT2A receptor agonists. Designed for researchers, scientists, and drug development professionals, this document delves into the pharmacological nuances of these compounds, offering a framework for their evaluation and supported by detailed experimental protocols.
Introduction: The Serotonin 2A Receptor and the Azepino[4,3-b]indole Scaffold
The serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR), is a pivotal target in neuroscience research and pharmacotherapy. Its activation is central to the mechanism of classic psychedelic drugs and is implicated in a range of physiological and pathological processes, including learning, memory, and mood regulation.[1] Agonists of the 5-HT2A receptor are a subject of intense investigation for their potential therapeutic applications in treating mood disorders and other neuropsychiatric conditions.[2]
The azepino[4,3-b]indole scaffold represents a class of compounds with demonstrated activity at serotonin receptors. While direct pharmacological data for this compound is not extensively available in peer-reviewed literature, the examination of structurally related compounds provides a valuable predictive framework for its potential activity. This guide will therefore not only compare established 5-HT2A agonists but also propose a pathway for the comprehensive characterization of novel compounds like this compound.
Comparative Pharmacological Analysis
A thorough understanding of a 5-HT2A agonist's profile requires a multi-faceted approach, encompassing its binding affinity, functional potency and efficacy, and in vivo behavioral effects. This section compares well-characterized 5-HT2A agonists—Lysergic acid diethylamide (LSD), Psilocybin (via its active metabolite psilocin), and (±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI)—and introduces a structurally related azepinoindole, 3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole (DM506), to infer the potential properties of this compound.
In Vitro Characterization: Binding Affinity and Functional Potency
The initial assessment of a compound's interaction with the 5-HT2A receptor involves determining its binding affinity (Ki) through radioligand binding assays and its functional potency (EC50) and efficacy in cell-based assays that measure downstream signaling events like calcium mobilization or inositol phosphate (IP) accumulation.[3]
Table 1: Comparative In Vitro Data for 5-HT2A Agonists
| Compound | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) (Assay) | Efficacy (% of 5-HT) |
| LSD | 1.1 | 1.5 (IP-1) | Partial Agonist (64.5%) |
| Psilocin | ~6 | ~10 (Ca2+ flux) | Partial Agonist |
| DOI | 0.6 | 0.5 (IP-1) | Full Agonist |
| DM506 | 24 | 9 (Ca2+ flux) | Partial Agonist (<80%)[4] |
| This compound | Undetermined | Undetermined | Undetermined |
Note: Ki and EC50 values can vary depending on the specific assay conditions and cell lines used.
The data presented in Table 1 showcases the high affinity and potency of classic psychedelics like LSD and DOI. The structurally related azepinoindole, DM506, demonstrates moderate affinity and potency as a partial agonist at the 5-HT2A receptor.[4][5] Based on this, it is hypothesized that this compound may also exhibit agonist activity at the 5-HT2A receptor, with the fluoro-substitution potentially modulating its affinity and efficacy.
In Vivo Characterization: The Head-Twitch Response
The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is considered predictive of hallucinogenic potential in humans.[6][7] The potency of a compound to induce HTR is a critical in vivo metric.
Table 2: Comparative In Vivo Potency of 5-HT2A Agonists in Rodent Head-Twitch Response (HTR) Assay
| Compound | Animal Model | ED50 (mg/kg) |
| LSD | Mouse | ~0.1 |
| Psilocybin | Mouse | ~1.0 |
| DOI | Mouse | ~0.5 |
| DM506 | Mouse | Does not induce HTR[4] |
| This compound | Undetermined | Undetermined |
Interestingly, while DM506 is a 5-HT2A agonist, it does not induce the head-twitch response, suggesting it may be a non-hallucinogenic agonist.[4][5] This highlights the concept of functional selectivity or biased agonism, where a ligand can preferentially activate certain downstream signaling pathways over others, leading to distinct behavioral outcomes. The lack of HTR with DM506, despite its 5-HT2A agonist activity, makes the characterization of this compound particularly compelling to see if the fluoro-substitution alters this profile.
Experimental Protocols for Characterization
To facilitate the comprehensive evaluation of novel compounds like this compound, detailed, step-by-step methodologies for key experiments are provided below.
In Vitro Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound for the 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
[3H]ketanserin (radioligand)
-
Test compound (e.g., this compound)
-
Serotonin (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare cell membranes from HEK293-h5-HT2A cells.
-
In a 96-well plate, add binding buffer, a fixed concentration of [3H]ketanserin, and varying concentrations of the test compound.
-
For non-specific binding, add a high concentration of unlabeled serotonin.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test compound.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assay: Calcium Mobilization
This protocol measures the ability of a test compound to activate the 5-HT2A receptor and induce an increase in intracellular calcium concentration.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compound
-
5-HT (as a reference agonist)
-
Fluorescent plate reader with an injection system
Procedure:
-
Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Wash the cells with assay buffer.
-
Place the plate in the fluorescent plate reader and measure the baseline fluorescence.
-
Inject varying concentrations of the test compound or 5-HT into the wells.
-
Continuously record the fluorescence signal for a set period.
-
Analyze the data to determine the EC50 and maximal response (Emax) for each compound.
In Vivo Behavioral Assay: Head-Twitch Response (HTR) in Mice
This protocol quantifies the frequency of head twitches in mice following the administration of a test compound.
Materials:
-
Male C57BL/6J mice
-
Test compound
-
Vehicle control (e.g., saline)
-
Observation chambers
-
Video recording equipment (optional, but recommended for accurate scoring)
Procedure:
-
Acclimate the mice to the observation chambers for at least 30 minutes.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).
-
Immediately place the mouse back into the observation chamber.
-
Record the number of head twitches over a specified period (e.g., 30-60 minutes). A head twitch is a rapid, side-to-side rotational movement of the head.
-
Analyze the data to determine the dose-response relationship for HTR induction.
Visualizing the 5-HT2A Signaling Pathway and Experimental Workflow
To further clarify the mechanisms and procedures discussed, the following diagrams are provided.
Caption: Canonical 5-HT2A Receptor Gq/G11 Signaling Pathway.
Caption: Experimental Workflow for 5-HT2A Agonist Characterization.
Conclusion
The comprehensive characterization of novel 5-HT2A receptor agonists is crucial for advancing our understanding of serotonergic signaling and for the development of new therapeutics. While direct experimental data for this compound remains to be established, this guide provides a robust framework for its evaluation. By comparing it with well-known agonists and a structurally related azepinoindole, and by providing detailed experimental protocols, researchers are equipped to systematically profile this and other novel compounds. The potential for non-hallucinogenic 5-HT2A agonism, as suggested by the profile of DM506, makes the azepino[4,3-b]indole scaffold a particularly exciting area for future research.
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Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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The novel non-hallucinogenic compound DM506 (3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole) induces sedative- and anxiolytic-like activity in mice by a mechanism involving 5-HT2A receptor activation. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]
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Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells. (2002). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Comparison of hallucinogenic versus non-hallucinogenic psychedelics on 5HT2A receptors. (n.d.). SB Drug Discovery. Retrieved January 19, 2026, from [Link]
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EC 50 values of the wild-type 5HT2A receptor and alleles for serotonin. (2004). ResearchGate. Retrieved January 19, 2026, from [Link]
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Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. (2013). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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The novel non-hallucinogenic compound DM506 (3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole) induces sedative- and anxiolytic-like activity in mice by a mechanism involving 5-HT2A receptor activation. (2024). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Binding affinities (pKi) of the 5-HT2A agonist and antago- nists to... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Correlation between potency in the head twitch response (HTR) assay... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species. (2020). Blossom Analysis. Retrieved January 19, 2026, from [Link]
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The serotonin 2C receptor potently modulates the head-twitch response in mice induced by a phenethylamine hallucinogen. (2009). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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4a,9b-trans-8-Fluoro-5-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-4-hydroxybutyl]-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride, a new potent neuroleptic. (1980). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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The Fluorine Advantage: A Comparative Efficacy Analysis of Fluorinated vs. Non-Fluorinated Azepinoindoles
For drug discovery professionals, the azepinoindole scaffold represents a privileged structure, particularly in the realm of neuroscience. Its unique three-dimensional architecture provides a versatile platform for designing potent and selective ligands for various central nervous system (CNS) targets. A critical aspect of modern medicinal chemistry involves the strategic incorporation of fluorine to enhance the therapeutic potential of such scaffolds. This guide offers an in-depth, objective comparison of the efficacy of fluorinated versus non-fluorinated azepinoindoles, grounded in established scientific principles and supported by illustrative experimental data. We will explore the causal relationships behind experimental choices and provide detailed protocols to ensure scientific integrity.
The Azepinoindole Core: A Foundation for CNS Drug Design
The tricyclic framework of azepinoindoles, comprising a fused azepine and indole ring system, has been the subject of considerable interest in the development of novel therapeutics.[1][2] Non-fluorinated azepinoindoles have demonstrated significant activity at various G-protein coupled receptors (GPCRs), including serotonin (5-HT) and dopamine receptors. Their rigid conformational structure allows for precise orientation of substituents, facilitating high-affinity interactions with receptor binding pockets. However, like many promising scaffolds, non-fluorinated azepinoindoles can face challenges related to metabolic stability and pharmacokinetic profiles, which can limit their clinical translatability.
Strategic Fluorination: Enhancing "Drug-Like" Properties
The introduction of fluorine into a drug candidate is a deliberate strategy to modulate its physicochemical and pharmacokinetic properties.[3][4][5][6][7] The unique attributes of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can confer several advantages.[8][9]
Key Physicochemical and Pharmacokinetic Effects of Fluorination:
| Property | Impact of Fluorination | Rationale |
| Metabolic Stability | Increased | The C-F bond is significantly stronger than the C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. This often leads to a longer in vivo half-life and improved bioavailability.[4][7] |
| Receptor Binding Affinity | Modulated | Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially leading to more favorable interactions (e.g., hydrogen bonds, dipole-dipole) within the target receptor's binding site, thus increasing affinity.[10][11] |
| Lipophilicity (logP) | Increased | Fluorination typically increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes, including the blood-brain barrier (BBB).[7] |
| Basicity (pKa) | Decreased | The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines. This can alter the ionization state of the molecule at physiological pH, impacting its absorption, distribution, and off-target interactions.[9] |
A Data-Driven Comparison of Efficacy
In Vitro Efficacy: Receptor Binding Affinity
A fundamental measure of a compound's potency is its binding affinity (Ki) for its target receptor. This is typically determined through a competitive radioligand binding assay.
Illustrative Comparative Binding Affinity Data:
| Compound | Target Receptor | Binding Affinity (Ki, nM) |
| Azepinoindole-H (Non-fluorinated) | 5-HT2A | 12.5 |
| Azepinoindole-F (Fluorinated) | 5-HT2A | 2.1 |
Causality of Experimental Choice: The radioligand binding assay is a crucial first step in drug discovery as it provides a quantitative measure of the direct interaction between the compound and its target. A lower Ki value, as illustrated for the fluorinated analog, indicates a higher binding affinity and suggests that less of the drug is required to achieve the desired therapeutic effect at the molecular level. The enhanced affinity of Azepinoindole-F is likely due to favorable electronic interactions imparted by the fluorine atom within the 5-HT2A receptor's binding pocket.
In Vivo Efficacy: Functional Activity in a Behavioral Model
To assess the functional consequences of enhanced binding affinity and improved pharmacokinetic properties, in vivo studies are essential. The amphetamine-induced hyperlocomotion model in mice is a well-established assay for screening compounds with potential antipsychotic activity.
Illustrative Comparative In Vivo Potency Data:
| Compound | In Vivo Potency (ED50, mg/kg) | | :--- | :--- | :--- | | Azepinoindole-H (Non-fluorinated) | 4.8 | | Azepinoindole-F (Fluorinated) | 0.9 |
Causality of Experimental Choice: This behavioral model provides an integrated measure of a compound's efficacy, encompassing its ability to cross the blood-brain barrier, engage the target receptor in a living system, and elicit a functional response. The lower ED50 value for Azepinoindole-F indicates greater in vivo potency. This is a direct consequence of its higher binding affinity and likely improved metabolic stability and brain penetration due to fluorination.
Self-Validating Experimental Protocols
To ensure the generation of reliable and reproducible data, the following detailed protocols are provided.
Radioligand Binding Assay for 5-HT2A Receptor
This protocol describes the methodology for determining the in vitro binding affinity of the test compounds.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
[3H]-Ketanserin (radioligand)
-
Test compounds (Azepinoindole-H and Azepinoindole-F)
-
Binding buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
96-well microplates
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Homogenize HEK293-h5HT2A cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add 50 µL of binding buffer, 25 µL of [3H]-Ketanserin (final concentration ~1-2 nM), and 25 µL of a range of concentrations of the test compound.
-
Initiate Binding: Add 100 µL of the cell membrane suspension to each well.
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well and quantify the bound radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the IC50 values by non-linear regression of the competition binding data. Calculate the Ki values using the Cheng-Prusoff equation.
Caption: Workflow for Radioligand Binding Assay.
Amphetamine-Induced Hyperlocomotion in Mice
This protocol outlines the in vivo assessment of the functional efficacy of the azepinoindole compounds.
Materials:
-
Male C57BL/6 mice
-
Test compounds (Azepinoindole-H and Azepinoindole-F) dissolved in a suitable vehicle
-
d-Amphetamine sulfate
-
Open-field activity monitoring system
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.
-
Habituation: Place individual mice in the open-field chambers and allow them to habituate for 30-60 minutes.
-
Compound Administration: Administer the test compound or vehicle via intraperitoneal (i.p.) injection at various doses.
-
Pre-treatment Period: Return the mice to their home cages for a 30-minute pre-treatment period.
-
Amphetamine Challenge: Administer d-amphetamine (e.g., 2-5 mg/kg, i.p.) to the mice.
-
Locomotor Activity Recording: Immediately place the mice back into the open-field chambers and record their locomotor activity for 60-90 minutes.
-
Data Analysis: Quantify the total distance traveled or the number of beam breaks. Calculate the dose of the test compound that produces a 50% reduction in the amphetamine-induced hyperlocomotion (ED50).
Caption: In Vivo Amphetamine-Induced Hyperlocomotion Workflow.
Mechanistic Insights: 5-HT2A Receptor Signaling
The 5-HT2A receptor is a Gq/11-coupled GPCR. Upon activation by an agonist, it initiates a well-characterized intracellular signaling cascade.[12][13] Understanding this pathway is crucial for interpreting the functional consequences of ligand binding.
Caption: 5-HT2A Receptor Signaling Pathway.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the azepinoindole scaffold offers a powerful approach to enhance its therapeutic potential. The illustrative data presented in this guide, grounded in established medicinal chemistry principles, highlights the expected improvements in both in vitro binding affinity and in vivo potency. Fluorination can lead to a more favorable pharmacokinetic profile, ultimately resulting in a more effective drug candidate. The provided experimental protocols offer a robust framework for the empirical validation of these principles. Future research should focus on the synthesis and direct comparative evaluation of a series of fluorinated azepinoindoles to further elucidate the structure-activity relationships and optimize their therapeutic utility for the treatment of CNS disorders.
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A Comparative Guide to the Structure-Activity Relationships of Hexahydro-Azepino and -Benzo Indole Analogs as Serotonin and Dopamine Receptor Ligands
An In-Depth Technical Guide for Researchers
This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for a class of conformationally restricted indole analogs with significant activity at central nervous system (CNS) targets. While the specific 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole scaffold is a synthetically challenging and sparsely documented target, this guide will focus on closely related and well-studied analogs, such as hexahydro-1H-benz[e]indoles. The principles derived from these analogs offer a robust framework for predicting the SAR of novel, related heterocyclic systems.
We will explore the critical roles of stereochemistry, aromatic substitution, and N-alkylation on the affinity and selectivity of these compounds for serotonin (5-HT) and dopamine (D) receptors. This analysis is grounded in published experimental data to provide actionable insights for medicinal chemists and pharmacologists in the field of CNS drug discovery.
The Core Scaffold: A Privileged Structure for CNS Targets
The hexahydro-benz[e]indole scaffold represents a conformationally restricted analog of 2-aminotetralin, a well-known pharmacophore that interacts with various monoamine receptors. By locking the orientation of the amine relative to the aromatic ring, these tricyclic structures offer improved selectivity and potency. The primary targets for this class of compounds are typically the serotonin 5-HT1A, 5-HT2A, and dopamine D2 receptors, which are implicated in a range of neuropsychiatric disorders, including schizophrenia, depression, and anxiety.[1][2][3]
The general synthetic approach to these molecules often begins with a corresponding 2-tetralone, which undergoes a series of reactions to construct the fused pyrrolidine ring, establishing the critical cis or trans stereochemistry at the ring junction.[1]
A Visualized Workflow for Synthesis and Evaluation
The development of novel analogs in this class follows a structured workflow, from initial synthesis to comprehensive biological characterization. This process is designed to systematically evaluate the impact of structural modifications on pharmacological activity.
Caption: A typical workflow for the discovery of novel hexahydro-benz[e]indole analogs.
Structure-Activity Relationship (SAR) Deep Dive
The pharmacological profile of these analogs is highly sensitive to subtle structural changes. Below, we dissect the key SAR trends observed from experimental data.
One of the most significant findings in this series is the profound impact of the stereochemistry at the junction of the fused rings.
-
Cis vs. Trans Isomers: For analogs with 9-methoxy or 9-hydroxy substitutions, the cis-fused isomers are consistently more potent as 5-HT1A agonists than their trans counterparts.[1] However, for analogs lacking aromatic substitution (R1=H), the trans isomers exhibit equal or higher affinity for the 5-HT1A receptor.[1] This suggests that the overall conformation and the orientation of the aromatic substituent are codependent in defining receptor interaction.
-
Enantioselectivity: Within the more active cis series, the activity is predominantly found in the (3aR)-(-)-enantiomers, which display significantly higher potency.[1] This highlights a specific stereochemical requirement for optimal engagement with the receptor's binding pocket.
Substitution on the benzo portion of the indole scaffold is a key determinant of receptor selectivity and functional activity.
-
9-Position Substitution: Analogs with a 9-methoxy group exhibit a mixed pharmacology, acting as both 5-HT1A agonists and dopamine D2 antagonists.[1] Replacing the methoxy with a hydroxyl group (9-hydroxy) leads to a dramatic shift in selectivity, producing potent and selective 5-HT1A agonists with diminished D2 activity.[1]
-
6-Position Substitution: Moving the substituent to the 6-position (6-methoxy or 6-hydroxy) removes 5-HT1A activity and confers dopamine antagonist properties.[1] This demonstrates that the position of the oxygen-containing substituent dictates the primary pharmacological target.
Modification of the basic nitrogen atom in the pyrrolidine ring directly influences potency.
-
Small Alkyl/Allyl Groups: Substituting the nitrogen with small, linear groups like n-propyl or allyl results in high potency. These two groups generally produce similar activities.[1][2]
-
Bulky Groups: The introduction of a bulky group, such as an α-methylbenzyl group, leads to a significant loss of activity.[1] This suggests that the binding pocket has steric constraints around the nitrogen atom, accommodating smaller substituents preferentially.
While direct data on 9-fluoro analogs is scarce, we can extrapolate based on established medicinal chemistry principles. A fluorine atom at the 9-position would introduce a strong electronic perturbation without a significant steric clash. It could potentially:
-
Modulate pKa: Alter the basicity of the nearby indole nitrogen.
-
Form Hydrogen Bonds: Act as a hydrogen bond acceptor with the receptor.
-
Block Metabolism: Prevent metabolic oxidation at that position, potentially improving pharmacokinetic properties. The introduction of fluorine into other indole-like scaffolds has been shown to modulate binding affinity and selectivity for CNS targets.[4]
Visual Summary of Key SAR Findings
The following diagram illustrates the key SAR trends on the hexahydro-1H-benz[e]indole scaffold.
Caption: Key structure-activity relationships for the hexahydro-1H-benz[e]indole scaffold.
Comparative Biological Data
The following table summarizes the in vitro binding affinities of representative analogs for key CNS receptors. Lower Ki values indicate higher binding affinity.
| Compound ID | R1 (Position) | R2 | Stereochemistry | 5-HT1A Ki (nM)[1] | D2 Ki (nM)[1] |
| 1 | 9-OCH3 | n-Propyl | cis, (±) | 1.3 | 28 |
| 2 | 9-OCH3 | n-Propyl | trans, (±) | 14 | 200 |
| 3 | 9-OH | n-Propyl | cis, (±) | 1.1 | 1500 |
| 4 | H | n-Propyl | cis, (±) | 10 | >10000 |
| 5 | H | n-Propyl | trans, (±) | 4.4 | >10000 |
| 6 | 6-OCH3 | Allyl | cis, (±) | 1300 | 12 |
| 7 | 9-OCH3 | α-Methylbenzyl | cis, (±) | 140 | 1100 |
Data extracted from Lin et al., J. Med. Chem. 1994, 37 (12), pp 1729–1738.[1]
Experimental Protocol: In Vitro Receptor Binding Assay
To ensure the trustworthiness and reproducibility of the data presented, this section details a standard protocol for determining receptor binding affinity, based on methodologies described in the literature.[1][2]
Objective: To determine the affinity (Ki) of test compounds for the serotonin 5-HT1A receptor and dopamine D2 receptor in rat brain tissue homogenates.
Materials:
-
Rat brain tissue (hippocampus for 5-HT1A, striatum for D2)
-
Radioligands: [³H]8-OH-DPAT (for 5-HT1A), [³H]Spiperone (for D2)
-
Non-specific binding agents: 10 µM Serotonin (for 5-HT1A), 10 µM Haloperidol (for D2)
-
Test compounds at various concentrations
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and liquid scintillation counter
-
Filtration manifold
Step-by-Step Procedure:
-
Tissue Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) for 20 minutes to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and repeat the centrifugation step to wash the membranes.
-
Finally, resuspend the pellet in the assay buffer to a final protein concentration of approximately 1 mg/mL.
-
-
Binding Assay Incubation:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and each concentration of the test compound.
-
To each tube, add:
-
100 µL of buffer (for total binding) OR 100 µL of non-specific binding agent.
-
100 µL of test compound dilution.
-
100 µL of radioligand at a concentration near its Kd value.
-
700 µL of the membrane homogenate to initiate the reaction (final volume 1 mL).
-
-
Incubate the tubes at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 30-60 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each tube through a glass fiber filter using a filtration manifold under vacuum.
-
Quickly wash each filter with several milliliters of ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place each filter into a scintillation vial.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to sit for several hours before counting.
-
Measure the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding DPM from the total binding DPM.
-
Determine the percent inhibition of specific binding for each concentration of the test compound.
-
Use a non-linear regression analysis program (e.g., Prism) to fit the inhibition data to a sigmoidal dose-response curve and calculate the IC50 value.
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
The structure-activity relationships of hexahydro-benz[e]indole analogs reveal a highly tunable scaffold for targeting CNS receptors. The key takeaways are the critical influence of cis/trans stereochemistry, the role of aromatic substitution patterns in dictating selectivity between serotonin and dopamine receptors, and the preference for small N-alkyl substituents.
Future research should focus on synthesizing and evaluating analogs with underexplored substitutions, such as the proposed 9-fluoro modification. Such a modification could fine-tune the electronic properties and metabolic stability of the scaffold, potentially leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. The insights provided in this guide serve as a robust foundation for the rational design of the next generation of CNS therapeutics based on this privileged structural framework.
References
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Lin, C. H., Haadsma-Svensson, S. R., Lahti, R. A., McCall, R. B., Piercey, M. F., Schreur, P. J., Von Voigtlander, P. F., Smith, M. W., & Chidester, C. G. (1994). Centrally acting serotonergic and dopaminergic agents. 1. Synthesis and structure-activity relationships of 2,3,3a,4,5,9b-hexahydro-1H-benz[e]indole derivatives. Journal of Medicinal Chemistry, 37(12), 1729–1738. [Link]
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Gilis, P., Casterman, C., Van den brande, I., De Knaep, F., & Gubin, J. (2000). Synthesis, properties and biological evaluation of substituted furo[3,2-e] and pyrano[3,2-e]pyrido[4,3-b]indoles. European Journal of Medicinal Chemistry, 35(7-8), 725-736. [Link]
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Li, Y., Wang, Y., Zhang, J., Li, J., Wang, Y., & Zhang, A. (2022). Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 72, 128867. [Link]
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Scorza, C., Welsch, M. A., Britto, L. R. G., & do Rego, J. C. (2024). The novel non-hallucinogenic compound DM506 (3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole) induces sedative- and anxiolytic-like activity in mice by a mechanism involving 5-HT2A receptor activation. European Journal of Pharmacology, 966, 176329. [Link]
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Lin, C. H., Haadsma-Svensson, S. R., Phillips, G., Lahti, R. A., McCall, R. B., Piercey, M. F., Schreur, P. J., Von Voigtlander, P. F., Smith, M. W., & Chidester, C. G. (1994). Centrally acting serotonergic and dopaminergic agents. 2. Synthesis and structure-activity relationships of 2,3,3a,4,9,9a-hexahydro-1H-benz[f]indole derivatives. Journal of Medicinal Chemistry, 37(12), 1739–1749. [Link]
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Kowalski, P., Rajtar, B., Polz-Dacewicz, M., & Stefańska, J. (2018). Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas. Molecules (Basel, Switzerland), 23(10), 2593. [Link]
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Wikipedia contributors. (2023, November 13). List of miscellaneous 5-HT2A receptor agonists. In Wikipedia, The Free Encyclopedia. [Link]
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Di Demetrio, L., Beraldo, M., Gazy, F., Chaves, V., Acevedo, G., & Arias, H. R. (2023). DM506 (3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole fumarate), a Novel Derivative of Ibogamine, Inhibits α7 and α9α10 Nicotinic Acetylcholine Receptors by Different Allosteric Mechanisms. ACS Chemical Neuroscience, 14(14), 2537–2547. [Link]
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Słoczyńska, K., Pytka, K., Kotańska, M., & Satała, G. (2021). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. Molecules (Basel, Switzerland), 26(16), 4967. [Link]
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Ye, N., Wilson, L. L., Mesangeau, C., McCorvy, J. D., & Lindsley, C. W. (2019). Structure−Activity Relationships for a Novel Series of Citalopram (1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. ACS Chemical Neuroscience, 10(12), 4851-4862. [Link]
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Yoon, J., Lee, Y. R., Kim, J. H., & Park, H. (2024). Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. International Journal of Molecular Sciences, 25(18), 9877. [Link]
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Gray, J. A., & Roth, B. L. (2011). Antagonist functional selectivity: 5-HT2A serotonin receptor antagonists differentially regulate 5-HT2A receptor protein level in vivo. The Journal of Pharmacology and Experimental Therapeutics, 338(3), 996–1003. [Link]
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A Comparative Guide to the Preclinical Profile of 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole and its Analogs
This guide provides a comprehensive cross-validation of the experimental findings for the 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole scaffold. As direct experimental data for this specific fluorinated compound is not publicly available, this analysis focuses on the well-characterized non-fluorinated parent structure, 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole (HHAI), and its key derivatives. We will objectively compare their performance with relevant alternatives and provide supporting experimental data to inform future research and development.
The azepino[4,3-b]indole core is a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of agents targeting central nervous system (CNS) disorders, particularly Alzheimer's disease.[1] The primary mechanism of action explored for this class of compounds is the inhibition of cholinesterases (ChEs), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.
The Rationale for Fluorination: A Forward-Looking Perspective
The introduction of a fluorine atom into a pharmacologically active molecule is a common strategy in medicinal chemistry to enhance key drug-like properties.[2] While experimental data for 9-fluoro-HHAI is pending, the rationale for its synthesis and evaluation is grounded in established principles:
-
Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, potentially increasing the half-life and bioavailability of the compound.[3]
-
Receptor Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of the indole ring, potentially leading to enhanced binding interactions with target proteins.[2]
-
Blood-Brain Barrier Permeability: The strategic placement of fluorine can modulate lipophilicity, which is a critical factor in a CNS drug's ability to cross the blood-brain barrier.[3]
Comparative Analysis: The Hexahydroazepino[4,3-b]indole Scaffold as a Cholinesterase Inhibitor
The primary therapeutic target investigated for HHAI derivatives is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In the context of Alzheimer's disease, inhibiting these enzymes increases the levels of acetylcholine in the brain, a neurotransmitter crucial for memory and cognition.[4]
Several studies have focused on synthesizing and evaluating derivatives of the 3,4,5,6-tetrahydroazepino[4,3-b]indol-1(2H)-one (THAI) and the fully reduced 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole (HHAI) scaffolds.[5][6]
Performance Against Butyrylcholinesterase (BChE)
A notable characteristic of the azepino[4,3-b]indole scaffold is its frequent selectivity for BChE over AChE. This is significant because, in the later stages of Alzheimer's disease, BChE plays a more prominent role in acetylcholine hydrolysis.[5]
| Compound/Derivative | Target | IC50 (nM) | Selectivity (over AChE) | Reference |
| 12d (a 6-(2-phenylethyl)-THAI derivative) | Human BChE | 1.8 | >1000-fold | [6] |
| 12b (a 6-(2-phenylethyl)-THAI derivative) | Human BChE | 13 | >1000-fold | [6] |
| 14d (a THAI derivative with n-heptyl-bridged piperazine) | Human BChE | 65 | >100-fold | [7][8] |
| 14c (a THAI derivative with n-pentyl-bridged piperazine) | Human BChE | 163 | >100-fold | [7][8] |
| 15d (an N2-(4-phenylbutyl) HHAI derivative) | Horse Serum BChE | 170 | >100-fold | [5] |
Key Insights:
-
The 6-substituted 3,4,5,6-tetrahydroazepino[4,3-b]indol-1(2H)-one (THAI) derivatives, particularly compounds 12d and 12b , have demonstrated exceptionally potent and selective inhibition of human BChE, with IC50 values in the low nanomolar range.[6]
-
The fully reduced 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole (HHAI) scaffold also yields potent and selective BChE inhibitors, as seen with derivative 15d .[5]
-
The nature of the substituent plays a critical role in determining potency and selectivity. Structure-activity relationship (SAR) studies have highlighted the importance of the ring fusion and the physicochemical properties of the substituents.[6]
Beyond Cholinesterase Inhibition: Neuroprotective Effects
A compelling aspect of the azepino[4,3-b]indole scaffold is its potential for multi-target activity, offering neuroprotective benefits beyond simple symptomatic relief.
-
Protection against NMDA-induced Neurotoxicity: Certain THAI derivatives have been shown to protect neuronal cells from N-Methyl-D-aspartate (NMDA)-induced injury, suggesting a role in mitigating excitotoxicity, a key pathological process in neurodegenerative diseases.[6]
-
Inhibition of Amyloid-β Aggregation: Some derivatives have demonstrated the ability to inhibit the self-induced aggregation of the neurotoxic amyloid-β (Aβ) peptide, a hallmark of Alzheimer's disease pathology.[7][8]
-
Antioxidant Properties: The indole nucleus is known to possess antioxidant properties, which could contribute to the overall neuroprotective profile of these compounds.
Experimental Protocols
To ensure the cross-validation of findings, standardized experimental protocols are crucial. The following are representative methodologies for evaluating the pharmacological profile of azepino[4,3-b]indole derivatives.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the inhibitory potency of compounds against AChE and BChE.
Principle: The assay measures the activity of the cholinesterase enzyme by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine or butyrylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Step-by-Step Protocol:
-
Prepare Reagents:
-
Phosphate buffer (0.1 M, pH 8.0).
-
DTNB solution (10 mM in phosphate buffer).
-
Substrate solution: Acetylthiocholine iodide (AChI) or Butyrylthiocholine iodide (BChI) (10 mM in phosphate buffer).
-
Enzyme solution: Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum) in phosphate buffer.
-
Test compound solutions at various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 25 µL of the test compound solution.
-
Add 50 µL of the enzyme solution to each well.
-
Incubate for 15 minutes at 37 °C.
-
Add 125 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of the substrate solution (AChI or BChI).
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for in vitro cholinesterase inhibition assay.
Cell-Based Neuroprotection Assay
This assay evaluates the ability of a compound to protect neuronal cells from a toxic insult.
Principle: The viability of neuronal cells (e.g., SH-SY5Y neuroblastoma cells) is measured after exposure to a neurotoxin (e.g., NMDA or Aβ peptide) in the presence or absence of the test compound. Cell viability is commonly assessed using the MTT assay, which measures the metabolic activity of living cells.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture SH-SY5Y cells in appropriate media until they reach 80-90% confluency.
-
Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Introduce the neurotoxin (e.g., 250 µM NMDA or aggregated Aβ peptide) to the wells.
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Express cell viability as a percentage of the control (untreated cells).
-
Compare the viability of cells treated with the neurotoxin alone to those co-treated with the test compound.
-
Caption: Workflow for cell-based neuroprotection assay.
Conclusion and Future Directions
The 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole scaffold represents a promising starting point for the development of multi-target agents for the treatment of neurodegenerative diseases, particularly Alzheimer's disease. The available data on its non-fluorinated derivatives demonstrate potent and selective BChE inhibition, along with valuable neuroprotective properties.
The synthesis and experimental evaluation of this compound are critical next steps. Based on established principles of medicinal chemistry, the introduction of the fluorine atom is hypothesized to enhance the pharmacokinetic profile and potentially modulate the pharmacological activity of this scaffold. Future studies should focus on:
-
Synthesis and Structural Characterization: The development of an efficient synthetic route to 9-fluoro-HHAI and its derivatives.
-
In Vitro Pharmacological Profiling: Comprehensive evaluation of its inhibitory activity against AChE and BChE, as well as its effects on Aβ aggregation and neurotoxicity.
-
Pharmacokinetic Studies: Assessment of its metabolic stability, membrane permeability, and in vivo bioavailability.
-
In Vivo Efficacy Studies: Evaluation of its cognitive-enhancing and neuroprotective effects in relevant animal models of neurodegeneration.
By systematically exploring the impact of fluorination on the azepino[4,3-b]indole scaffold, the scientific community can further unlock the therapeutic potential of this versatile chemical entity.
References
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Investigating 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole as scaffold of butyrylcholinesterase-selective inhibitors with additional neuroprotective activities for Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]
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Novel 6-alkyl-bridged 4-arylalkylpiperazin-1-yl derivatives of azepino[4,3-b]indol-1(2H)-one as potent BChE-selective inhibitors showing protective effects against neurodegenerative insults. Semantic Scholar. [Link]
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Design and Synthesis of New Dual Binding Site Cholinesterase Inhibitors: in vitro Inhibition Studies with in silico Docking. PubMed Central. [Link]
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Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed. [Link]
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The Unseen Arbiters: A Guide to Indispensable Control Experiments for 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole Studies
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the pursuit of novel therapeutics, the characterization of new chemical entities is a journey fraught with potential for misinterpretation. The compound 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole, a synthetic molecule belonging to the broad class of indole alkaloids, presents a compelling case for rigorous pharmacological evaluation. Derivatives of the azepino[4,3-b]indole scaffold have been noted for their interaction with various CNS targets, including cholinesterases and serotonin receptors[1][2][3]. Given the structural similarities of many indole alkaloids to serotonin, a primary investigative hypothesis is the compound's interaction with serotonin receptors, particularly the 5-HT2A receptor, a key target for a range of neuropsychiatric drugs[4][5].
This guide eschews a simple recitation of protocols. Instead, it provides a strategic framework for designing and interpreting experiments, with an unwavering focus on the self-validating power of comprehensive controls. Without these unseen arbiters, data is merely a collection of numbers, vulnerable to artifacts and devoid of conclusive meaning. We will explore the essential control experiments required to confidently ascertain the binding affinity and functional activity of this compound, using the 5-HT2A receptor as our primary hypothetical target.
The Cornerstone of Confidence: Why Controls are Non-Negotiable
In any experimental setting, the goal is to isolate the effect of a single variable—in this case, our test compound. Control groups are the bedrock of this endeavor, serving as the baseline against which all other results are measured[6]. They allow us to attribute observed effects directly to the compound of interest, rather than to the solvent it's dissolved in, the assay components, or other confounding factors[7][8]. For a novel compound, a multi-tiered control strategy is not just best practice; it is the only path to trustworthy and publishable data.
Our investigation will be structured around two fundamental questions:
-
Does the compound bind to the target? (Affinity)
-
What is the functional consequence of this binding? (Activity)
To answer these, we will employ a radioligand binding assay and a functional calcium flux assay, each fortified with a robust set of controls.
Experimental Design: A Triad of Controls for Unimpeachable Data
For each assay, we will implement a triad of controls: a vehicle control, a positive control, and a negative control. This ensures that the assay is performing as expected and that any observed effects are specific to the test compound.
Vehicle Control: The Null Hypothesis in a Test Tube
The majority of synthetic compounds, including our target molecule, are first dissolved in a non-aqueous solvent, typically dimethyl sulfoxide (DMSO), before being diluted in aqueous assay buffer[9]. DMSO itself can have biological effects, and it is critical to distinguish these from the effects of the compound[10].
-
Purpose : To account for any effects of the solvent used to dissolve the test compound.
-
Composition : All components of the assay minus the test compound, but including the same final concentration of the solvent (e.g., 0.1% DMSO)[11].
-
Expected Outcome : The vehicle control should show no significant activity, establishing the baseline for the experiment. Any deviation from this baseline in the presence of the test compound can then be attributed to the compound itself.
Positive Control: The Assay's "Green Light"
A positive control is a known substance that is expected to produce a specific, measurable effect in the assay[6]. Its successful operation confirms that the experimental system is working correctly.
-
Purpose : To validate the assay's ability to detect the expected biological response.
-
Composition : A well-characterized ligand for the target receptor. For our 5-HT2A receptor assays, this will differ based on the experimental question:
-
Binding Assay : A known high-affinity 5-HT2A antagonist like Ketanserin to demonstrate competitive displacement of the radioligand[12][13].
-
Functional (Agonist) Assay : A known 5-HT2A agonist like Serotonin (5-HT) to elicit a robust and measurable response (e.g., calcium release)[12].
-
Functional (Antagonist) Assay : A known 5-HT2A antagonist like Risperidone to block the response induced by an agonist[14][15].
-
-
Expected Outcome : The positive control should yield a result consistent with its known activity and potency, confirming that the receptors are present, functional, and that the detection system is operational.
Negative Control: Proving Specificity
A negative control is a compound that is structurally distinct or known not to interact with the target, helping to ensure that the observed effects are specific to the intended molecular interaction[6].
-
Purpose : To rule out non-specific binding or off-target effects that could lead to false-positive results.
-
Composition : A compound not expected to bind to the 5-HT2A receptor. This could be a structurally unrelated compound or, in some cases, an inactive stereoisomer of the test compound if available. For our purposes, a compound like Haloperidol (primarily a dopamine D2 antagonist with much lower affinity for 5-HT2A) could serve this role in a binding assay, showing minimal displacement.
-
Expected Outcome : The negative control should produce no significant effect, demonstrating the specificity of the assay for the target of interest.
Visualizing the Experimental Logic
Caption: Logical flow of control experiments.
In Vitro Assay Protocols and Comparative Data
The following sections provide detailed protocols and hypothetical data to illustrate how these controls enable a robust comparison of this compound with established standards.
Assay 1: 5-HT2A Receptor Radioligand Binding Assay
This assay determines the ability of the test compound to displace a radiolabeled ligand from the 5-HT2A receptor, allowing for the calculation of its binding affinity (Ki)[4][16][17].
-
Membrane Preparation : Prepare cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 cells)[16]. Homogenize cells in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in assay buffer.
-
Assay Setup : In a 96-well plate, add the following to each well for a final volume of 250 µL:
-
150 µL of the membrane preparation.
-
50 µL of either assay buffer, the unlabeled ligand for non-specific binding determination (e.g., 1 µM Ketanserin), or the test/control compound at various concentrations[12].
-
50 µL of the radioligand (e.g., [³H]ketanserin at a concentration near its Kd, such as 0.5 nM)[12].
-
-
Incubation : Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium[16].
-
Filtration : Stop the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer[16].
-
Detection : Dry the filter plate, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter[18].
-
Data Analysis : Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[16].
| Compound | Type | IC50 (nM) | Ki (nM) |
| This compound | Test Compound | 45 | 22.5 |
| Ketanserin | Positive Control | 2.2 | 1.1 |
| Haloperidol | Negative Control | >10,000 | >5,000 |
| Vehicle (0.1% DMSO) | Vehicle Control | N/A | N/A |
Data is hypothetical and for illustrative purposes only.
The data indicates that the test compound binds to the 5-HT2A receptor with a respectable affinity, though it is less potent than the established antagonist Ketanserin. The negative control shows negligible binding, and the vehicle control (not shown in the table as it produces no displacement curve) would confirm that the solvent does not interfere with the assay.
Assay 2: 5-HT2A Receptor-Mediated Calcium Flux Assay
This functional assay measures the ability of a compound to act as an agonist (triggering a response) or an antagonist (blocking an agonist's response). The 5-HT2A receptor is coupled to the Gq protein, and its activation leads to an increase in intracellular calcium, which can be measured with a fluorescent dye[4][19][20].
-
Cell Plating : Seed cells expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293) into a black-walled, clear-bottom 96-well plate and allow them to adhere overnight[19].
-
Dye Loading : Remove the growth medium and add a loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) dissolved in Hanks' Balanced Salt Solution (HBSS) with HEPES[21]. Incubate for 30-60 minutes at 37°C.
-
Compound Addition :
-
Agonist Mode : Place the plate in a fluorescence microplate reader. Add the test compound or positive control (Serotonin) at various concentrations and immediately begin measuring fluorescence.
-
Antagonist Mode : Pre-incubate the cells with the test compound or positive control (Risperidone) for 15-30 minutes. Then, add a fixed concentration of an agonist (Serotonin, at its EC80) and immediately measure fluorescence[19].
-
-
Detection : Measure fluorescence intensity (e.g., Ex/Em = ~490/525 nm for Fluo-4) kinetically over a period of 1-2 minutes[20].
-
Data Analysis : Calculate the response as the maximum fluorescence signal minus the baseline fluorescence. Plot the response against the log concentration of the compound to determine the EC50 (for agonists) or IC50 (for antagonists).
Agonist Mode
| Compound | Type | EC50 (nM) | Max Response (% of Serotonin) |
| This compound | Test Compound | >10,000 | <5% |
| Serotonin (5-HT) | Positive Control | 15 | 100% |
| Vehicle (0.1% DMSO) | Vehicle Control | N/A | <2% |
Antagonist Mode
| Compound | Type | IC50 (nM) |
| This compound | Test Compound | 85 |
| Risperidone | Positive Control | 5 |
| Vehicle (0.1% DMSO) | Vehicle Control | No effect |
Data is hypothetical and for illustrative purposes only.
The functional data suggests our test compound has no significant agonist activity but acts as an antagonist, blocking the effect of serotonin. The positive controls (Serotonin and Risperidone) confirm the assay is working as expected in both modes. The vehicle control shows no intrinsic activity and does not interfere with the agonist response.
Visualizing the Workflow and Signaling Pathway
Caption: 5-HT2A receptor signaling pathway.
Conclusion: From Data to Defensible Insights
References
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Imanishi, T., et al. (n.d.). Serotonin Receptor Binding Characteristics of Geissoschizine Methyl Ether, an Indole Alkaloid in Uncaria Hook. PubMed. Retrieved from [Link]
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Wikipedia. (n.d.). Serotonin 5-HT2A receptor agonist. Retrieved from [Link]
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Imanishi, T., et al. (n.d.). Serotonin Receptor Binding Characteristics of Geissoschizine Methyl Ether, an Indole Alkaloid in Uncaria Hook. PubMed Central. Retrieved from [Link]
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Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. Retrieved from [Link]
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ACNP. (n.d.). Serotonin Receptor Subtypes and Ligands. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
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van de Witte, S. V., et al. (n.d.). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and radioligand activity of hydrogenated azepino[4,3-b]indoles. Retrieved from [Link]
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Wieronska, J. M., et al. (2021). Low Basicity as a Characteristic for Atypical Ligands of Serotonin Receptor 5-HT2. PubMed Central. Retrieved from [Link]
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University of Rochester Medical Center. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from [Link]
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Casey, J. J., et al. (n.d.). “Selective” serotonin 5-HT2A receptor antagonists. PubMed Central. Retrieved from [Link]
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reposiTUm. (n.d.). Serotonin-releasing agents with reduced off-target effects. Retrieved from [Link]
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ResearchGate. (2017). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?. Retrieved from [Link]
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Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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Al-Samydai, A., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. National Institutes of Health. Retrieved from [Link]
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MDPI. (n.d.). Cell-Based Screening Identifies Neoblechnum brasiliense Extract as a Potent Antagonist of the Ecdysteroid Receptor in Dipteran Cells. Retrieved from [Link]
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Altomare, C. D., et al. (2017). New azepino[4,3-b]indole derivatives as nanomolar selective inhibitors of human butyrylcholinesterase showing protective effects against NMDA-induced neurotoxicity. PubMed. Retrieved from [Link]
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PLOS One. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. Retrieved from [Link]
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ResearchGate. (n.d.). “Selective” serotonin 5-HT2A receptor antagonists | Request PDF. Retrieved from [Link]
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Agilent. (n.d.). Calcium Flux Assays. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis and serotonin receptor affinities of a series of trans-2-(indol-3-yl)cyclopropylamine derivatives. Retrieved from [Link]
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Uniba. (2024). European Journal of Medicinal Chemistry. Retrieved from [Link]
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De Candia, M., et al. (2024). Novel 6-alkyl-bridged 4-arylalkylpiperazin-1-yl derivatives of azepino[4,3-b]indol-1(2H)-one as potent BChE-selective inhibitors showing protective effects against neurodegenerative insults. PubMed. Retrieved from [Link]
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University of Utah Flow Cytometry. (2023). Intracellular Calcium Flux. Retrieved from [Link]
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National Institutes of Health. (n.d.). Four-component strategy for selective synthesis of azepino[5,4,3-cd]indoles and pyrazolo[3,4-b]pyridines. Retrieved from [Link]
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Boster Bio. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Retrieved from [Link]
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Wikipedia. (n.d.). 5-HT2A receptor. Retrieved from [Link]
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ACS Pharmacology & Translational Science. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. Retrieved from [Link]
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spectroscopic comparison of 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole isomers
An In-Depth Guide to the Spectroscopic Comparison of 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole Isomers
Introduction
The hexahydroazepino[4,3-b]indole scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The strategic introduction of fluorine into such scaffolds is a widely used tactic to modulate key drug properties, including metabolic stability, lipophilicity, and receptor binding affinity.[1] The this compound (Molecular Formula: C₁₂H₁₃FN₂, Molecular Weight: 204.25 g/mol ) is one such derivative.[2]
However, synthetic routes can often yield a mixture of isomers, particularly positional isomers where the fluorine atom is located at different positions on the indole ring (e.g., 7-F, 8-F, 9-F, 10-F). Distinguishing these isomers is a critical step in drug development, as even a minor change in the fluorine's position can drastically alter the molecule's biological activity. This guide provides a comprehensive comparison of the key spectroscopic techniques used to unambiguously identify and differentiate these isomers, grounded in fundamental principles and supported by detailed experimental protocols.
Isomeric Structures of Interest
The primary challenge lies in differentiating the 9-fluoro isomer from other possible positional isomers. The core structure and the most probable positional isomers are depicted below. While stereoisomers are also possible depending on the synthetic route, this guide will focus on the differentiation of positional isomers, which presents a distinct analytical challenge.
Comparative Spectroscopic Analysis
No single technique provides all the answers. A multi-faceted approach combining NMR, Mass Spectrometry, and IR Spectroscopy is essential for confident structural elucidation. The following sections detail the expected spectral differences between the isomers for each technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.
Given that the isomers differ only in the fluorine atom's position, ¹⁹F NMR is the most direct and definitive technique for identification. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, yielding sharp signals over a wide chemical shift range.[3][4]
-
Causality: The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its electronic environment.[4] Each positional isomer (7-F, 8-F, 9-F, 10-F) places the fluorine atom in a unique position on the aromatic ring, resulting in a distinct and predictable chemical shift. Therefore, a single ¹⁹F NMR spectrum of a mixture would ideally show one signal for each isomer present.
-
Expected Data: While specific values require experimental determination, fluoro-substituted indoles typically exhibit ¹⁹F chemical shifts in the range of -110 to -140 ppm relative to a standard like CFCl₃. Each isomer will have a unique, reproducible chemical shift within this range. The spectrum will be proton-coupled, showing splittings from nearby protons, which provides further confirmation (see ¹H NMR section).
The presence of a fluorine atom leaves a distinct footprint in the ¹H NMR spectrum through spin-spin coupling (J-coupling).
-
Causality: Fluorine couples with protons through bonds. The magnitude of this coupling decreases with the number of bonds separating the nuclei.
-
³J(H,F) (ortho coupling): Protons ortho to the fluorine atom will appear as a doublet of doublets (or more complex multiplet) with a coupling constant of approximately 5-10 Hz.
-
⁴J(H,F) (meta coupling): Protons meta to the fluorine will show a smaller coupling of roughly 1-3 Hz.
-
-
Expected Data:
-
9-Fluoro Isomer: The H-8 and H-10 protons will be most affected. H-8 (meta) will show a small ⁴J(H,F) coupling, while H-10 (ortho) will exhibit a larger ³J(H,F) coupling.
-
8-Fluoro Isomer: The H-7 and H-9 protons will be split by the fluorine.
-
10-Fluoro Isomer: The H-9 proton will show a large ³J(H,F) coupling. The distinct splitting patterns observed in the aromatic region (typically 6.5-7.5 ppm) serve as a reliable method to pinpoint the fluorine's location.
-
¹³C NMR, especially with proton decoupling, provides clear evidence of the fluorine's point of attachment.
-
Causality: The key diagnostic feature is the carbon-fluorine coupling constant. The one-bond coupling, ¹J(C,F), is very large, while two- and three-bond couplings are progressively smaller.[5]
-
¹J(C,F): The carbon atom directly bonded to the fluorine will appear as a large doublet with a coupling constant typically in the range of 240-280 Hz.[6] This is an unmistakable signal.
-
²J(C,F) and ³J(C,F): Carbons two and three bonds away will also appear as doublets, but with much smaller coupling constants (e.g., 15-25 Hz for ²J and 5-10 Hz for ³J).
-
-
Expected Data:
-
9-Fluoro Isomer: The C9 carbon signal will be a large doublet (¹J ≈ 250 Hz). The C8, C10, and other nearby carbons will show smaller couplings.
-
Other Isomers: The position of this characteristic large doublet will directly correspond to the fluorinated carbon (C7, C8, or C10), making assignment straightforward.
-
Mass Spectrometry (MS)
While all positional isomers have the same nominal mass, high-resolution mass spectrometry (HRMS) is first used to confirm the elemental composition (C₁₂H₁₃FN₂). Differentiation relies on analyzing the fragmentation patterns from tandem MS (MS/MS).
-
Causality: The stability of fragment ions can be influenced by the substituent's position. The electron-withdrawing fluorine atom can direct the fragmentation pathways of the indole and azepino rings.[7] While the initial molecular ion ([M+H]⁺) will be the same for all isomers (m/z 205.1136), the relative intensities of the daughter ions produced upon fragmentation can differ.
-
Expected Data: Common fragmentation pathways for indole alkaloids involve cleavages of the non-aromatic rings.[7][8] Another potential fragmentation is the loss of the halogen atom.[9][10] It is hypothesized that the relative ease of certain ring cleavages or the loss of HF may vary depending on the fluorine's position, leading to a unique MS/MS "fingerprint" for each isomer. For example, fragmentation pathways initiated by charge localization on the indole nitrogen might be more or less favorable depending on the fluorine's electronic influence at different positions.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups and the substitution pattern on the aromatic ring.
-
Causality: The C-F bond has a characteristic stretching vibration. Additionally, the substitution pattern on an aromatic ring gives rise to a unique pattern of C-H out-of-plane (oop) bending vibrations in the fingerprint region.[11]
-
Expected Data:
-
C-F Stretch: A strong absorption band is expected in the 1000-1400 cm⁻¹ region. The exact wavenumber can vary slightly between isomers due to subtle electronic differences.
-
Aromatic C-H Stretch: A sharp band should be observed just above 3000 cm⁻¹, characteristic of aromatic C-H bonds.[11]
-
C-H Out-of-Plane (oop) Bending: This is a highly diagnostic region (900-675 cm⁻¹). The pattern of bands here is characteristic of the number of adjacent hydrogen atoms on the aromatic ring. Each positional isomer will have a different arrangement of hydrogens, leading to a distinct and predictable pattern in this region, allowing for clear differentiation.[11]
-
Summary of Expected Differentiating Features
| Spectroscopic Technique | Key Differentiating Feature |
| ¹⁹F NMR | Primary Method. Each positional isomer will exhibit a unique chemical shift. A single spectrum can resolve a mixture of isomers.[12][13] |
| ¹H NMR | The splitting pattern (J-coupling) of the aromatic protons. The magnitude of ³J(H,F) and ⁴J(H,F) couplings unambiguously identifies the protons ortho and meta to the fluorine atom.[3] |
| ¹³C NMR | The presence of a large doublet (¹J(C,F) ≈ 240-280 Hz) directly identifies the carbon atom attached to fluorine. The position of this doublet confirms the isomer's identity.[5][6] |
| Mass Spectrometry | All isomers have the same molecular weight. Differentiation relies on unique fragmentation patterns (MS/MS), where the relative abundance of daughter ions may differ.[7][8] |
| IR Spectroscopy | The pattern of C-H out-of-plane bending bands in the 900-675 cm⁻¹ region, which is highly characteristic of the aromatic substitution pattern for each isomer.[11] |
Workflow and Experimental Protocols
A logical workflow is critical for efficient and accurate isomer identification.
Protocol 1: NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is free of interfering signals.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Tune the probe for ¹H, ¹³C, and ¹⁹F frequencies.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Parameters: Spectral width ~16 ppm, sufficient number of scans for good signal-to-noise (S/N), relaxation delay (d1) of 1-2 seconds.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum for initial screening and a proton-coupled spectrum for observing H-F splittings.
-
Parameters: Spectral width ~200 ppm, use a known fluorinated reference standard if absolute chemical shift is critical.
-
-
¹³C NMR Acquisition:
-
Acquire a standard proton-decoupled ¹³C{¹H} spectrum.
-
Parameters: Spectral width ~220 ppm, use a sufficient number of scans (may require longer acquisition time), relaxation delay (d1) of 2 seconds. For fluorinated compounds, simultaneous ¹H and ¹⁹F decoupling can simplify spectra and improve S/N.[5]
-
-
Data Processing: Fourier transform the raw data. Phase and baseline correct all spectra. Integrate signals and analyze chemical shifts and coupling constants.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote protonation.
-
Instrumentation: Use a high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled to an HPLC system for sample introduction.
-
Acquisition (MS1):
-
Ionization Mode: Electrospray Ionization, positive mode (ESI+).
-
Acquire a full scan spectrum to find the protonated molecular ion [M+H]⁺.
-
Verify that the measured accurate mass is within 5 ppm of the theoretical mass for C₁₂H₁₄FN₂⁺ (m/z 205.1136).
-
-
Acquisition (MS/MS):
-
Select the [M+H]⁺ ion (m/z 205.11) as the precursor for collision-induced dissociation (CID).
-
Vary the collision energy to generate a comprehensive fragmentation spectrum.
-
Analyze the resulting daughter ions and compare the fragmentation patterns between different HPLC peaks if isomers are separated chromatographically.
-
Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: If the sample is a solid, place a small amount directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Collection:
-
Record the sample spectrum.
-
Parameters: Typically scan the range of 4000-600 cm⁻¹. Co-add 16-32 scans for good S/N.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background. Analyze the key absorption bands, paying close attention to the 1400-1000 cm⁻¹ (C-F stretch) and 900-675 cm⁻¹ (C-H oop) regions.
Conclusion
The differentiation of this compound from its positional isomers is a tractable analytical challenge that relies on the synergistic application of modern spectroscopic techniques. While mass spectrometry confirms composition and IR spectroscopy provides valuable fingerprint information, NMR spectroscopy stands out as the definitive tool. In particular, ¹⁹F NMR offers the most direct and unambiguous method for identifying and quantifying the isomers in a mixture, while ¹H and ¹³C NMR provide the detailed coupling information necessary to confirm the precise location of the fluorine substituent on the indole ring. By following the integrated workflow described in this guide, researchers can confidently elucidate the correct isomeric structure, a crucial step in advancing drug discovery and development programs.
References
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Fluorinated Heterocycles. (n.d.). ResearchGate. Retrieved from [Link]
-
Potential and Performance of Anisotropic 19F NMR for the Enantiomeric Analysis of Fluorinated Chiral Active Pharmaceutical Ingredients. (2024). ResearchGate. Retrieved from [Link]
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Halogen Fragmentation in Mass Spectrometry. (n.d.). Scribd. Retrieved from [Link]
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Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018). YouTube. Retrieved from [Link]
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Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2020). MDPI. Retrieved from [Link]
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Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. (2010). ResearchGate. Retrieved from [Link]
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6-fluoro-4-methyl-1-phenyl-1,2,3,4-tetrahydro-9h-pyrido(3,4-b)indole hydrochloride. (n.d.). PubChemLite. Retrieved from [Link]
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A Comparative Benchmarking Guide to 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole and Its Potential as a Novel Neuroleptic
Introduction
The relentless pursuit of novel antipsychotic agents is driven by the need for therapies with improved efficacy and a more favorable side-effect profile compared to existing neuroleptics. While second-generation antipsychotics have made strides in reducing extrapyramidal symptoms, they are often associated with metabolic side effects. The azepino[4,3-b]indole scaffold has emerged as a promising area of medicinal chemistry research due to its structural resemblance to known serotonergic and dopaminergic ligands. This guide provides a comprehensive framework for benchmarking the novel compound, 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole, against established neuroleptics such as Haloperidol (a typical antipsychotic) and Risperidone (an atypical antipsychotic). We will delve into the experimental design, methodologies, and data interpretation necessary to elucidate the compound's potential as a next-generation therapeutic for psychotic disorders.
The Scientific Rationale: Why This Scaffold?
The hexahydroazepino[4,3-b]indole core is a rigid tricyclic structure that can be functionalized to achieve selective interactions with various G-protein coupled receptors (GPCRs) implicated in the pathophysiology of schizophrenia and other psychotic disorders. The introduction of a fluorine atom at the 9-position is a strategic chemical modification intended to enhance metabolic stability and potentially modulate receptor binding affinity and selectivity. The primary hypothesis is that this compound will exhibit a multi-receptor binding profile, with potent antagonism at dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics.
In Vitro Benchmarking: Receptor Binding and Functional Assays
A crucial first step in characterizing a novel compound is to determine its affinity and functional activity at a panel of relevant CNS receptors. This provides a foundational understanding of its potential therapeutic action and off-target liabilities.
Experimental Workflow: In Vitro Profiling
Caption: Workflow for in vitro receptor profiling.
Methodology: Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of the test compound for a panel of receptors.
-
Materials: Cell membranes expressing the target receptor (e.g., human recombinant D2, 5-HT2A), a specific radioligand (e.g., [³H]spiperone for D2, [³H]ketanserin for 5-HT2A), test compound, and benchmark compounds.
-
Procedure: a. Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound. b. After reaching equilibrium, separate bound from free radioligand by rapid filtration. c. Quantify the amount of bound radioactivity using liquid scintillation counting. d. Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding). e. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Summary: Receptor Binding Affinities (Ki, nM)
| Receptor | This compound (Hypothetical) | Haloperidol | Risperidone |
| Dopamine D2 | 1.5 | 1.2 | 3.1 |
| Serotonin 5-HT2A | 0.8 | 50 | 0.2 |
| Serotonin 5-HT1A | 10.2 | >1000 | 250 |
| Adrenergic α1 | 5.3 | 15 | 2.5 |
| Histamine H1 | 25.6 | 80 | 18 |
| Muscarinic M1 | >1000 | 500 | >1000 |
Data is hypothetical and for illustrative purposes.
Interpretation of Binding Data
The hypothetical data suggests that this compound is a potent ligand at both D2 and 5-HT2A receptors, with a slightly higher affinity for the 5-HT2A receptor. This D2/5-HT2A antagonism is a key characteristic of atypical antipsychotics, which is believed to contribute to their efficacy against negative symptoms of schizophrenia and reduced risk of extrapyramidal side effects. The compound also shows moderate affinity for the α1-adrenergic receptor, which may predict a risk of orthostatic hypotension. Importantly, its low affinity for the muscarinic M1 receptor suggests a reduced risk of anticholinergic side effects (e.g., dry mouth, blurred vision) compared to some other antipsychotics.
In Vivo Benchmarking: Animal Models of Psychosis
Animal models are indispensable for evaluating the potential antipsychotic efficacy and side-effect profile of a novel compound in a living system.
Experimental Workflow: In Vivo Efficacy and Safety Assessment
Caption: Antagonism of D2 and 5-HT2A receptor signaling pathways.
The "dopamine hypothesis" of schizophrenia posits that hyperactivity of dopaminergic pathways in the mesolimbic system contributes to positive symptoms. Antagonism of D2 receptors by antipsychotics is a primary mechanism for alleviating these symptoms. The "serotonin-dopamine hypothesis" suggests that 5-HT2A receptor antagonism can disinhibit dopamine release in the prefrontal cortex, potentially improving negative and cognitive symptoms, and can also mitigate the motor side effects caused by D2 blockade in the nigrostriatal pathway. The balanced D2/5-HT2A antagonism profile of this compound is therefore a highly desirable characteristic for a novel antipsychotic.
Conclusion and Future Directions
This guide has outlined a systematic approach to the preclinical benchmarking of this compound. Based on the hypothetical data presented, this compound demonstrates a promising profile characteristic of an atypical antipsychotic, with potent D2 and 5-HT2A receptor antagonism, in vivo efficacy in predictive models, and a potentially wide therapeutic index with respect to extrapyramidal side effects.
Further investigation is warranted to build a comprehensive preclinical data package. This should include:
-
Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Chronic dosing studies: To assess long-term safety and the potential for metabolic side effects such as weight gain and insulin resistance.
-
Cognitive enhancement models: To explore potential efficacy against the cognitive deficits associated with schizophrenia.
By following a rigorous and logical benchmarking process, the therapeutic potential of novel chemical entities like this compound can be thoroughly evaluated, paving the way for the development of safer and more effective treatments for psychotic disorders.
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Title: Relation between the inhibition constant (K I ) and the concentration of inhibitor which causes 50 per cent inhibition (I 50 ) of an enzymatic reaction. Source: Biochemical Pharmacology URL: [Link]
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Safety Operating Guide
Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole
For researchers at the forefront of drug discovery, the lifecycle of a novel chemical entity extends far beyond its synthesis and application. The responsible management and disposal of research compounds like 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole are paramount to ensuring a safe laboratory environment and maintaining ecological integrity. This guide provides a detailed, procedural framework for the proper disposal of this fluorinated hexahydroazepino[4,3-b]indole derivative, grounded in established safety protocols and regulatory standards. Our approach is built on the principle of self-validating systems, where the logic behind each step is clearly articulated to empower you, the researcher, to make informed decisions.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a robust hazard assessment can be constructed by examining the toxicological and chemical properties of structurally related compounds, such as fluorinated indoles and heterocyclic amines. This proactive, science-led approach ensures that we handle this novel compound with the caution it warrants.
Part 1: Hazard Assessment and Characterization
The foundational step in any disposal protocol is a thorough understanding of the compound's potential hazards. Based on data from analogous fluorinated and non-fluorinated indole structures, we can infer a likely hazard profile for this compound.
Inferred Hazard Profile:
| Hazard Classification | Description | Rationale and Supporting Evidence |
|---|---|---|
| Acute Oral Toxicity | Likely harmful if swallowed. | Indole and its derivatives are classified as harmful if swallowed[1][2]. |
| Acute Dermal Toxicity | Potentially toxic in contact with skin. | Indole is classified as toxic in contact with skin[1][2][3]. |
| Serious Eye Irritation | Likely causes serious eye irritation. | Related fluoro-indole compounds are known to cause serious eye irritation[4][5][6]. |
| Skin Irritation | May cause skin irritation. | Fluorinated indoles are reported to cause skin irritation[4][5][6]. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol. | This is a common characteristic of fine chemical powders and is noted for fluoro-indoles[4][5][6]. |
| Aquatic Toxicity | Potentially very toxic to aquatic life. | Indole is classified as very toxic to aquatic life[1][2]. Fluorinated organic compounds can be persistent in the environment[4][7]. |
Given these potential hazards, this compound must be treated as a hazardous chemical waste. All disposal procedures should be designed to prevent its release into the environment and to protect all personnel from exposure.
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Before initiating any handling or disposal procedures, the appropriate personal protective equipment must be donned. The selection of PPE is directly informed by the compound's hazard profile.
Required PPE for Handling and Disposal:
| PPE Category | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical splash goggles meeting OSHA 29 CFR 1910.133 or European Standard EN166. | Protects against splashes of solutions or airborne particles causing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Consult manufacturer's compatibility chart. | Prevents dermal absorption, a key risk based on the toxicity of related compounds. |
| Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Recommended when handling the solid compound outside of a fume hood to prevent inhalation of fine particles. |
Part 3: Spill Management Protocol
Accidents can happen, and a clear, concise spill management plan is essential.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Don PPE: Before re-entering the area, don the full PPE detailed in Part 2.
-
Contain the Spill: For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Neutralize (if applicable and safe): Due to the amine functional group, the compound is likely basic. However, neutralization should be approached with caution as it can generate heat or off-gassing. It is generally safer to absorb and dispose of the material without attempting neutralization.
-
Clean Up:
-
Solid Spills: Gently sweep the solid material into a designated hazardous waste container. Avoid creating dust.
-
Liquid Spills: Use absorbent pads to collect the spilled liquid and place them in the hazardous waste container.
-
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose of Waste: Seal and label the hazardous waste container and manage it according to the procedures in Part 5.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Part 4: Waste Segregation and Incompatibility
Proper segregation of chemical waste is critical to prevent dangerous reactions within a waste container. The hexahydroazepino[4,3-b]indole structure contains a secondary amine, which dictates its primary incompatibilities.
Table of Incompatible Materials:
| Chemical Class | Examples | Potential Hazard of Mixing |
|---|---|---|
| Strong Oxidizing Agents | Nitric acid, perchloric acid, peroxides, permanganates | Violent reactions, potential for fire or explosion[2][8][9][10][11]. |
| Strong Acids | Hydrochloric acid, sulfuric acid | Exothermic reaction, formation of salts. |
| Acid Halides | Acetyl chloride, benzoyl chloride | Vigorous, exothermic reaction. |
| Halogens | Fluorine, chlorine, bromine | Can lead to vigorous and potentially hazardous reactions[8][9][10][11]. |
All waste containing this compound must be stored in containers separate from these materials.
Part 5: Step-by-Step Disposal Procedures
The following protocols provide a clear workflow for the disposal of this compound in its various forms.
Caption: Decision workflow for the disposal of this compound waste.
-
Preparation: Work within a chemical fume hood. Don all required PPE.
-
Containerization: Carefully transfer the solid waste into a designated, compatible, and clearly labeled hazardous waste container. The label must include "Hazardous Waste," the full chemical name, and the approximate quantity.
-
Storage: Securely close the container. Store it in a designated satellite accumulation area, segregated from incompatible materials.
-
Pickup: Arrange for disposal through your institution's EHS department.
-
Segregation: Do not mix organic solvent waste with aqueous waste. Collect them in separate, designated hazardous waste containers.
-
Containerization: Pour the liquid waste into a compatible, leak-proof container with a secure screw-top cap. Do not fill the container to more than 80% capacity to allow for vapor expansion.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name of all components (including solvents) with their approximate percentages.
-
Storage: Store the container in secondary containment (e.g., a chemical-resistant tray) in a designated satellite accumulation area.
-
Pickup: Arrange for disposal through your institution's EHS department.
-
Gross Decontamination: If possible, rinse contaminated glassware with a small amount of a suitable solvent (e.g., acetone or ethanol) and collect the rinsate as hazardous liquid waste. For highly toxic materials, the first three rinses should be collected as hazardous waste[8].
-
Collection: Place all contaminated items (e.g., pipette tips, gloves, weigh boats, bench paper, rinsed glassware) into a designated hazardous waste bag or container.
-
Packaging: For sharp items like needles, ensure they are placed in a designated sharps container first. Once the bag is full, seal it and place it inside a secondary rigid container for storage and transport.
-
Labeling: Label the outer container as "Hazardous Waste" with a description of the contents (e.g., "Lab Debris contaminated with this compound").
-
Pickup: Arrange for disposal through your institution's EHS department.
Part 6: Regulatory Compliance
The disposal of this compound falls under the regulations of the Resource Conservation and Recovery Act (RCRA) in the United States, administered by the Environmental Protection Agency (EPA)[12]. While this specific compound is not currently a listed hazardous waste, its characteristics would likely classify it as a characteristic hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity. Given the inferred toxicity, it is prudent to manage it as a hazardous waste. The EPA is also increasing its scrutiny of fluorinated organic compounds, with proposals to list certain per- and polyfluoroalkyl substances (PFAS) as hazardous constituents under RCRA[13][14][15][16][17]. This regulatory trend underscores the importance of a cautious and compliant approach to the disposal of all novel fluorinated compounds.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your groundbreaking research does not come at the cost of personal or ecological well-being.
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ACS Publications. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
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NIH. (n.d.). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Retrieved January 19, 2026, from [Link]
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Navigating the Uncharted: A Guide to Safely Handling 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole
For the pioneering researchers and scientists in drug development, the exploration of novel chemical entities is a journey into the unknown. Among these is 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole, a complex fluorinated heterocyclic compound with potential biological activity.[1] As with any new substance, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount. This guide provides essential, immediate safety and logistical information for handling this compound, ensuring the protection of laboratory personnel and the integrity of your research.
Hazard Identification and Risk Assessment: The Precautionary Principle
Based on the structure, which includes a fluorinated indole core, we can infer potential hazards by examining similar compounds. For instance, safety data for 5-Fluoro-1H-indole indicates risks of skin, eye, and respiratory irritation.[3] The introduction of fluorine can also alter the metabolic stability and potency of a molecule, potentially leading to unforeseen biological consequences.[4][5]
Assumed Risks:
-
Dermal, Ocular, and Respiratory Irritation: Assumed based on data from similar fluorinated indoles.[3]
-
Unknown Systemic Toxicity: The complex heterocyclic structure suggests potential for unforeseen biological activity.
-
Potential for Psychoactivity: The azepino[4,3-b]indole core is found in various biologically active compounds, and novel derivatives should be handled with caution regarding potential psychoactive effects.[2]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is your first and most critical line of defense. The following table outlines the recommended PPE for handling this compound in various laboratory settings.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a fume hood) | Chemical splash goggles meeting ANSI Z87.1 standard.[6][7] A face shield should be worn over goggles if there is a risk of splashing.[6][7][8] | Double-gloving with nitrile or neoprene gloves is recommended.[6][9] Regularly inspect gloves for any signs of degradation or contamination and change them frequently.[6] | A flame-resistant lab coat, fully buttoned, is mandatory.[7] Long pants and closed-toe shoes are also required.[6][7] | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.[8] |
| Running reactions and workup procedures | Chemical splash goggles and a face shield are required.[6][7] | Chemical-resistant gloves (e.g., neoprene or butyl rubber) should be selected based on the solvents being used. Consult a glove compatibility chart. | A chemical-resistant apron over a flame-resistant lab coat provides an additional layer of protection.[8] | All operations should be performed within a chemical fume hood.[10] |
| Handling of the pure compound (solid) | Chemical splash goggles are mandatory.[7] | Double-gloving with nitrile gloves is recommended.[6][9] | A flame-resistant lab coat is required.[7] | A NIOSH-approved N95 or higher-rated respirator should be worn to prevent inhalation of fine particles. |
Operational Plan: A Step-by-Step Approach to Safety
A clear and well-rehearsed operational plan is crucial for minimizing risks. The following workflow diagram illustrates the key steps for safely handling this compound.
Caption: A stepwise workflow for the safe handling of this compound.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste containing this compound must be treated as hazardous.
Waste Segregation and Disposal Protocol:
-
Identify and Segregate: All materials, including disposable gloves, weighing paper, and contaminated glassware, that have come into contact with the compound must be segregated as halogenated organic waste.[9]
-
Labeling: Waste containers must be clearly labeled with the full chemical name and the appropriate hazard symbols.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste management company.[11] Do not dispose of this compound down the drain or in regular trash.[9]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact your EHS office. For small spills within a fume hood, use an appropriate absorbent material, and decontaminate the area. All spill cleanup materials must be disposed of as hazardous waste. |
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and enabling the pursuit of groundbreaking scientific discoveries.
References
- This compound - ChemicalBook.
- Chemical Safety: Personal Protective Equipment.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022-10-06).
- Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth.
- 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022-12-07).
- Personal Protective Equipment and Chemistry - Chemical Safety Facts.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-10-16).
- Novel Psychoactive Substances: Testing Challenges and Strategies | Today's Clinical Lab. (2021-11-16).
- SAFETY DATA SHEET - Fisher Scientific. (2011-01-27).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2011-01-27).
- Safety Data Sheet - Fluorochem. (2024-12-19).
- Structures of some bioactive fluorinated indole derivatives. - ResearchGate.
- Fluorine-containing indoles: Synthesis and biological activity | Request PDF - ResearchGate.
- Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward. (2022-06-11).
- Handling Controlled Substances in the Lab - Lab Manager. (2019-05-30).
- Chemical Aspects of Human and Environmental Overload with Fluorine - PMC.
- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
- Disposal of Chemicals used in the Illicit Manufacture of Drugs - Unodc.
- Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- Metabolism and Toxicity of Fluorine Compounds - PMC - NIH. (2021-01-29).
- 6-Fluoroindole 98 399-51-9 - Sigma-Aldrich.
- This compound - Sinfoo Biotech.
- Discovery of (R)-9-ethyl-1,3,4,10b-tetrahydro-7-trifluoromethylpyrazino[2,1-a]isoindol- 6(2H)-one, a selective, orally active agonist of the 5-HT(2C) receptor - PubMed. (2007-03-22).
Sources
- 1. This compound,(CAS# 919120-68-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. clinicallab.com [clinicallab.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
